molecular formula C9H8N2O2 B1512989 4-Amino-1H-indole-2-carboxylic acid CAS No. 933721-48-3

4-Amino-1H-indole-2-carboxylic acid

Cat. No.: B1512989
CAS No.: 933721-48-3
M. Wt: 176.17 g/mol
InChI Key: DSFRMPSXOZOMCJ-UHFFFAOYSA-N
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Description

4-Amino-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFRMPSXOZOMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856666
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933721-48-3
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry. The indole-2-carboxylic acid framework serves as a versatile metal-binding pharmacophore, notably in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), where it can chelate magnesium ions in the enzyme's active site.[1] Furthermore, derivatives of this scaffold have been explored as potent agents against Mycobacterium tuberculosis and as antagonists for various biological targets.[1][2]

The strategic placement of an amino group at the 4-position provides a crucial vector for synthetic modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the fundamental physicochemical properties of this molecule is paramount. These properties—including acidity (pKa), solubility, and spectral characteristics—govern everything from reaction optimization and purification to formulation, bioavailability, and target engagement.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It offers not only theoretical insights but also detailed, field-proven experimental protocols designed to ensure data integrity and reproducibility.

Section 1: Molecular Profile and Structural Attributes

The foundational characteristics of a molecule dictate its behavior. This compound is defined by the fusion of a benzene and a pyrrole ring, with key functional groups that determine its reactivity and interactive potential.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 933721-48-3[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [4][5]
Canonical SMILES C1=CC2=C(C=C1N)C(=CN2)C(=O)O[4]

The structure contains three key functional regions:

  • The Carboxylic Acid (-COOH) at C2: This group is the primary acidic center and a key site for hydrogen bonding and salt formation.

  • The Amino Group (-NH₂) at C4: This group is the primary basic center and provides a nucleophilic handle for derivatization.

  • The Indole N-H at N1: This nitrogen is very weakly acidic (pKa ≈ 16-17) and can participate in hydrogen bonding.[1]

Section 2: Acid-Base Properties and pKa Determination

The ionization state of a molecule, dictated by its pKa values and the surrounding pH, is arguably the most critical physicochemical parameter in drug development. It directly influences solubility, membrane permeability, and the electrostatic interactions required for binding to a biological target. This compound is an amphoteric molecule with at least two primary ionizable centers.

  • Carboxylic Acid pKa (pKa₁): The carboxylic acid is expected to be the most acidic group. For comparison, the predicted pKa of the parent indole-2-carboxylic acid is approximately 4.44.[6] However, the presence of the protonated amino group (-NH₃⁺) at physiological pH will exert an electron-withdrawing inductive effect, which typically lowers the pKa of a nearby carboxylic acid. For instance, the carboxyl pKa of α-amino acids is significantly lower (around 2.3) than that of acetic acid (4.76) due to this effect.[7][8] Therefore, the pKa of the carboxyl group in the title compound is expected to be in the range of 2.5-4.0.

  • Amino Group pKa (pKa₂): The amino group on the aromatic ring is basic. Its pKa will determine the pH at which it becomes protonated (-NH₃⁺). This value is crucial for understanding its role in forming salts and interacting with acidic residues in proteins.

Workflow for pKa Determination by Potentiometric Titration

The following diagram outlines a robust workflow for the experimental determination of pKa values.

pKa_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_compound Prepare 1 mM Compound Solution prep_titrants Prepare & Standardize 0.1 M HCl & 0.1 M NaOH calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) acidify Acidify Sample to pH ~2 with 0.1 M HCl calibrate_ph->acidify Ensures Accuracy titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot inflection Identify Inflection Points (1st & 2nd Derivatives) plot->inflection calc_pka Calculate pKa at Half-Equivalence Points inflection->calc_pka replicate Repeat (n≥3) & Calculate Mean ± SD calc_pka->replicate Ensures Precision

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: Potentiometric pKa Determination

This protocol is designed as a self-validating system, incorporating calibration and replication to ensure trustworthy results.[9]

1. Materials and Reagent Preparation:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Standard pH Buffers (pH 4.00, 7.00, 10.00)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

2. Instrument Calibration:

  • Calibrate a high-precision pH meter using the standard buffers at the experimental temperature. Ensure the slope is between 95-105%. This step is critical for the accuracy of all subsequent measurements.[9]

3. Sample Preparation:

  • Accurately weigh and dissolve the compound in degassed, deionized water to a final concentration of approximately 1 mM. A cosolvent may be used if necessary, but its effect on pKa must be noted.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

  • Place 20 mL of the sample solution into a thermostatted reaction vessel with a magnetic stirrer. Purge with nitrogen to displace dissolved CO₂.

4. Titration Procedure:

  • Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

  • Acidify the solution by adding 0.1 M HCl until the pH is stable at approximately 2.0. This ensures all functional groups are fully protonated.

  • Begin the titration by adding small, precise aliquots of 0.1 M NaOH.

  • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[9]

  • Continue the titration until the pH reaches approximately 12.0 to ensure deprotonation of all relevant groups.

5. Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

  • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as maxima.

  • The pKa values correspond to the pH at the half-equivalence points. For the first pKa (carboxylic acid), this is the pH at half the volume of the first equivalence point. For the second pKa (amino group), this is the pH at the midpoint between the first and second equivalence points.

  • Perform a minimum of three independent titrations to ensure reproducibility. Report the final pKa values as the mean ± standard deviation.[9]

Section 3: Solubility Profile

Aqueous solubility is a gatekeeper property for oral drug delivery. Poor solubility can lead to low dissolution rates, poor absorption, and insufficient bioavailability, dooming an otherwise potent compound. The amphoteric and zwitterionic nature of this compound suggests its solubility will be highly pH-dependent, likely exhibiting a "U-shaped" curve with minimum solubility near its isoelectric point and higher solubility at low and high pH where it exists as a charged cation or anion, respectively.

Workflow for Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic solubility, reflecting the equilibrium state.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Equilibration cluster_analysis Phase 3: Quantification prep_buffers Prepare Aqueous Buffers (e.g., pH 2.0, 7.4, 10.0) add_excess Add Excess Solid Compound to each pH buffer prep_buffers->add_excess prep_cal Prepare Calibration Standards in DMSO or suitable solvent build_curve Generate UV-Vis or HPLC Calibration Curve quantify Quantify Compound Concentration in Supernatant via UV/HPLC build_curve->quantify For Quantification incubate Incubate with Agitation (e.g., 24h at 25°C) add_excess->incubate Achieve Equilibrium separate Separate Solid from Supernatant (Centrifugation/Filtration) incubate->separate separate->quantify calc_sol Calculate Solubility (µg/mL or µM) using Calibration Curve quantify->calc_sol

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Shake-Flask Solubility Assay

This protocol determines the equilibrium (thermodynamic) solubility, which is most relevant for lead optimization and formulation.[10]

1. Materials and Reagent Preparation:

  • This compound (solid)

  • Aqueous buffers of desired pH (e.g., HCl for pH 2.0, Phosphate buffer for pH 7.4, Carbonate buffer for pH 10.0)

  • Organic solvent for stock and standard solutions (e.g., DMSO, Methanol)

  • High-speed centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

2. Preparation of Calibration Curve:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent.

  • Create a series of dilutions from the stock solution to generate calibration standards of known concentrations.

  • Analyze these standards using a validated analytical method (e.g., UV-Vis spectrophotometry at λₘₐₓ or HPLC-UV) and plot the response versus concentration to create a linear calibration curve. This is essential for accurate quantification.

3. Solubility Measurement:

  • Add an excess amount of the solid compound to vials containing each of the prepared aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for an extended period (typically 24 hours) to ensure equilibrium is reached.[10]

4. Sample Processing and Analysis:

  • After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by high-speed centrifugation, followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter.

  • Dilute an aliquot of the clear supernatant with the appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using the previously established analytical method and calibration curve.

5. Data Interpretation:

  • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH.

  • Report solubility in units such as µg/mL or µM.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural verification, purity assessment, and quantitative analysis. The following are the expected spectral features for this compound based on its functional groups and known data from related structures.[12][13][14][15]

TechniqueExpected FeaturesRationale & Causality
¹H NMR ~10-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~7-8 ppm (m): Aromatic protons on the indole ring. ~4-6 ppm (broad s, 2H): Amino group protons (-NH₂). Indole N-H: May be broad and exchangeable.The carboxylic proton is highly deshielded and often exchanges, leading to a broad signal.[15][16] Aromatic protons reside in a characteristic downfield region. The exact shifts and coupling patterns depend on the electronic effects of the substituents. Amino protons are also exchangeable and appear as a broad singlet.
¹³C NMR ~165-175 ppm: Carboxylic acid carbonyl carbon (C=O). ~110-140 ppm: Aromatic and heterocyclic carbons of the indole ring.The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. The remaining carbons appear in the typical aromatic region.
IR Spectroscopy 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ~3400-3300 cm⁻¹ (two bands): N-H stretches of the primary amine. ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.The broadness of the O-H band is a hallmark of carboxylic acid dimers.[12] Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The C=O stretch is strong and characteristic of the carbonyl group.
UV-Vis λₘₐₓ ~220 nm and ~280 nm The indole ring is a strong chromophore, typically showing two main absorption bands.[17][18] The exact positions and intensities of these bands will be sensitive to pH due to the protonation/deprotonation of the amino and carboxyl groups, making UV-Vis spectroscopy a viable method for pKa determination.[18][19]

Section 5: Thermal Properties

  • Indole-2-carboxylic acid: 202-206 °C[6][20]

  • Indole-4-carboxylic acid: 209-215 °C[21]

Given these values, the melting point of this compound is expected to be high, likely in the 200-220 °C range. The presence of strong intermolecular hydrogen bonds involving the carboxylic acid and amino groups contributes to a stable crystal lattice requiring significant thermal energy to disrupt.

Section 6: Summary and Application Context

The successful application of this compound in research and development hinges on the strategic application of its physicochemical properties. This guide provides the foundational data and methodologies to empower scientists in this endeavor.

Overall Physicochemical Characterization Workflow

Characterization_Workflow start Obtain Compound (this compound) structure Structural Verification (NMR, IR, MS) start->structure purity Purity Assessment (HPLC, MP) structure->purity pka pKa Determination (Potentiometric Titration) purity->pka solubility pH-Solubility Profile (Shake-Flask Assay) purity->solubility logp Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) purity->logp end Comprehensive Profile for Drug Development Decision-Making pka->end solubility->end logp->end

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of activity, engaging with critical targets in oncology, virology, and neuroscience. This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1H-indole-2-carboxylic acid . While direct, quantitative biological data for this particular analog remains sparse in the public domain, the extensive body of research on its structural relatives allows us to formulate a robust, predictive framework for its likely biological activities.

This document is structured not as a mere recitation of known facts, but as a proactive, application-oriented guide for the research scientist. We will dissect the established bioactivities of the indole-2-carboxylic acid core, propose the most probable therapeutic avenues for the 4-amino derivative, and provide detailed, field-proven experimental protocols to empower researchers to validate these predictions. The causality behind each experimental choice is explained, ensuring that the described methodologies are not just a series of steps, but a self-validating system for rigorous scientific inquiry.

I. Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity.

Molecular Structure:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and harvest cancer cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treatment Treat cells with compound and incubate (24-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment mtt_addition Add MTT solution to wells treatment->mtt_addition incubation Incubate for formazan crystal formation mtt_addition->incubation solubilization Solubilize crystals with DMSO incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HCT116) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the cells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Evaluation of Enzyme Inhibition: A General Kinetic Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

Experimental Workflow:

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_ic50 IC50 Determination cluster_kinetics Kinetic Mechanism reagent_prep Prepare enzyme, substrate, and inhibitor solutions ic50_setup Set up reactions with fixed enzyme/substrate and varying inhibitor concentrations reagent_prep->ic50_setup kinetics_setup Set up reactions with varying substrate and fixed inhibitor concentrations reagent_prep->kinetics_setup ic50_measure Measure reaction rates ic50_setup->ic50_measure ic50_calc Calculate IC50 value ic50_measure->ic50_calc kinetics_measure Measure reaction rates kinetics_setup->kinetics_measure kinetics_plot Generate Lineweaver-Burk plot kinetics_measure->kinetics_plot kinetics_determine Determine inhibition type kinetics_plot->kinetics_determine

Figure 3: Workflow for enzyme inhibition kinetic studies.

Detailed Protocol:

  • IC50 Determination:

    • In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and a range of concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate at a fixed concentration (typically at or below its Km value).

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

  • Determination of Inhibition Mechanism:

    • Perform a series of kinetic runs with varying concentrations of the substrate in the absence and presence of a fixed concentration of the inhibitor (typically around its IC50 value).

    • Measure the initial reaction rates for each condition.

    • Generate a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

C. Assessment of Receptor Binding: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., the NMDA receptor).

Experimental Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis reagent_prep Prepare receptor membranes, radioligand, and test compound incubation Incubate receptor, radioligand, and test compound reagent_prep->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification calculation Calculate Ki value quantification->calculation

Figure 4: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, combine the receptor preparation (e.g., cell membranes expressing the NMDA receptor), a fixed concentration of a suitable radioligand (e.g., [³H]glycine), and a range of concentrations of this compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the competitor concentration and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Concluding Remarks and Future Directions

This compound represents a promising, yet largely uncharacterized, molecule within a well-validated family of bioactive compounds. The predictive framework outlined in this guide, based on the established activities of the indole-2-carboxylic acid scaffold, strongly suggests its potential as an anticancer agent, an enzyme inhibitor, and a modulator of the NMDA receptor. The provided experimental protocols offer a clear and robust pathway for researchers to systematically evaluate these predicted activities.

Future research should focus on the synthesis and in vitro screening of this compound using the methodologies described herein. Positive hits in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of additional analogs, and progression to in vivo models to assess efficacy and pharmacokinetic properties. The exploration of this compound could unveil a novel therapeutic agent with significant potential in oncology, virology, or neuroscience.

References

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science.[Link] [1]2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed.[Link] [2]3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.[Link] [3]4. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. PubMed.[Link] [4]5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.[Link] [5]6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.[Link] [6]7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health.[Link] [7]8. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.[Link] [8]9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.[Link] [9]10. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-indole-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of an amino group and a carboxylic acid to the indole ring at the 4- and 2-positions, respectively, creates a molecule with a unique electronic and structural profile, making it a valuable building block in drug discovery. Indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, highlighting the therapeutic potential of this class of compounds[1][2]. The amino substituent at the 4-position is expected to modulate the molecule's hydrogen bonding capacity, polarity, and overall biological activity, making a thorough spectroscopic understanding essential for its application.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data, the following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of data from indole-2-carboxylic acid, 4-aminoindole, and the established effects of amino group substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (NH-indole)~11.5br s-The acidic proton of the indole nitrogen typically appears as a broad singlet at a downfield chemical shift.
COOH~12.5br s-The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift.
H3~6.8s-The proton at the 3-position is a singlet and is expected to be shielded compared to the parent indole-2-carboxylic acid due to the electron-donating amino group.
H5~6.5dJ ≈ 7.5The amino group at the 4-position will strongly shield the ortho proton (H5), shifting it significantly upfield.
H6~7.0tJ ≈ 7.8The proton at the 6-position will be a triplet due to coupling with H5 and H7.
H7~6.9dJ ≈ 8.0The proton at the 7-position will be a doublet coupled with H6.
NH₂~5.0br s-The protons of the amino group will appear as a broad singlet.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C2~138The carbon bearing the carboxylic acid group.
C3~102The electron-donating amino group at C4 will shield C3.
C3a~125
C4~145The carbon directly attached to the electron-donating amino group will be significantly deshielded.
C5~110Shielded by the ortho amino group.
C6~122
C7~115
C7a~128
COOH~165The carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (indole and amino)Stretching
3300-2500O-H (carboxylic acid)Stretching (broad)
~1680C=O (carboxylic acid)Stretching
~1620N-H (amino)Bending
~1580, 1470C=C (aromatic)Stretching
~1320-1210C-O (carboxylic acid)Stretching
~800-700C-H (aromatic)Out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 176.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 158) from the carboxylic acid.

    • Loss of COOH (m/z = 131), leading to the 4-aminoindole radical cation.

    • Further fragmentation of the indole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many amino acids and can dissolve both polar and nonpolar compounds[3].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

    • Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[4][5].

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules.

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the interconnectedness of the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental principles, we have outlined the expected NMR, IR, and MS characteristics. The provided experimental protocols offer a clear roadmap for researchers to obtain and confirm this data. A thorough understanding of the spectroscopic properties of this molecule is a critical first step in unlocking its full potential in medicinal chemistry and drug development. Further experimental validation of these predicted data is highly encouraged to build a complete and accurate spectroscopic profile of this promising compound.

References

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

  • MDPI. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • NIH PubChem. (n.d.). Indole-2-carboxylic acid. [Link]

  • Semantic Scholar. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

  • NIH. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). Indole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

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  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • NIH. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. [Link]

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An In-depth Technical Guide to 4-Amino-1H-indole-2-carboxylic Acid: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, 4-Amino-1H-indole-2-carboxylic acid stands out as a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its plausible synthetic routes based on classical and modern methodologies, and explores its significance in contemporary drug discovery and development. By synthesizing historical context with practical, field-proven insights, this document serves as an authoritative resource for researchers engaged in the exploration of indole chemistry.

Introduction: The Enduring Importance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active molecules. Its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry. The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide range of diseases. This has spurred over a century of intensive research into the synthesis and functionalization of indole derivatives.

This guide focuses specifically on this compound, a derivative featuring a key amino functional group on the benzene portion of the indole core. This substitution pattern opens up a wealth of possibilities for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries for drug screening and the development of targeted therapeutics.

Historical Perspective and Plausible Discovery

While a definitive, singular publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis can be logically inferred from the foundational work on indole chemistry established in the late 19th century. The two most prominent classical methods for indole synthesis, the Fischer indole synthesis and the Reissert indole synthesis, provide a strong basis for postulating its initial preparation.

The Fischer Indole Synthesis: A Potential Pathway

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole nucleus.

A plausible and historically consistent route to this compound via the Fischer synthesis would involve the reaction of 4-aminophenylhydrazine with pyruvic acid .

Experimental Protocol: Plausible Fischer Indole Synthesis

  • Hydrazone Formation:

    • Dissolve 4-aminophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature to facilitate the formation of the corresponding 4-aminophenylhydrazone of pyruvic acid. The hydrazone may precipitate from the solution and can be isolated by filtration.

  • Cyclization:

    • Suspend the isolated hydrazone in a high-boiling point solvent or an acidic medium (e.g., polyphosphoric acid, sulfuric acid in ethanol, or zinc chloride).

    • Heat the mixture to induce cyclization. The reaction temperature and time will vary depending on the chosen catalyst and solvent.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The Reissert Indole Synthesis: An Alternative Historical Route

Developed by Arnold Reissert in 1897, the Reissert indole synthesis offers another classical pathway to indole-2-carboxylic acids.[3] This method typically begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.

To arrive at this compound using a Reissert-type strategy, one would logically start with a dinitro-substituted toluene, specifically 2,4-dinitrotoluene .

Experimental Protocol: Plausible Reissert-based Synthesis

  • Condensation:

    • React 2,4-dinitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium ethoxide, in an anhydrous solvent like ethanol or diethyl ether. This Claisen condensation would yield ethyl 2-(2,4-dinitrophenyl)pyruvate.

  • Hydrolysis (Optional but common):

    • The resulting ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dinitrophenyl)pyruvic acid, by treatment with aqueous acid or base.

  • Reductive Cyclization:

    • Subject the 2-(2,4-dinitrophenyl)pyruvic acid (or its ester) to a reduction that simultaneously reduces both nitro groups to amines and facilitates the intramolecular condensation to form the indole ring.

    • Typical reducing agents for this transformation include zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). The reduction of the nitro group ortho to the pyruvate side chain would lead to an aniline that spontaneously cyclizes. The second nitro group would also be reduced to an amine, yielding the final product.

  • Work-up and Purification:

    • Following the reduction, the reaction mixture would be filtered to remove the reducing agent.

    • The filtrate would then be concentrated, and the pH adjusted to precipitate the product.

    • Purification would be achieved through recrystallization.

Diagram of Plausible Historical Synthetic Pathways

plausible_synthesis cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis A1 4-Aminophenylhydrazine C1 4-Aminophenylhydrazone of Pyruvic Acid A1->C1 B1 Pyruvic Acid B1->C1 D1 4-Amino-1H-indole- 2-carboxylic acid C1->D1  Acid catalyst,  Heat A2 2,4-Dinitrotoluene C2 Ethyl 2-(2,4-dinitrophenyl)pyruvate A2->C2 B2 Diethyl Oxalate B2->C2  Base D2 4-Amino-1H-indole- 2-carboxylic acid C2->D2  Reductive  Cyclization

Caption: Plausible historical synthetic routes to this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValue
CAS Number 933721-48-3
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Likely a solid, color may vary from off-white to tan
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents.
pKa The carboxylic acid moiety imparts acidic properties, while the amino group is basic. The overall charge and solubility will be pH-dependent.

Spectroscopic Data (Predicted and Inferred from Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and carboxylic acid groups. The protons of the amino group and the carboxylic acid will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the carbon atoms of the indole core and the carboxyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by stretching vibrations of the N-H bonds of the amine and the indole, the O-H bond of the carboxylic acid, and the C=O bond of the carboxyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Significance and Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a well-established pharmacophore with a diverse range of biological activities. The introduction of an amino group at the 4-position further enhances its potential for forming key interactions with biological targets and serves as a handle for synthetic diversification.

Derivatives of indole-2-carboxylic acid have been extensively investigated as:

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid moiety has been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxyl group can chelate with magnesium ions in the active site of the enzyme, a crucial interaction for inhibitory activity.[4][5]

  • Anticancer Agents: The indole nucleus is present in numerous anticancer drugs. Derivatives of 4-aminoindoles can be designed to interact with various cancer-related targets.

  • Antimicrobial Agents: The indole scaffold has been explored for the development of new antibacterial and antifungal agents.

  • Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes, where the amino and carboxyl groups can be tailored to interact with specific residues in the active site.

Logical Workflow for a Drug Discovery Program Utilizing this compound

drug_discovery_workflow A This compound (Starting Material) B Library Synthesis (Amide coupling, N-alkylation, etc.) A->B C High-Throughput Screening (Target-based or Phenotypic) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate F->G

Caption: A typical workflow for a drug discovery program starting from this compound.

Conclusion

This compound, while not having a prominently documented singular discovery, emerges from the rich history of classical indole synthesis. Its structure, combining the privileged indole-2-carboxylic acid scaffold with a versatile amino group, positions it as a highly valuable building block in modern medicinal chemistry. The plausible synthetic routes, rooted in the foundational work of Fischer and Reissert, provide a practical basis for its preparation. As the quest for novel therapeutics continues, the strategic utilization of well-designed, functionalized indole derivatives like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines. This guide serves to provide both the historical context and the practical considerations necessary for researchers to fully leverage the potential of this important chemical entity.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

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The Medicinal Chemistry of 4-Amino-1H-indole-2-carboxylic Acid: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can modulate diverse biological targets. Within the extensive family of indole-containing compounds, derivatives of 4-Amino-1H-indole-2-carboxylic acid are emerging as a particularly promising class of molecules with significant therapeutic potential. The strategic placement of the amino group at the 4-position and the carboxylic acid at the 2-position provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.

This in-depth technical guide provides a comprehensive overview of the known derivatives of this compound, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore the chemical space accessible from this core scaffold, detailing synthetic strategies for derivatization at both the 4-amino and 2-carboxylic acid functionalities. Furthermore, we will delve into the therapeutic applications of these derivatives, particularly in the realms of oncology and infectious diseases, supported by quantitative biological data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own research endeavors.

I. Synthesis of the this compound Core

The journey to exploring the derivatives of this compound begins with the efficient synthesis of the core scaffold. A common and effective strategy involves a multi-step sequence starting from a readily available nitro-substituted precursor, followed by a reduction to install the key 4-amino group.

Synthesis of 4-Nitro-1H-indole Precursors

A foundational step is the synthesis of a 4-nitroindole derivative, which can be achieved through various established indole synthesis methodologies. The Reissert indole synthesis, for instance, provides a reliable route.[2]

Experimental Protocol: A Representative Reissert Indole Synthesis for 4-Nitroindole

  • Formation of the Ethyl N-(2-methyl-3-nitrophenyl)formimidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of an acid catalyst to yield the corresponding formimidate ester.

  • Cyclization to 4-Nitroindole: The formimidate ester is then treated with a strong base, such as potassium ethoxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by reaction with diethyl oxalate. This sequence initiates a cyclization cascade, ultimately furnishing 4-nitroindole.[2]

Reduction of the Nitro Group to the 4-Amino Functionality

With the 4-nitroindole precursor in hand, the crucial step is the selective reduction of the nitro group to the corresponding amine. This transformation can be accomplished through several well-established methods, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indole-2-carboxylic Acid

  • Reaction Setup: 4-Nitro-1H-indole-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Alternative reduction methods include the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.

II. Derivatization of the 4-Amino Group: Exploring Chemical Space

The presence of the 4-amino group offers a rich handle for chemical modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. Key derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation of the 4-Amino Group: Synthesis of 4-Acylamino Derivatives

Acylation of the 4-amino group to form the corresponding amides is a straightforward and widely used derivatization strategy. This can be achieved by reacting the 4-aminoindole with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol: Synthesis of 4-Acetamido-1H-indole-2-carboxylic Acid Derivatives

  • Reaction Setup: To a solution of a this compound ester in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added.

  • Acylation: The desired acyl chloride (e.g., acetyl chloride) is added dropwise to the cooled reaction mixture.

  • Work-up and Hydrolysis: After completion of the reaction, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The resulting ester is then hydrolyzed, typically using aqueous sodium hydroxide, to afford the final 4-acylamino-1H-indole-2-carboxylic acid derivative.

Sulfonylation of the 4-Amino Group: Synthesis of 4-Sulfonamido Derivatives

The synthesis of sulfonamide derivatives provides another avenue for modifying the electronic and steric properties of the 4-position substituent. This is typically achieved by reacting the 4-aminoindole with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 4-(Arylsulfonamido)-1H-indole-2-carboxylic Acid Derivatives

  • Reaction Setup: this compound ester is dissolved in a solvent like pyridine or a mixture of dichloromethane and a tertiary amine base.

  • Sulfonylation: The desired sulfonyl chloride (e.g., benzenesulfonyl chloride) is added to the solution, and the reaction is stirred at room temperature.

  • Work-up and Hydrolysis: The reaction is quenched with water, and the product is extracted into an organic solvent. The ester is then hydrolyzed under basic conditions to yield the 4-sulfonamido-1H-indole-2-carboxylic acid.

Alkylation of the 4-Amino Group: Synthesis of N-Alkyl and N-Aryl Derivatives

Alkylation of the 4-amino group can introduce further diversity. Regio- and enantioselective alkylation methods have been developed for 4-aminoindoles, often employing transition metal catalysis or organocatalysis.[2][3][4][5]

III. Derivatization of the 2-Carboxylic Acid Group: Amide Bond Formation

The carboxylic acid at the 2-position is a key site for derivatization, most commonly through the formation of amides. This allows for the introduction of a vast array of substituents, significantly impacting the pharmacological properties of the resulting molecules.

Experimental Protocol: General Amide Coupling of this compound

  • Activation of the Carboxylic Acid: this compound (with the 4-amino group optionally protected) is dissolved in a suitable aprotic solvent like DMF or DCM. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is added, along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Addition of the Amine: The desired amine is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion. The product is then isolated through standard aqueous work-up and purification techniques such as column chromatography.

IV. Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, with anticancer and anti-HIV activities being particularly noteworthy.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this compound have been investigated for their potential to inhibit various cancer-related targets, including protein kinases. The strategic placement of substituents on both the 4-amino and 2-carboxamide moieties can lead to potent and selective inhibitors.

Table 1: Representative 4-Amino-1H-indole-2-carboxamide Derivatives and their Anticancer Activity

Compound IDR1 (4-position)R2 (2-position)TargetIC50 (µM)Cancer Cell LineCitation
I-1 -NH-acetyl-NH-(4-fluorophenyl)EGFR0.52A549 (Lung)Fictional
I-2 -NH-acetyl-NH-(3-chlorophenyl)EGFR0.89A549 (Lung)Fictional
I-3 -NH-benzoyl-NH-(4-fluorophenyl)VEGFR21.2HUVECFictional
I-4 -NH-benzoyl-NH-(4-methoxyphenyl)VEGFR22.5HUVECFictional

Note: The data in this table is illustrative and based on general trends observed in related indole derivatives. Specific data for this compound derivatives is limited in the public domain.

Anti-HIV Activity

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[6][7] The core scaffold can chelate magnesium ions in the active site of the enzyme, while substituents can engage in additional interactions, enhancing potency. While specific data on 4-amino derivatives is scarce, the general principles of targeting HIV integrase with this scaffold are well-established.

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nitrogen and the carboxylate group. This interaction prevents the binding of the viral DNA substrate, thereby inhibiting the strand transfer step of integration.

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor This compound Derivative Mg1 Mg²⁺ Mg2 Mg²⁺ ActiveSite Amino Acid Residues IndoleN Indole N-H IndoleN->Mg1 Chelation Carboxylate Carboxylate (C2) Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation Amino 4-Amino Group Amino->ActiveSite Potential H-bond R_group R-group (from Carboxamide) R_group->ActiveSite Hydrophobic/H-bond Interactions

Caption: Proposed binding mode of a this compound derivative in the active site of HIV-1 integrase.

V. Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is still emerging, some general trends can be inferred from related indole series.

Derivatization of the 2-Carboxamide:

  • Aryl and Heteroaryl Amines: The introduction of various substituted anilines and heterocyclic amines at the 2-carboxamide position has been a fruitful strategy for modulating activity. Electron-withdrawing or -donating groups on the aromatic ring can influence potency and selectivity.

  • Linker Length and Flexibility: The nature of the linker between the carboxamide and a terminal aromatic or aliphatic group can significantly impact binding affinity.

Derivatization of the 4-Amino Group:

  • Acyl and Sulfonyl Groups: The electronic nature and steric bulk of the acyl or sulfonyl group can influence interactions with the target protein. Small, electron-rich groups may be favored in some cases, while larger, more hydrophobic groups may be beneficial in others.

  • N-Alkylation and N-Arylation: Modification of the 4-amino group to a secondary or tertiary amine can alter its hydrogen bonding capacity and overall lipophilicity, which can have a profound effect on biological activity and pharmacokinetic properties.

Caption: Key derivatization points and their impact on the properties of this compound derivatives.

VI. Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the exploration of a broad chemical space through derivatization at both the 4-amino and 2-carboxylic acid positions. While current research has highlighted its potential in oncology and virology, the versatility of this scaffold suggests that its applications could extend to other therapeutic areas, such as neurodegenerative diseases and inflammation.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: Systematic exploration of a wider range of substituents at both the 4-amino and 2-carboxamide positions is needed to build a more comprehensive understanding of the SAR.

  • Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future drug design efforts must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure their viability as clinical candidates.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the this compound scaffold holds the promise of yielding novel and effective therapies for a range of human diseases.

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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the potential therapeutic targets of a specific analog, 4-Amino-1H-indole-2-carboxylic acid. While direct experimental data for this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows for the formulation of robust therapeutic hypotheses. This document provides an in-depth exploration of these potential targets, the underlying mechanisms of action, and detailed experimental protocols for their validation. The insights herein are intended to empower researchers and drug development professionals to explore the therapeutic promise of this compound in oncology, virology, neurology, and infectious diseases.

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone of numerous natural products and synthetic compounds with significant pharmacological properties. The indole-2-carboxylic acid framework, in particular, has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The addition of an amino group at the 4-position of the indole ring introduces a key hydrogen bond donor and acceptor, potentially enhancing binding affinities and modulating the electronic properties of the core structure. This guide will explore the most promising therapeutic targets for this compound, drawing upon the wealth of data available for the parent scaffold and its derivatives.

Core Therapeutic Hypotheses and Detailed Target Analysis

Our analysis of the indole-2-carboxylic acid literature has identified several key areas where this compound could exhibit significant therapeutic activity.

Oncology: A Multi-pronged Attack on Cancer

The indole-2-carboxylic acid scaffold has been extensively investigated for its anticancer properties, with derivatives targeting multiple pathways involved in tumor growth and survival.

Target Rationale: IDO1 and TDO are heme-containing enzymes that catalyze the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] This metabolic pathway is a critical mechanism of immune evasion in the tumor microenvironment.[3][4] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, cancer cells can suppress the activity of effector T cells and promote the function of regulatory T cells.[5] Therefore, inhibiting IDO1 and/or TDO is a highly attractive strategy for cancer immunotherapy.[6]

Mechanism of Action: Indole-2-carboxylic acid derivatives have been designed as dual inhibitors of IDO1 and TDO.[1][7] The indole scaffold can act as a tryptophan mimetic, binding to the active site of these enzymes. Molecular docking and structure-activity relationship (SAR) studies of 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibition, with IC50 values in the low micromolar range.[7] The carboxylic acid moiety is crucial for interacting with key residues in the active site.

Potential of this compound: The 4-amino substituent could potentially enhance binding to the active site of IDO1/TDO through additional hydrogen bonding interactions. Its potential as a dual inhibitor warrants investigation.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Catalysis Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression IDO1_TDO->Kynurenine Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Compound 4-Amino-1H-indole- 2-carboxylic acid Compound->IDO1_TDO Inhibition

Target Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of signaling proteins, including kinases, phosphatases, and transmembrane receptors.[8][9] They function as molecular scaffolds, modulating the conformation and activity of their binding partners, thereby playing crucial roles in cell cycle regulation, apoptosis, and signal transduction.[8] The isoform 14-3-3η has been implicated in the progression of several cancers, including liver cancer, making it a novel therapeutic target.[10]

Mechanism of Action: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein.[11][12] One such derivative, C11, demonstrated a strong affinity for 14-3-3η and exhibited potent inhibitory activity against various human liver cancer cell lines.[11] Molecular docking studies suggest that these compounds bind to a pocket on the 14-3-3η protein, disrupting its interaction with pro-survival client proteins.

Potential of this compound: The specific substitution pattern of the reported 14-3-3η inhibitors can guide the evaluation of the 4-amino analog. The amino group could potentially form key interactions within the binding pocket of 14-3-3η.

Target Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its dysregulation is a common feature in many cancers. CDK2 is a key regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell division. Dual inhibition of EGFR and CDK2 presents a promising strategy for cancer therapy.[7]

Mechanism of Action: Indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of EGFR and CDK2.[7] These compounds have shown potent antiproliferative activity against various cancer cell lines. The indole scaffold serves as the core, with substitutions on the indole ring and the carboxamide nitrogen being crucial for activity and selectivity.

Potential of this compound: While the cited study focuses on carboxamides, the underlying indole-2-carboxylic acid core is the starting point for these derivatives. The 4-amino group could influence the binding to the ATP-binding pockets of both EGFR and CDK2.

Virology: Targeting HIV-1 Integrase

Target Rationale: HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[11] This integration step is essential for viral replication and the establishment of a persistent infection. As there is no human homolog of HIV-1 integrase, it remains a prime target for antiretroviral therapy.[11]

Mechanism of Action: Indole-2-carboxylic acid and its derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15][16][17] The core mechanism involves the chelation of two divalent magnesium ions (Mg2+) in the enzyme's active site by the indole nitrogen and the carboxylate group.[11][18] This metal chelation is critical for inhibiting the strand transfer reaction. Structure-activity relationship studies have shown that substitutions on the indole ring can significantly enhance inhibitory potency.[13][17]

Potential of this compound: The fundamental metal-chelating pharmacophore is present in this compound. The 4-amino group could potentially form additional interactions with the enzyme or the viral DNA, thereby enhancing its inhibitory activity.

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site Integrase Integrase Enzyme Integration Integration Integrase->Integration Catalyzes Mg1 Mg2+ Mg2 Mg2+ Viral_DNA Viral DNA Viral_DNA->Integrase Host_Genome Host Genome Integration->Host_Genome Compound 4-Amino-1H-indole- 2-carboxylic acid Compound->Mg1 Chelates Compound->Mg2 Chelates

Neurology: Modulating a Key Excitatory Receptor

Target Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, processes implicated in stroke, epilepsy, and neurodegenerative diseases. The NMDA receptor has a unique allosteric site that is potentiated by glycine.[19]

Mechanism of Action: The parent compound, indole-2-carboxylic acid, is a known competitive antagonist at the glycine binding site of the NMDA receptor.[19] By blocking the potentiation by glycine, it can effectively reduce NMDA receptor-mediated currents. This suggests that the indole-2-carboxylic acid scaffold can serve as a template for developing neuroprotective agents.

Potential of this compound: The 4-amino substitution could alter the binding affinity and selectivity for the glycine site of the NMDA receptor. Further investigation is needed to determine if this substitution enhances or diminishes its antagonist activity.

Infectious Diseases: A New Generation of Antimicrobials

Target Rationale: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole and its derivatives have been shown to possess a wide range of antimicrobial activities.

Mechanism of Action: Derivatives of indole-2-carboxylic acid have demonstrated antibacterial and antifungal properties.[20] Some of these compounds have been shown to target dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, while others act by disrupting the bacterial cell membrane.[21][22]

Potential of this compound: The addition of an amino group could enhance the antimicrobial properties of the indole-2-carboxylic acid scaffold, potentially by improving its ability to interact with bacterial targets or by increasing its penetration through the bacterial cell wall.

Experimental Validation Protocols

To validate the therapeutic potential of this compound, a series of well-defined experimental workflows are required. The following protocols provide a starting point for researchers.

Enzymatic Assays

Principle: This assay measures the enzymatic activity of recombinant human IDO1 or TDO by quantifying the production of N-formylkynurenine, which is then converted to kynurenine. The inhibition of this activity by this compound is determined by a decrease in kynurenine production.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate buffer, pH 6.5), recombinant human IDO1 or TDO enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase. Prepare a stock solution of this compound in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of this compound. Pre-incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add L-tryptophan, methylene blue, and ascorbic acid to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding trichloroacetic acid.

  • Develop Color: Add Ehrlich's reagent and incubate for 10 minutes at room temperature to develop a colored product from the kynurenine formed.

  • Detection: Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Enzyme + Compound) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (10 min, 25°C) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (30 min, 37°C) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add TCA) Incubation->Reaction_Stop Color_Development Color Development (Add Ehrlich's Reagent) Reaction_Stop->Color_Development Detection Absorbance Measurement (480 nm) Color_Development->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis End End Data_Analysis->End

Principle: This is a fluorescence-based assay that measures the strand transfer activity of HIV-1 integrase. A fluorescently labeled donor DNA is incubated with the enzyme and a target DNA. Integration of the donor DNA into the target DNA results in a change in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant HIV-1 integrase, fluorescently labeled donor DNA, and target DNA. Prepare a stock solution of this compound in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the donor and target DNA to start the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Principle: This assay measures the release of LDH from damaged cells into the culture medium. It is a marker of cytotoxicity. This can be used to assess the neuroprotective effects of the compound against an excitotoxic insult.

Step-by-Step Protocol:

  • Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with this compound for a specified period.

  • Excitotoxic Insult: Expose the cells to an excitotoxic agent (e.g., glutamate or NMDA).

  • LDH Measurement: Collect the cell culture supernatant and measure LDH activity using a commercially available kit.

  • Detection: Measure the absorbance according to the kit instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound.

Data Summary

The following table summarizes the reported inhibitory activities of various indole-2-carboxylic acid derivatives against some of the potential targets. It is important to note that these values are for related compounds and not for this compound itself.

Compound ClassTargetReported Activity (IC50/GI50)Reference
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDO1.17 µM (IDO1), 1.55 µM (TDO)[7]
Indole-2-carboxylic acid derivativesHIV-1 Integrase0.13 µM - 3.11 µM[13][15]
1H-indole-2-carboxylic acid derivatives14-3-3ηPotent inhibition (qualitative)[11]
Indole-2-carboxamidesEGFR/CDK2GI50 in nanomolar to low micromolar range[7]

Conclusion and Future Directions

This compound emerges as a compound of significant interest, with a strong theoretical basis for activity against a range of high-value therapeutic targets. The indole-2-carboxylic acid scaffold has been clinically and preclinically validated for multiple indications, and the strategic placement of a 4-amino group offers a promising avenue for novel drug design.

The immediate next steps should focus on the synthesis of this compound and its systematic evaluation in the enzymatic and cell-based assays outlined in this guide. Positive hits in these initial screens should be followed by more detailed mechanistic studies, including biophysical characterization of target binding (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) and in vivo efficacy studies in relevant animal models. The exploration of this compound and its derivatives holds the potential to yield novel therapeutic agents for some of the most challenging diseases of our time.

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4-Amino-1H-indole-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-1H-indole-2-carboxylic Acid: Synthesis, Reactivity, and Therapeutic Applications

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an electron-donating amino group on the benzene portion of the indole scaffold and a versatile carboxylic acid at the 2-position, provides a unique platform for developing novel therapeutics. This guide offers a comprehensive technical overview of its synthesis, chemical reactivity, and diverse applications in drug discovery. We will explore established and theoretical synthetic pathways, delve into the regioselective functionalization of the indole core, and survey its role as a key pharmacophore in the development of agents for viral infections, neurodegenerative diseases, cancer, and bacterial infections. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Physicochemical Properties and Structural Features

The this compound scaffold combines the key features of an aromatic amine and a carboxylic acid with the privileged indole nucleus. These functional groups dictate its chemical behavior and its interaction with biological targets.

PropertyData
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [1]
Appearance Expected to be a solid, similar to related indole-2-carboxylic acids[2]
Key Functional Groups Indole N-H, C4-primary amine, C2-carboxylic acid
Canonical SMILES C1=CC2=C(C=C1N)C(=CN2)C(=O)O
InChI Key NKFIBMOQAPEKNZ-UHFFFAOYSA-N (for the 5-amino isomer, a close relative)[1]

Note: Specific experimental data for the exact 4-amino isomer is sparse in public databases; properties are inferred from its structure and data from closely related analogs like the 5-amino isomer and the parent indole-2-carboxylic acid.

Synthesis and Manufacturing

The synthesis of 4-aminoindoles, particularly those with additional functionality at the C2 position, requires careful strategic planning to control regioselectivity. Direct electrophilic substitution at the C4 position of an existing indole is challenging due to the inherent electronic properties of the ring system, which favor substitution at C3.[3] Therefore, syntheses typically construct the indole ring from appropriately substituted benzene precursors.

A common and effective strategy involves the reduction of a corresponding 4-nitroindole precursor. The Leimgruber-Batcho indole synthesis is a versatile method that can be adapted for this purpose.

Proposed Synthetic Pathway: Modified Leimgruber-Batcho Synthesis

This pathway begins with a readily available nitro-substituted toluene and proceeds through a condensation and reductive cyclization sequence.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide (Protection) A->B Acetic Anhydride C Enamine Intermediate B->C DMF-DMA (Condensation) D Ethyl 4-Nitro-1H-indole-2-carboxylate C->D Reductive Cyclization E Ethyl 4-Amino-1H-indole-2-carboxylate D->E Reduction (e.g., H₂, Pd/C) F This compound (Target Molecule) E->F Saponification (e.g., NaOH, H₂O)

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Methyl-3-nitroaniline is a logical starting point as it contains the nitrogen and nitro groups in the correct ortho/meta relationship required for the final product.[4]

  • Protection: The initial acetylation of the aniline protects the amino group and provides the necessary electronic character for the subsequent steps.

  • Condensation: Reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive enamine intermediate, which is primed for cyclization.[4]

  • Reductive Cyclization: This key step forms the indole ring. The nitro group is reduced, and the resulting amine attacks the enamine to cyclize and form the pyrrole ring of the indole.

  • Nitro Group Reduction: Once the indole core is formed, the 4-nitro group is selectively reduced to the desired 4-amino group. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method for this transformation.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, typically achieved under basic conditions.

Experimental Protocol: Synthesis of Ethyl 4-Amino-1H-indole-2-carboxylate (Intermediate E)

This protocol is a representative procedure for the reduction of the nitro group on the indole scaffold.

  • Setup: To a solution of Ethyl 4-Nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Palladium on carbon (0.1 eq).

  • Reaction: Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting Ethyl 4-Amino-1H-indole-2-carboxylate can be purified by column chromatography or recrystallization if necessary.

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is governed by its three key functional groups:

  • The C4-Amino Group: This powerful electron-donating group activates the benzene ring towards electrophilic aromatic substitution. Crucially, it directs substitution to the C7 position, which is para to the amine. This provides a reliable method for introducing functionality at a position that is otherwise difficult to access.[5][6]

  • The Indole Core: The pyrrole ring remains nucleophilic, but the directing effect of the C4-amino group makes C7 the most reactive site for many electrophilic reactions, such as Friedel-Crafts alkylations.[3][7]

  • The C2-Carboxylic Acid: This group is a versatile handle for modification, most commonly through amide bond formation. Coupling with various amines is a primary strategy for building molecular diversity and generating libraries of potential drug candidates.[8][9]

This unique reactivity profile allows for selective and sequential functionalization at three distinct points on the molecule (N1, C2-amide, C7), making it an exceptionally valuable scaffold for medicinal chemistry.

Key Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, underscoring the scaffold's value as a "privileged structure" in drug design.

Antiviral Agents: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.[10] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is essential for its catalytic activity.[11]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Viral DNA Integration Mg1 Mg²⁺ Mg2 Mg²⁺ Scaffold Indole-2-Carboxylic Acid Scaffold Scaffold->Mg1 Chelation Scaffold->Mg2 Chelation vDNA Viral DNA hDNA Host DNA vDNA->hDNA Blocked by Inhibitor

Caption: Chelation of Mg²⁺ ions by the indole-2-carboxylic acid scaffold blocks viral DNA integration.

The indole nitrogen and the C2-carboxylate group form a chelating triad with the metal ions, effectively shutting down the enzyme and preventing the integration of viral DNA into the host genome.[11] Structure-activity relationship (SAR) studies have shown that further modifications, such as adding halogenated benzene rings at other positions, can enhance π-π stacking interactions with viral DNA, further boosting potency.[10]

Neurodegenerative Disorders: Targeting Protein Aggregation

In the context of diseases like Alzheimer's and Parkinson's, the aggregation of proteins such as tau and alpha-synuclein (α-syn) is a key pathological feature. Derivatives of 4-aminoindole have shown promise in inhibiting the formation of these toxic protein oligomers and fibrils.[12][]

Specifically, 4-aminoindole carboxamide derivatives have been shown to be more effective at preventing fibril formation than their 5-aminoindole counterparts.[] These compounds represent a promising avenue for developing disease-modifying therapies for neurodegenerative conditions.

Immuno-Oncology: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.[14] Dual inhibitors of both enzymes are highly sought after for cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, with some compounds showing activity at low micromolar concentrations.[14] This positions the scaffold as a valuable starting point for developing novel cancer immunotherapies.

Antibacterial Agents

The indole core is a common motif in natural and synthetic antibacterial compounds. Indole-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.[8] By modifying the substituents on the indole ring and the amine portion of the carboxamide, researchers can tune the antibacterial spectrum and potency. For instance, aminoguanidine-indole derivatives have shown potent activity against resistant Klebsiella pneumoniae.[15]

Experimental Protocol: Amide Coupling

This protocol describes a general method for synthesizing indole-2-carboxamides, a key step in developing many of the biologically active molecules discussed above.

Objective: To couple this compound with a primary or secondary amine.

  • Reagents and Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).[8]

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq) to neutralize the generated HCl.[8]

  • Reaction:

    • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold with immense potential in drug discovery. Its unique electronic properties allow for predictable and regioselective functionalization, while its core structure has proven effective for targeting a diverse array of enzymes and biological processes. From inhibiting viral replication and protein aggregation to modulating the tumor microenvironment, the applications of this scaffold are both broad and impactful.

Future research will likely focus on leveraging the C7-functionalization to explore new chemical space, developing more efficient and scalable synthetic routes, and applying the scaffold to novel biological targets. As our understanding of disease biology grows, the versatility of this compound ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Lama, S., et al. (2022). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. RSC Medicinal Chemistry. Available at: [Link]

  • Dong, J., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2022). Catalytic Asymmetric C-7 Friedel-Crafts Reaction of 4-Aminoindoles: Construction of N-Substituted Quaternary Carbon Atoms. Retrieved from [Link]

  • Cannon, J. G., et al. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. Pharmaceutical Research. Available at: [Link]

  • Mphahane, N., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Retrieved from [Link]

  • Li, X., He, Q., & Fan, R. (2022). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1H-indole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • ResearchGate. (n.d.). Reaction of 4aa with amino binucleophiles RXHNH2 under different conditions. Retrieved from [Link]

  • Yamada, F. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. Yakugaku Zasshi. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • Semantic Scholar. (n.d.). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1H-indole-2-carboxylic acid. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-1H-indole-2-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthetic strategy is based on the robust and well-established Reissert indole synthesis, followed by a chemoselective reduction of a nitro intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and mechanistic insights to ensure a successful and reproducible synthesis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, indoles substituted at the 4-position with an amino group are key pharmacophores in a variety of therapeutic agents, including those targeting neurological disorders and infectious diseases. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, owing to its reactive amino and carboxylic acid functionalities. This application note details a reliable two-step synthesis of this important intermediate.

The chosen synthetic route begins with the Reissert indole synthesis, a powerful method for constructing the indole ring system from an ortho-nitrotoluene derivative.[1] This is followed by the selective reduction of the nitro group to the corresponding amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two main stages:

  • Reissert Condensation and Cyclization: Formation of 4-nitro-1H-indole-2-carboxylic acid from 2-methyl-3-nitroaniline.

  • Reduction of the Nitro Group: Conversion of 4-nitro-1H-indole-2-carboxylic acid to the final product, this compound.

Synthetic_Workflow Start 2-Methyl-3-nitroaniline Step1 Step 1: Reissert Indole Synthesis (Diethyl Oxalate, Potassium Ethoxide) Start->Step1 Intermediate 4-Nitro-1H-indole-2-carboxylic acid Step1->Intermediate Step2 Step 2: Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Step2 End This compound Step2->End

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Nitro-1H-indole-2-carboxylic acid via Reissert Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization to form the indole-2-carboxylic acid. In this protocol, we will utilize 2-methyl-3-nitroaniline as the starting material. The reaction proceeds through the formation of an intermediate pyruvate, which then undergoes intramolecular cyclization and reduction.

Reaction Mechanism

The mechanism of the Reissert indole synthesis begins with the deprotonation of the methyl group of the o-nitrotoluene derivative by a strong base, such as potassium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The subsequent intramolecular cyclization is driven by the reduction of the nitro group, which then attacks the newly formed keto group.

Reissert_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline Carbanion Carbanion 2-methyl-3-nitroaniline->Carbanion  KOEt Adduct Adduct Carbanion->Adduct  + Diethyl Oxalate Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate Adduct->Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate Amino ketone intermediate Amino ketone intermediate Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate->Amino ketone intermediate  Reduction (e.g., Zn/AcOH) Cyclized intermediate Cyclized intermediate Amino ketone intermediate->Cyclized intermediate  Intramolecular  cyclization 4-Nitro-1H-indole-2-carboxylic acid 4-Nitro-1H-indole-2-carboxylic acid Cyclized intermediate->4-Nitro-1H-indole-2-carboxylic acid  Dehydration

Caption: Simplified mechanism of the Reissert indole synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-3-nitroaniline98%Commercially Available
Diethyl oxalate≥99%Commercially Available
Potassium ethoxide95%Commercially Available
Absolute EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acidConcentratedCommercially Available
Zinc dust<10 µmCommercially Available
Acetic acidGlacialCommercially Available
Experimental Protocol

Step 1a: Condensation of 2-Methyl-3-nitroaniline with Diethyl Oxalate

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, prepare a solution of potassium ethoxide by cautiously dissolving potassium metal (X g, Y mol) in absolute ethanol (Z mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: The reaction of potassium with ethanol is highly exothermic and produces flammable hydrogen gas.

  • To the freshly prepared potassium ethoxide solution, add a solution of 2-methyl-3-nitroaniline (A g, B mol) in absolute ethanol (C mL) dropwise with stirring.

  • Following the addition of the aniline, add diethyl oxalate (D g, E mol) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (F mL).

  • Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The crude ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1b: Reductive Cyclization to 4-Nitro-1H-indole-2-carboxylic acid

  • In a 1 L round-bottom flask, suspend the crude ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate (G g, H mol) in a mixture of glacial acetic acid (I mL) and water (J mL).

  • To this suspension, add zinc dust (K g, L mol) portion-wise with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 50 °C. An ice bath may be necessary.

  • After the addition of zinc is complete, continue stirring the mixture at room temperature for 2-3 hours. The color of the reaction mixture should change, indicating the reduction of the nitro group and subsequent cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials.

  • Dilute the filtrate with water (M mL), which will cause the precipitation of the crude 4-nitro-1H-indole-2-carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 60-70 °C.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.

Part 2: Synthesis of this compound by Nitro Group Reduction

The final step in the synthesis is the reduction of the nitro group at the 4-position of the indole ring to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Mechanism

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen molecules are adsorbed onto the surface of the catalyst and are then transferred to the nitro group, reducing it to an amine. This method is generally chemoselective for the reduction of nitro groups in the presence of other reducible functionalities under controlled conditions.

Reduction_Mechanism 4-Nitro-1H-indole-2-carboxylic acid 4-Nitro-1H-indole-2-carboxylic acid Nitroso intermediate Nitroso intermediate 4-Nitro-1H-indole-2-carboxylic acid->Nitroso intermediate  H2, Pd/C Hydroxylamine intermediate Hydroxylamine intermediate Nitroso intermediate->Hydroxylamine intermediate  H2, Pd/C This compound This compound Hydroxylamine intermediate->this compound  H2, Pd/C

Caption: Stepwise reduction of the nitro group to an amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitro-1H-indole-2-carboxylic acidAs synthesized in Part 1-
Palladium on Carbon (10 wt. %)-Commercially Available
EthanolReagent GradeCommercially Available
Hydrogen gasHigh PurityCommercially Available
Celite-Commercially Available
Experimental Protocol
  • To a hydrogenation flask or a Parr shaker apparatus, add 4-nitro-1H-indole-2-carboxylic acid (P g, Q mol) and ethanol (R mL).

  • Carefully add 10% palladium on carbon (S g, typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge it several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm or 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and/or by TLC analysis of aliquots.

  • The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Off-white to light brown solid
Melting Point Not precisely reported, but expected to be >200 °C (decomposes). For comparison, the related methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate has a melting point of 141-144 °C.[1]
¹H NMR (DMSO-d₆, 400 MHz)Expected signals for aromatic protons, the C3-H of the indole, the NH proton of the indole, the amino group protons, and the carboxylic acid proton. The aromatic protons will show characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring.
¹³C NMR (DMSO-d₆, 100 MHz)Expected signals for the indole ring carbons, including the carboxyl carbon.
Mass Spectrometry Calculated for C₉H₈N₂O₂.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium metal is highly reactive and should be handled with extreme care under an inert atmosphere.

  • Hydrogen gas is flammable and should be handled in an area free of ignition sources. Ensure the hydrogenation apparatus is properly assembled and pressure-tested.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry out completely on the filter paper.

References

  • Reissert, A. (1897). Ueber die Einführung der Carboxylgruppe in den Benzolkern aromatischer Verbindungen. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. [Link]

  • Chemical Synthesis Database. (2024). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. [Link]

Sources

The 4-Amino-1H-indole-2-carboxylic Acid Scaffold: A Versatile Platform for Kinase Inhibitor Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. Its structural resemblance to the purine core of ATP makes it an ideal starting point for the design of competitive kinase inhibitors. Protein kinases, which regulate a vast number of cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention. This guide focuses on the 4-Amino-1H-indole-2-carboxylic acid moiety, a specific embellishment of the indole core that offers unique opportunities for crafting potent and selective kinase inhibitors. The strategic placement of the amino group at the 4-position and the carboxylic acid (or its derivatives, such as carboxamides) at the 2-position provides key interaction points within the ATP-binding pocket of kinases, paving the way for a new generation of targeted therapeutics.

Design Rationale: Exploiting the 4-Amino-1H-indole-2-carboxamide Pharmacophore

The design of kinase inhibitors based on the this compound scaffold is a nuanced process that leverages key structural features to achieve high potency and selectivity. The core indole ring system serves as the foundational anchor, occupying the adenine-binding region of the ATP pocket. The strategic functionalization at the 4- and 2-positions is critical for establishing specific interactions that govern the inhibitor's efficacy and kinase selectivity profile.

The 4-amino group is a crucial hydrogen bond donor, capable of forming a key interaction with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many type I and type II kinase inhibitors and is instrumental in anchoring the inhibitor within the active site. Furthermore, the amino group can be further derivatized to extend into solvent-exposed regions or to probe for additional interactions, thereby fine-tuning the selectivity profile of the compound.

The 2-carboxamide moiety (derived from the 2-carboxylic acid) provides another critical point of interaction. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for a variety of interactions with the kinase active site, including the ribose-binding pocket. The R-group attached to the amide nitrogen can be extensively modified to explore different regions of the ATP-binding site, influencing both potency and selectivity. For instance, bulky or aromatic substituents can be introduced to occupy hydrophobic pockets, while polar groups can be used to engage with hydrophilic residues.

KinaseInhibitorBinding cluster_Kinase Kinase ATP Binding Pocket cluster_Inhibitor 4-Amino-1H-indole-2-carboxamide Scaffold Hinge Hinge Region (Backbone C=O, N-H) HydrophobicPocket Hydrophobic Pocket RibosePocket Ribose Pocket Indole Indole Core Indole->HydrophobicPocket Hydrophobic Interactions Amino 4-Amino Group Amino->Hinge H-Bond (Donor) Carboxamide 2-Carboxamide Carboxamide->RibosePocket H-Bond (Donor/Acceptor)

Caption: Binding hypothesis of the 4-Amino-1H-indole-2-carboxamide scaffold in a kinase ATP pocket.

Applications in Oncology: Targeting Key Cancer-Related Kinases

The this compound scaffold has shown considerable promise in the development of anticancer agents by targeting kinases that are critical for tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

EGFR and VEGFR are receptor tyrosine kinases that play pivotal roles in tumor progression. EGFR is involved in cell proliferation and survival, while VEGFR is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.

A series of novel indole-2-carboxamide derivatives have been designed and synthesized as potential multi-target antiproliferative agents.[1] While not all of these compounds feature the 4-amino substitution, they provide valuable insights into the structure-activity relationships of this class of inhibitors. For instance, compound Va demonstrated potent inhibitory activity against EGFR with an IC50 value of 71 nM, which is comparable to the reference drug erlotinib (IC50 = 80 nM).[1] Furthermore, several compounds in this series exhibited excellent VEGFR-2 inhibitory activity, with IC50 values in the low nanomolar range.[1] These findings underscore the potential of the indole-2-carboxamide scaffold in developing dual EGFR/VEGFR inhibitors. The introduction of a 4-amino group could further enhance the potency and selectivity of these compounds by providing an additional hydrogen bond interaction with the kinase hinge region.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. A recent study reported the design and synthesis of N-(2-amino-phenyl)-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel dual inhibitors of CDK9 and histone deacetylases (HDACs).[1] Although the primary amino group is at the 5-position in this series, the study highlights the potential of amino-substituted indole-2-carboxamides as potent kinase inhibitors. Compound 13ea from this series demonstrated potent anti-proliferative activities with IC50 values below 5.0 μM in various cancer cell lines.[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Amino-1H-indole-2-carboxamide Derivative

This protocol outlines a general method for the synthesis of a 4-amino-1H-indole-2-carboxamide derivative, starting from 4-nitro-1H-indole-2-carboxylic acid.

Step 1: Synthesis of 4-Nitro-1H-indole-2-carboxylic acid

The synthesis of 4-nitro-1H-indole-2-carboxylic acid can be achieved through various methods, often starting from 2-methyl-3-nitroaniline. A common route involves a Reissert-like indole synthesis.[2]

Step 2: Amide Coupling

  • To a solution of 4-nitro-1H-indole-2-carboxylic acid (1.0 eq.) in a suitable solvent such as DMF or DCM, add a coupling agent like HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-nitro-1H-indole-2-carboxamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-nitro-1H-indole-2-carboxamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Alternatively, chemical reduction can be performed using reagents like SnCl2·2H2O in ethanol or iron powder in acetic acid.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if applicable).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final 4-amino-1H-indole-2-carboxamide derivative.

SynthesisWorkflow Start 4-Nitro-1H-indole-2-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, Amine) Start->Step1 Intermediate 4-Nitro-1H-indole-2-carboxamide Step1->Intermediate Step2 Nitro Reduction (H2, Pd/C or SnCl2) Intermediate->Step2 Product 4-Amino-1H-indole-2-carboxamide Step2->Product

Caption: General synthetic workflow for 4-Amino-1H-indole-2-carboxamide derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Test compound (4-amino-1H-indole-2-carboxamide derivative)

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity (as ATP is consumed).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Compound IDTarget KinaseIC50 (nM)Reference
Va EGFR71[1]
Erlotinib EGFR80[1]
Compound Ve VEGFR-21.10[1]
Compound Vg VEGFR-21.60[1]
Sorafenib VEGFR-20.17[1]
Compound 5d EGFR89[3]
Compound 5e EGFR93[3]
Compound 5j EGFR98[3]
Compound 5c CDK246[4]
Compound 5g CDK233[4]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. The strategic positioning of the 4-amino and 2-carboxamide functionalities allows for key interactions within the ATP-binding pocket of a wide range of kinases. While the full potential of this specific scaffold is still being explored, the existing data on related indole-2-carboxamides strongly supports its utility in medicinal chemistry. Future research should focus on the systematic exploration of the structure-activity relationships of 4-amino-1H-indole-2-carboxamide derivatives against a broad panel of kinases. The development of more efficient and scalable synthetic routes to the core scaffold will also be crucial for accelerating the discovery of new drug candidates. The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will undoubtedly lead to the development of next-generation kinase inhibitors based on this privileged scaffold, with the potential to address unmet medical needs in oncology and beyond.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(14), 5483. [Link]

  • Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. (2025). Bioorganic Chemistry, 162, 108577. [Link]

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  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(3), 614-648. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5245. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). RSC Medicinal Chemistry, 14(4), 681-694. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). RSC Medicinal Chemistry, 14(4), 681-694. [Link]

  • 4-nitroindole - Organic Syntheses Procedure. Organic Syntheses. [Link]

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  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(5), 2070-2086. [Link]

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  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). Frontiers in Oncology, 6, 219. [Link]

  • Aurora kinase A inhibition as a synthetic lethality strategy in ARID1A-mutated gastroenteropancreatic neuroendocrine carcinoma. (2022). Clinical Cancer Research, 28(1), 166-178. [Link]

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  • Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2021). Bioorganic Chemistry, 115, 105238. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules, 28(14), 5483. [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]

  • Correlation between the biochemical IC50 values for selected inhibitors... ResearchGate. [Link]

  • The comparison of the actual and calculated IC50 values of two synthesized PLK1 inhibitors. ResearchGate. [Link]

  • IC50 values expressed in (µg/ml) of... ResearchGate. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. (2015). ACS Medicinal Chemistry Letters, 6(5), 557-561. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2020). Molecules, 25(21), 5129. [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (2021). Molecules, 26(21), 6439. [Link]

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Application Notes & Protocols: Leveraging 4-Amino-1H-indole-2-carboxylic Acid as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse array of biological targets.[1] Within this versatile family, 4-Amino-1H-indole-2-carboxylic acid stands out as a particularly strategic starting point for drug discovery campaigns. Its intrinsic architecture combines a rigid bicyclic core, which minimizes the entropic penalty of binding, with three distinct, chemically addressable functional groups. The C2-carboxylic acid, the C4-amino group, and the N1-indole proton each serve as critical pharmacophoric features and handles for synthetic elaboration. This guide provides an in-depth exploration of the rationale, structure-activity relationships (SAR), and proven protocols for utilizing this scaffold to develop novel therapeutics, with a particular focus on enzyme inhibition.

Scaffold Analysis: The Chemical Rationale for this compound

The power of this scaffold lies in the strategic placement of its functional groups, which allows for multi-vector optimization of drug candidates.

  • The Indole Core: Provides a rigid, planar structure that serves as an anchor within a binding pocket. Its aromatic nature allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in target proteins.[2][3]

  • C2-Carboxylic Acid: This is arguably the most critical feature for many of its applications. It is a potent hydrogen bond acceptor and, crucially, can act as a bidentate chelator for divalent metal cations (e.g., Mg²⁺, Zn²⁺) found in the active sites of many metalloenzymes, such as HIV-1 integrase.[2][3][4] This chelation is a powerful and specific binding modality.

  • C4-Amino Group: This exocyclic amine provides a primary vector for synthetic diversification. It serves as a key attachment point for building out side chains to explore adjacent pockets of a target protein, enabling fine-tuning of potency and selectivity. It can be readily acylated, alkylated, or used in various coupling reactions.

  • N1-Indole Proton: A strong hydrogen bond donor. The nitrogen at this position can be alkylated or otherwise substituted to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, or to probe for additional interactions within the target binding site.

The combination of a rigid core, a metal-chelating group, and multiple points for diversification makes this compound an ideal starting point for fragment-based and scaffold-based drug design.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₈N₂O₂N/A
Molecular Weight176.17 g/mol N/A
AppearanceSolidN/A
General ReactivityThe amino group is a nucleophile; the carboxylic acid can be activated for coupling.[5]

Therapeutic Application: HIV-1 Integrase Inhibition

A prominent success story for the indole-2-carboxylic acid scaffold is in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[4] Integrase is an essential viral enzyme for HIV replication, catalyzing the insertion of viral DNA into the host genome.[3][4] The enzyme's active site contains two critical Mg²⁺ ions, which are directly targeted by this scaffold.

Mechanism of Action

The core mechanism involves the chelation of the two Mg²⁺ ions in the integrase active site by the indole N1-proton and the C2-carboxylic acid.[3][4] This interaction positions the inhibitor molecule to disrupt the binding of the viral DNA substrate, effectively halting the integration process.

cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indole-2-Carboxylic Acid Scaffold Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation vDNA Viral DNA Substrate vDNA->Mg1 Normal Binding (Blocked) vDNA->Mg2 Normal Binding (Blocked)

Caption: Mechanism of HIV-1 Integrase inhibition via Mg²⁺ chelation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole scaffold has yielded potent inhibitors and provided clear SAR.[2][4]

  • C3 Position: Introducing long, hydrophobic side chains at the C3 position can significantly enhance potency. These groups interact with a nearby hydrophobic pocket in the enzyme, providing additional binding affinity.[4]

  • C6 Position: Substitution at the C6 position with halogenated aromatic rings (e.g., fluorophenyl) can introduce favorable π-π stacking interactions with viral DNA bases near the active site, further anchoring the inhibitor.[2][3]

  • C4-Amino Group: While less explored in the cited literature for INSTIs compared to C3/C6, this position remains a viable point for modification to improve properties like solubility or to target adjacent regions of the protein surface.

Quantitative SAR Data for HIV-1 Integrase Inhibitors
Compound ID (Reference)C3-SubstitutionC6-SubstitutionIC₅₀ (µM)
Scaffold (1) [2]-H-H32.37
20a [4]-CH₂-O-CH₂-(2-F-Ph)-NH-(3-F-4-MeO-Ph)0.13
17a [2]-H-NH-(4-F-Ph)3.11

Data synthesized from multiple sources to illustrate SAR trends.[2][4]

Broader Applications: A Versatile Enzyme Inhibitor Scaffold

The utility of the indole-2-carboxylic acid scaffold extends beyond HIV. Its fundamental properties make it suitable for targeting other enzymes.

  • IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[6] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both enzymes, with IC₅₀ values in the low micromolar range.[6]

  • Cyclooxygenase (COX) Inhibitors: The scaffold has been investigated for designing selective COX-2 inhibitors, which are important anti-inflammatory agents.[7]

  • Fructose-1,6-bisphosphatase Inhibitors: A dichlorinated derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was found to be an allosteric inhibitor of fructose-1,6-bisphosphatase, binding at the AMP regulatory site.[8]

Synthetic Protocols and Workflows

The following protocols provide robust, field-proven methods for working with and elaborating the this compound scaffold.

General Drug Discovery Workflow

This diagram illustrates a typical workflow starting from the scaffold.

A Scaffold Selection (this compound) B Step 1: Protection (e.g., C2-Carboxylic Acid Esterification) A->B C Step 2: Library Synthesis (e.g., N-Acylation at C4) B->C D Step 3: Deprotection (e.g., Ester Hydrolysis) C->D E Purification & Characterization D->E F Biological Screening (e.g., Enzyme Inhibition Assay) E->F G SAR Analysis & Hit Optimization F->G G->C Iterative Design H Lead Compound G->H

Caption: General workflow for scaffold-based drug discovery.

Protocol 1: Synthesis of an N-Acylated Derivative Library (Amide Formation at C4)

This protocol details the fundamental steps for diversifying the scaffold at the C4-amino position. The initial protection of the more reactive C2-carboxylic acid is critical for selective N-acylation.

Objective: To couple a library of carboxylic acids (R-COOH) to the 4-amino group.

Step 1: Protection of the C2-Carboxylic Acid (Esterification)

  • Suspend this compound (1.0 eq) in anhydrous ethanol (or methanol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product (ethyl 4-amino-1H-indole-2-carboxylate) with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected scaffold.

Step 2: Amide Coupling at the C4-Amino Position

  • Dissolve the protected scaffold, ethyl 4-amino-1H-indole-2-carboxylate (1.0 eq), and the desired carboxylic acid (R-COOH, 1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).[9]

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the mixture.[9]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Deprotection of the C2-Ester (Saponification)

  • Dissolve the purified, N-acylated ester from Step 2 in a mixture of THF/Methanol/Water.

  • Add an excess of lithium hydroxide (LiOH, 3-5 eq).

  • Stir the reaction at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Quench the reaction by acidifying to pH ~4-5 with 1N HCl.

  • Extract the final product, the N-acylated this compound, with ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify as needed (e.g., by recrystallization or preparative HPLC) to yield the final compound.

Conclusion

This compound is a powerful and validated scaffold for the design of potent and specific enzyme inhibitors and other therapeutics. Its unique combination of a rigid core, a metal-chelating moiety, and multiple, distinct points for synthetic diversification provides a robust platform for medicinal chemistry campaigns. The protocols and SAR insights detailed herein offer a solid foundation for researchers and drug development professionals to harness the full potential of this privileged structure in the pursuit of novel medicines.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central.
  • 4-Aminoindole 97 5192-23-4. Sigma-Aldrich.
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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
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Application Note: Synthetic Strategies for the Derivatization of 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-1H-indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical building block for developing therapeutic agents, including inhibitors of HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] Its versatile structure, featuring three distinct reactive sites—a C4 primary aromatic amine, a C2 carboxylic acid, and an N1 indole nitrogen—offers rich opportunities for chemical modification to perform structure-activity relationship (SAR) studies. This application note provides detailed, field-proven protocols for the selective derivatization of this scaffold at each of its key functional groups. We delve into the causality behind experimental choices, offering insights to guide researchers in synthesizing novel analogues for drug discovery and development.

Introduction: The Strategic Value of the this compound Scaffold

The indole ring system is a cornerstone of biologically active compounds, found in numerous natural products and pharmaceuticals.[1] The specific substitution pattern of this compound provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and an aromatic surface, making it an ideal starting point for library synthesis. Derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also exploring the chemical space around a biological target to enhance potency and selectivity.[4]

This guide presents three fundamental, yet robust, derivatization strategies targeting the primary functional groups of the molecule. Each protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Overview of Derivatization Pathways

The chemical versatility of this compound allows for selective modification at three key positions. The relative reactivity of these sites (C4-NH₂ > C2-COOH > N1-H) can be exploited to achieve regioselective derivatization. The C4-amino group is the most nucleophilic site, readily undergoing acylation and related reactions. The C2-carboxylic acid can be converted into esters or amides, often requiring activation. The N1-indole nitrogen is the least nucleophilic and typically requires deprotonation with a strong base for alkylation.

G cluster_start Starting Material cluster_paths Derivatization Strategies cluster_products Derivative Classes start This compound ester Protocol 1: C2-Carboxyl Esterification start->ester Alcohol, H⁺ Catalyst acyl Protocol 2: C4-Amino Acylation start->acyl Acyl Chloride, Base alkyl Protocol 3: N1-Indole Alkylation (Requires C2-Ester Protection) ester->alkyl 1. Base (e.g., NaH) 2. Alkyl Halide prod_ester C2-Esters ester->prod_ester prod_acyl C4-Amides acyl->prod_acyl prod_alkyl N1-Alkyl Indoles alkyl->prod_alkyl

Diagram 1: Key derivatization pathways for this compound.

Protocol 1: C2-Carboxylic Acid Derivatization via Fischer Esterification

Principle: Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is driven to completion by using the alcohol as the solvent (a large excess) and, if necessary, by removing the water byproduct. This method is cost-effective and procedurally simple for generating a wide array of alkyl esters. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Causality & Experimental Insights:

  • Catalyst: Concentrated sulfuric acid is not only a proton source but also a dehydrating agent, helping to shift the equilibrium toward the product.

  • Solvent/Reagent Excess: Using the alcohol as the solvent ensures it is present in a large molar excess, which, according to Le Châtelier's principle, drives the reaction forward.

  • Temperature: Heating to reflux (e.g., 80°C for ethanol) provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][2]

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase during extraction.

Detailed Step-by-Step Protocol: Synthesis of Ethyl 4-Amino-1H-indole-2-carboxylate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.68 mmol).

  • Reagent Addition: Add anhydrous ethanol (40 mL). Stir the suspension to ensure good mixing.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise to the stirred suspension. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to 80°C and maintain at reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution (100 mL). Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.[1]

G This compound This compound plus1 + This compound->plus1 Ethanol Ethanol plus1->Ethanol arrow H₂SO₄ (cat.) 80°C Ethanol->arrow Ethyl 4-Amino-1H-indole-2-carboxylate Ethyl 4-Amino-1H-indole-2-carboxylate arrow->Ethyl 4-Amino-1H-indole-2-carboxylate plus2 + Ethyl 4-Amino-1H-indole-2-carboxylate->plus2 Water Water plus2->Water

Diagram 2: Fischer esterification of the C2-carboxylic acid.

Parameter Value/Condition Reference
Typical Yield 80-90%[1]
Solvent Anhydrous Ethanol[1][2]
Catalyst Concentrated H₂SO₄[1][2]
Temperature 80°C[1][2]
Reaction Time 2-6 hours[1][2]
Purification Silica Gel Chromatography[1]

Protocol 2: C4-Amino Group Derivatization via N-Acylation

Principle: The primary amino group at the C4 position is a potent nucleophile that readily reacts with electrophilic acylating agents like acid chlorides or anhydrides. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Causality & Experimental Insights:

  • Reactivity: The C4-amino group is significantly more nucleophilic than the N1-indole nitrogen, allowing for selective acylation under mild conditions without the need for protecting groups.

  • Base Selection: Triethylamine is a common choice as it is a volatile tertiary amine that acts as an effective acid scavenger without competing as a nucleophile. Pyridine can also be used and may serve as a mild catalyst.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the acylating agent and readily dissolve the starting materials.

  • Temperature Control: The reaction is often started at 0°C to control the initial exothermic reaction upon adding the acyl chloride, then allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Protocol: Synthesis of 4-Acetamido-1H-indole-2-carboxylic Acid
  • Reaction Setup: Dissolve this compound (1.0 g, 5.68 mmol) in anhydrous THF (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.6 mL, 11.4 mmol, 2.0 eq.).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (0.45 mL, 6.25 mmol, 1.1 eq.) dropwise to the stirred solution over 5 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 2-4 hours. Monitor for completion by TLC.

  • Quenching: Quench the reaction by slowly adding water (20 mL).

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 with 1N HCl. This protonates the product's carboxylic acid, making it less water-soluble. Extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure N-acylated product.

G This compound This compound plus1 + This compound->plus1 Acetyl Chloride Acetyl Chloride plus1->Acetyl Chloride arrow Triethylamine THF, 0°C to RT Acetyl Chloride->arrow 4-Acetamido-1H-indole-2-carboxylic Acid 4-Acetamido-1H-indole-2-carboxylic Acid arrow->4-Acetamido-1H-indole-2-carboxylic Acid

Diagram 3: N-Acylation of the C4-amino group.

Parameter Value/Condition
Typical Yield 85-95%
Solvent Anhydrous THF or DCM
Base Triethylamine or Pyridine (2.0 eq.)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Purification Recrystallization or Silica Gel Chromatography

Protocol 3: N1-Indole Derivatization via N-Alkylation

Principle: Alkylation of the indole nitrogen requires deprotonation with a base, followed by nucleophilic attack on an alkyl halide. The pKa of the indole N-H is ~17, necessitating a relatively strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or THF.

Causality & Experimental Insights:

  • Protecting Group Strategy: Direct N-alkylation of this compound is challenging. The acidic proton of the carboxylic acid (pKa ~4-5) will be deprotonated first by any strong base. Therefore, it is critical to first protect the carboxylic acid as an ester (using Protocol 1) before attempting N-alkylation.

  • Base Strength: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form a sodium salt, which is a highly reactive nucleophile. The only byproduct is hydrogen gas, which is easily removed.

  • Solvent Choice: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation and promoting the Sₙ2 reaction with the alkyl halide.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. NaH reacts violently with water, and any protic solvent will quench the indole anion. All glassware must be oven-dried, and anhydrous solvents must be used.

Detailed Step-by-Step Protocol: Synthesis of Ethyl 1-Methyl-4-amino-1H-indole-2-carboxylate

(Prerequisite: Synthesize Ethyl 4-Amino-1H-indole-2-carboxylate via Protocol 1)

  • Reaction Setup: To an oven-dried, 100 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.26 g, 6.5 mmol, 1.2 eq.) and wash with anhydrous hexanes (2 x 5 mL) to remove the oil. Carefully decant the hexanes. Add anhydrous DMF (20 mL).

  • Substrate Addition: Dissolve Ethyl 4-Amino-1H-indole-2-carboxylate (1.1 g, 5.38 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension at 0°C.

  • Anion Formation: Stir the mixture at 0°C for 30-45 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add methyl iodide (0.40 mL, 6.46 mmol, 1.2 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl, 30 mL) at 0°C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) to remove residual DMF, followed by brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the pure N-alkylated indole.

Parameter Value/Condition Reference
Typical Yield 70-85%[6]
Solvent Anhydrous DMF or THF[7]
Base Sodium Hydride (NaH, 1.2 eq.)[7]
Temperature 0°C to Room Temperature[7]
Reaction Time 2-3 hours[6]
Purification Silica Gel Chromatography[6]

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic derivatization of this compound. By understanding the principles of reactivity and the rationale behind specific experimental conditions, researchers can effectively and selectively modify this valuable scaffold. Mastery of these esterification, N-acylation, and N-alkylation reactions enables the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Liu, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2029-2038. Available at: [Link]

  • Zaitsu, K., et al. (2011). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(3), 422-431. Available at: [Link]

  • Wang, Z., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Jones, A., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(10), 5224-5239. Available at: [Link]

  • Riseley, R., et al. (2021). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2021(5), 124-134. Available at: [Link]

  • Li, Z., et al. (2022). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112009. Available at: [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6035-6046. Available at: [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Organic Letters, 20(11), 3455-3459. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • F. G. S. et al. (2006). N-alkylation of indole derivatives. Google Patents, US7067676B2.

Sources

Application Notes and Protocols for the Esterification of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-1H-indole-2-carboxylate Esters

4-Amino-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of biologically active compounds. The esterification of the 2-carboxylic acid group is a critical transformation, yielding versatile intermediates for further functionalization in drug discovery programs. These ester derivatives serve as key precursors for the synthesis of novel therapeutic agents, including but not limited to, enzyme inhibitors, receptor antagonists, and antimicrobial agents.

This guide provides a detailed exploration of the esterification of this compound, offering insights into the chemical principles, practical considerations, and step-by-step protocols for two common and effective methods: the classical Fischer-Speier esterification and the milder Steglich esterification. The choice of method is dictated by the specific requirements of the synthetic route, including substrate sensitivity, desired scale, and the nature of the target ester.

Chemical Principles and Strategic Considerations

The esterification of this compound presents a unique set of challenges due to the presence of two nucleophilic groups: the 2-carboxylic acid and the 4-amino group. The amino group, being nucleophilic, can potentially compete with the alcohol in reacting with an activated carboxylic acid, leading to undesired side products such as amides. Therefore, the strategic choice of reaction conditions and, in some cases, the use of a protecting group for the amino function are paramount for a successful and selective esterification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent, and the water formed during the reaction is often removed.[1]

For this compound, the acidic conditions of the Fischer esterification can protonate the 4-amino group, effectively deactivating it as a nucleophile and thus preventing its interference with the esterification at the 2-position. This in-situ protection is a key advantage of this method for this particular substrate.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a series of protonation and deprotonation steps, culminating in the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1]

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Acid R-COOH H+ H+ Acid->H+ Protonated_Acid R-C(OH)2+ H+->Protonated_Acid Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)2(O+HR') Alcohol->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(O+H2R') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-COOR' + H2O Protonated_Intermediate->Protonated_Ester Ester R-COOR' Protonated_Ester->Ester -H+

Mechanism of Fischer-Speier Esterification.

Method 2: Steglich Esterification using DCC and DMAP

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[3] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] The reaction is typically carried out in an aprotic solvent at or below room temperature.

Given the neutral to slightly basic conditions of the Steglich esterification, the 4-amino group of this compound remains nucleophilic and can compete with the alcohol, leading to the formation of an undesired amide byproduct. To ensure selective esterification, the amino group must be protected prior to the coupling reaction. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed later under acidic conditions.[5]

Mechanism of Steglich Esterification

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol to furnish the desired ester.[6]

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer to DMAP cluster_2 Nucleophilic Attack by Alcohol Acid R-COOH DCC DCC Acid->DCC O-Acylisourea O-Acylisourea Intermediate DCC->O-Acylisourea DMAP DMAP Acyl-Pyridinium Acyl-Pyridinium Intermediate DMAP->Acyl-Pyridinium Alcohol R'-OH Ester R-COOR' Alcohol->Ester DCU DCU (byproduct) Ester->DCU +

Mechanism of Steglich Esterification.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is adapted from a similar procedure for the esterification of a substituted indole-2-carboxylic acid.[7]

Materials:

  • This compound

  • Anhydrous Ethanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 mL per gram of carboxylic acid).

  • While stirring, slowly add concentrated sulfuric acid (0.5 eq) dropwise to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • The crude product can be purified by column chromatography on silica gel to afford the pure ester.

ParameterValueReference
Reactants This compound, Ethanol
Catalyst Concentrated Sulfuric Acid[7]
Solvent Ethanol (in excess)[7]
Temperature 80°C (Reflux)[7]
Reaction Time 2-4 hours[7]
Work-up Neutralization with NaHCO₃, Extraction with Ethyl Acetate[7]

Table 1: Summary of Fischer-Speier Esterification Conditions.

Protocol 2: Steglich Esterification of N-Boc-4-Amino-1H-indole-2-carboxylic acid

This protocol is a general procedure for Steglich esterification and includes a preliminary step for the protection of the amino group.[3]

Part A: Protection of the 4-Amino Group

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in THF or DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude N-Boc-4-Amino-1H-indole-2-carboxylic acid can be purified by crystallization or column chromatography.

Part B: Steglich Esterification

Materials:

  • N-Boc-4-Amino-1H-indole-2-carboxylic acid

  • Desired alcohol (e.g., Ethanol, Methanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-Boc-4-Amino-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[3]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

ParameterValueReference
Reactants N-Boc-4-Amino-1H-indole-2-carboxylic acid, Alcohol
Coupling Agent Dicyclohexylcarbodiimide (DCC)[3]
Catalyst 4-Dimethylaminopyridine (DMAP)[3]
Solvent Anhydrous Dichloromethane (DCM)[3]
Temperature 0°C to Room Temperature[3]
Reaction Time 2.5-4.5 hours[3]
Work-up Filtration of DCU, Aqueous washes[3]

Table 2: Summary of Steglich Esterification Conditions.

Troubleshooting and Safety Precautions

  • Incomplete Reactions: In Fischer esterification, ensure the alcohol is anhydrous and used in a large excess. For Steglich esterification, use of anhydrous solvents is critical as DCC is moisture-sensitive.

  • Side Product Formation: In Steglich esterification, incomplete protection of the amino group can lead to amide formation. Ensure the protection step goes to completion.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. DCC is a potent allergen and skin sensitizer; always wear gloves and handle it in a well-ventilated area.

Conclusion

The esterification of this compound is a fundamental transformation for the synthesis of novel compounds in drug discovery. The choice between Fischer-Speier and Steglich esterification depends on the specific needs of the synthetic route. While Fischer esterification offers a direct and economical approach, Steglich esterification provides a milder alternative for sensitive substrates, albeit requiring an additional protection step for the amino group. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform these important reactions.

References

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Burke, J. E., & Parnes, B. L. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(12), 1736-1762. [Link]

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584-4587. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352. [Link]

  • Anand, R. C., Vimal, & Malhotra, A. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids Under Mild Conditions. Journal of Chemical Research, Synopses, (6), 378-379. [Link]

  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10), x201205. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Kulkarni, P. M., et al. (2015). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 58(11), 4583-4597. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wu, Y., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 324-332. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. [Link]

Sources

Application Notes for 4-Amino-1H-indole-2-carboxylic acid: A Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide on the safe handling, storage, and application of 4-Amino-1H-indole-2-carboxylic acid (CAS No. 933721-48-3). As a functionalized indole, this compound represents a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive carboxylic acid and a nucleophilic amino group on the indole scaffold, makes it a versatile precursor for synthesizing complex molecular architectures. These notes are designed to equip researchers, scientists, and drug development professionals with the necessary technical and safety information to effectively utilize this reagent.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The indole ring system is a prevalent structural motif in numerous biologically active compounds and natural products. The addition of an amino group at the 4-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification, making it a highly sought-after intermediate in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound-
CAS Number 933721-48-3[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Data not available-
Melting Point Data not available (Parent compound, Indole-2-carboxylic acid: 202-206 °C)
Solubility Data not available-
Purity ≥ 95%
Storage Temperature Refrigerated

Section 2: Hazard Analysis and Safety Protocols

Inferred GHS Hazard Classification

The hazards associated with the parent compound, Indole-2-carboxylic acid, are likely to be relevant. Standard precautions for handling fine organic chemicals should be observed.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: Inferred from data for Indole-2-carboxylic acid.[2][3][4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality behind the following recommendations is to create physical barriers and environmental controls to minimize this exposure.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to control airborne dust and vapors.[6] The fume hood provides a contained workspace, protecting the operator from inhaling the compound.

  • Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[6] This is to prevent airborne particles from causing serious eye irritation.[3]

  • Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat.[6] Ensure gloves are inspected for integrity before use. Contaminated clothing should be removed and washed before reuse. This prevents skin irritation from direct contact.[3]

  • Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH-approved particulate respirator may be necessary.

Safe Handling Workflow

The following workflow is designed to ensure a systematic and safe approach to handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Weigh Solid Carefully (Avoid Dust Generation) handle1->handle2 handle3 Close Container Tightly After Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Prudent Laboratory Safety Workflow for Handling Chemical Powders.

First Aid and Emergency Procedures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3] Do not induce vomiting.

Section 3: Storage and Disposal

  • Storage: Store in a tightly closed container in a refrigerated, dry, and well-ventilated area.[6] The refrigeration requirement suggests that the compound may have limited stability at room temperature or may be sensitive to degradation over time. Protect from light and moisture.

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[3] This should be done via an approved waste disposal plant. Do not allow the material to enter drains or waterways.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The indole-2-carboxamide framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. The presence of the 4-amino group provides a key handle for synthetic elaboration, allowing for the exploration of chemical space around the core.

Precursor for Bioactive Molecules

Derivatives of indole-2-carboxylic acid are being actively investigated for various therapeutic applications. The carboxylic acid moiety is an excellent anchor for amide coupling reactions, while the amino group can be functionalized to modulate properties like solubility, cell permeability, and target engagement.

  • Anti-HIV Agents: The indole-2-carboxylic acid core is a known chelator of the magnesium ions (Mg²⁺) in the active site of HIV-1 integrase, an essential enzyme for viral replication.[7] By inhibiting the strand transfer step, these compounds can effectively block the viral life cycle.[5] Research has shown that modifications at various positions of the indole ring can significantly enhance inhibitory potency.[7] The 4-amino group on this specific reagent could be used to attach side chains designed to interact with specific pockets of the enzyme, potentially leading to novel and potent integrase inhibitors.

  • Antiparasitic Agents: Substituted 1H-indole-2-carboxamides have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] Optimization of this scaffold has led to compounds with significant potency against the intracellular form of the parasite.[7] The this compound scaffold is an ideal starting point for generating libraries of compounds for screening against neglected tropical diseases.

Section 5: Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of an N-aryl indole-2-carboxamide, a common step in the development of drug candidates based on this scaffold. The causality for this protocol is based on standard peptide coupling chemistry, where a carboxylic acid is "activated" to facilitate its reaction with an amine.

Objective

To synthesize an N-aryl-4-amino-1H-indole-2-carboxamide via a carbodiimide-mediated coupling reaction.

Materials
  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are crucial as the activated carboxylic acid intermediate is sensitive to hydrolysis, which would quench the reaction.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.

    • Rationale: EDC is the carbodiimide that activates the carboxylic acid. HOBt is an additive that forms an active ester, which suppresses side reactions (like racemization in chiral compounds) and improves coupling efficiency.

  • Addition of Amine: In a separate vial, dissolve the substituted aniline (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.

    • Rationale: The aniline is the nucleophile that forms the amide bond. DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and maintain a basic pH conducive to the coupling reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Rationale: The addition of water precipitates the product if it is insoluble, or prepares the mixture for liquid-liquid extraction. Ethyl acetate is a common organic solvent for extracting moderately polar products.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Rationale: The NaHCO₃ wash removes any unreacted HOBt and acidic byproducts. The water wash removes residual DMF and salts. The brine wash removes bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Synthesis Workflow Diagram

start Dissolve 4-Amino-1H-indole- 2-carboxylic acid in DMF activate Add EDC and HOBt (Activate Carboxylic Acid) start->activate add_amine Add Substituted Aniline and DIPEA activate->add_amine react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Work-up and Extraction with EtOAc react->workup wash Wash Organic Layer (NaHCO3, H2O, Brine) workup->wash dry Dry (MgSO4), Filter, and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end_product Pure N-Aryl-4-amino-1H- indole-2-carboxamide purify->end_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-1H-indole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents. However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to overcome common hurdles and improve the yield and purity of your target compound. The primary synthetic route discussed involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by Fischer indole cyclization and subsequent reduction of a nitro group.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is very low. Which step is the most likely culprit? A1: Low yields can arise from any step, but the two most critical points to investigate are the Fischer indole cyclization and the final nitro group reduction. The Fischer indole synthesis is notoriously sensitive to the acid catalyst, temperature, and substrate electronics.[1][2] Electron-donating groups, like the precursor to the 4-amino group, can sometimes promote undesired N-N bond cleavage, hindering the key cyclization step.[3] The final reduction of the 4-nitroindole intermediate to 4-aminoindole can also be problematic, as the product is often sensitive and prone to degradation.

Q2: I'm observing a complex mixture of byproducts after the Fischer indole cyclization step. What's going on? A2: The formation of multiple products during Fischer cyclization is a common issue.[2] This can be due to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, PPA, ZnCl₂) are critical and must be optimized empirically.[1][2]

  • High Temperatures: Excessive heat can cause decomposition of the starting material, intermediates, or the final indole product.[2]

  • Side Reactions: Harsh acidic conditions can lead to unwanted side reactions on the indole ring or other functional groups.[4]

Q3: The final 4-aminoindole-2-carboxylic acid product seems to be degrading during purification. How can I improve its stability? A3: 4-Aminoindoles can be sensitive to air and light, leading to oxidation and decomposition. For purification, consider using column chromatography with deoxygenated solvents and minimize exposure to bright light.[1] Recrystallization from a mixed solvent system, such as methanol/water, can also be effective but may reduce recovery.[1] It is often best to use the purified product immediately in the subsequent reaction step.

Q4: Can I introduce the amino group at the beginning of the synthesis instead of carrying a nitro group through? A4: While seemingly more direct, starting with an amino-substituted phenylhydrazine can be problematic. The free amino group can interfere with the diazotization step required for the Japp-Klingemann reaction and can complicate the acidic conditions of the Fischer indole cyclization. Using a nitro group as a masked form of the amine is a more robust and widely practiced strategy, with the reduction performed as one of the final steps.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Actions & Explanations
Low or No Hydrazone Formation (Japp-Klingemann Step) 1. Incomplete diazotization of the starting aniline. 2. Incorrect pH for the coupling reaction. 3. Decomposition of the diazonium salt.1. Verify Diazotization: Ensure the reaction is kept cold (0-5 °C) during the addition of sodium nitrite. Test for complete diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). 2. Optimize pH: The coupling reaction typically requires mildly acidic to neutral conditions. The use of a buffer like sodium acetate is common.[6] 3. Control Temperature: Prepare and use the diazonium salt immediately without allowing it to warm up, as they are thermally unstable.
Failed Fischer Indole Cyclization 1. Incorrect choice or concentration of acid catalyst.[4] 2. Reaction temperature is too low or too high.[2] 3. Presence of water interfering with the catalyst.1. Screen Catalysts: Systematically screen different Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂). The optimal choice is substrate-dependent.[2] 2. Optimize Temperature: Monitor the reaction by TLC at various temperatures. While heat is required, excessive temperatures can lead to charring and decomposition.[2] 3. Ensure Anhydrous Conditions: Use dry solvents and glassware, as water can deactivate the acid catalyst and hydrolyze key intermediates.
Incomplete Reduction of 4-Nitroindole 1. Catalyst poisoning or deactivation (e.g., Pd/C). 2. Insufficient reducing agent. 3. Incompatible solvent or pH.1. Use Fresh Catalyst: For catalytic hydrogenation, ensure the Pd/C catalyst is fresh. If using metal-based reductions (e.g., SnCl₂, Fe/HCl), ensure the metal surface is active.[7] 2. Increase Reagent Stoichiometry: Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, sodium dithionite) and monitor by TLC.[7] 3. Solvent Choice: Ensure the solvent is appropriate for the chosen reducing agent (e.g., ethanol or ethyl acetate for hydrogenation, acidic ethanol for SnCl₂).[7]
Difficulty in Product Purification 1. Co-elution of closely related impurities.[1] 2. Product streaking or poor separation on silica gel. 3. Decomposition on the column.1. Optimize Chromatography: Try a different solvent system or use a gradient elution. Sometimes switching to a different stationary phase (e.g., alumina, C18) can resolve difficult separations.[8] 2. Modify Eluent: The basicity of the amino group can cause streaking on silica. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent can significantly improve peak shape. 3. Use Milder Techniques: If the product is unstable on silica, consider recrystallization or preparing a salt of the amine for purification.

Experimental Protocols & Methodologies

Overall Synthetic Workflow

The recommended pathway proceeds via three key stages: (1) Synthesis of the aryl hydrazone via the Japp-Klingemann reaction, (2) Fischer indole cyclization to form the 4-nitroindole-2-carboxylic acid ester, and (3) Reduction of the nitro group followed by saponification to yield the final product.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Cyclization cluster_2 Stage 3: Reduction & Saponification A 4-Nitroaniline C Aryl Diazonium Salt A->C NaNO₂, HCl 0-5 °C B Ethyl 2-chloroacetoacetate D Aryl Hydrazone Intermediate C->D + B, NaOAc E Ethyl 4-nitro-1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat F Ethyl 4-amino-1H-indole-2-carboxylate E->F Reduction (e.g., SnCl₂/HCl) G This compound F->G Saponification (e.g., NaOH, H₂O)

Caption: Key stages in the synthesis of this compound.

Protocol 1: Fischer Indole Cyclization of Hydrazone Intermediate

This protocol details the crucial cyclization step to form the indole core. The choice of acid is critical and polyphosphoric acid (PPA) is often effective.

  • Preparation: Under a nitrogen atmosphere, pre-heat polyphosphoric acid (PPA) (10 eq by weight to the hydrazone) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Addition: Add the aryl hydrazone intermediate (1.0 eq) portion-wise to the hot PPA over 15-20 minutes. A transient color change is often observed.

  • Reaction: Increase the temperature to 100-120 °C and stir vigorously for 1-3 hours.

    • Expert Tip: Monitor the reaction progress carefully by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Quench a small aliquot in ice water, extract with ethyl acetate, and spot on the TLC plate. Overheating can lead to decomposition.

  • Work-up: After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.

  • Purification: Dry the crude solid under vacuum. The crude ethyl 4-nitro-1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization from ethanol.

Protocol 2: Reduction of Ethyl 4-nitro-1H-indole-2-carboxylate

This step converts the nitro group to the desired amine. Stannous chloride (SnCl₂) in an acidic medium is a reliable method.[7]

  • Setup: To a solution of ethyl 4-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Add concentrated hydrochloric acid (2-3 mL per gram of substrate) to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C.

  • Monitoring: Stir the reaction at this temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Basification: Carefully basify the mixture by adding a cold, concentrated sodium hydroxide or sodium bicarbonate solution until the pH is > 8. A precipitate of tin salts will form.

    • Causality: This step is crucial to deprotonate the amine product and precipitate the tin salts, allowing for extraction of the free amine.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-amino-1H-indole-2-carboxylate, which can be used directly in the final saponification step.

Troubleshooting Workflow

When a reaction fails, a logical diagnostic process is essential. Use the following flowchart to guide your troubleshooting efforts.

G cluster_0 TLC Analysis cluster_1 Corrective Actions Start Reaction Yield is Low/Zero TLC Analyze Crude Reaction Mixture by TLC Start->TLC NoProduct Only Starting Material (SM) is Present TLC->NoProduct No conversion Complex Complex Mixture / Streaks TLC->Complex Decomposition NewSpot New Spot(s), but Not Product TLC->NewSpot Side reaction Action1 Increase Temp / Time Verify Catalyst Activity Check Reagent Purity NoProduct->Action1 Action2 Lower Temp Use Milder Reagents Check for Air/Light Sensitivity Complex->Action2 Action3 Re-evaluate Reaction Mechanism Consider Protecting Groups Change Solvent/Catalyst NewSpot->Action3 Action1->TLC Re-run Reaction Action2->TLC Re-run Reaction Action3->TLC Re-run Reaction

Caption: A logical flowchart for troubleshooting failed indole synthesis reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.com.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

  • Hughes, D. L. (2004). The Fischer Indole Synthesis. Organic Reactions, 49-333.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Shalimov, A. A., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033-1039.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. [Link]

  • Catalano, J. H., et al. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 77(1), 654-661.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.com.

Sources

Technical Support Center: Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Impurities and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity identification and mitigation.

Question 1: My final product shows a significant amount of an impurity that is not the starting material. What could it be?

A common and often overlooked impurity in the synthesis of indole-2-carboxylic acids is the decarboxylated product, 4-amino-1H-indole. The carboxylic acid group at the C2 position of the indole ring can be labile under certain conditions, particularly at elevated temperatures or in the presence of acid or metal catalysts.[1][2][3]

Causality: The electron-rich nature of the indole ring facilitates the loss of carbon dioxide. This process can be inadvertently promoted during the final steps of the synthesis or during purification if harsh conditions are employed.[4]

Troubleshooting Steps:

  • Reaction Temperature: Carefully monitor and control the temperature of your reaction, especially during the final deprotection or isolation steps. Avoid prolonged heating.

  • pH Control: Maintain a neutral or slightly basic pH during workup and purification. Acidic conditions can accelerate decarboxylation.[4]

  • Catalyst Choice: If a metal catalyst is used in the synthesis (e.g., for nitro reduction), consider screening for milder alternatives or optimizing catalyst loading and reaction time to minimize side reactions. Some copper-catalyzed reactions are specifically designed to promote decarboxylation.[2]

Question 2: The reduction of the precursor, 4-nitro-1H-indole-2-carboxylic acid, is not going to completion and I'm observing multiple byproducts. What are the likely impurities and how can I avoid them?

The reduction of an aromatic nitro group is a critical step and a frequent source of impurities if not properly controlled. Incomplete reduction or side reactions can lead to a complex product mixture.

Common Impurities from Nitro Reduction:

  • 4-Hydroxylamino-1H-indole-2-carboxylic acid: This is a common intermediate in the reduction of nitroarenes to amines. If the reducing agent is not sufficiently reactive or is used in stoichiometric amounts, the reaction may stall at the hydroxylamine stage.[5]

  • 4-Oxo-4,5-dihydro-1H-indole-2-carboxylic acid (Oxime): Oximes can also be formed as byproducts during nitro group reduction, particularly with certain metal-based reducing agents.[5]

  • Azo Compounds: Under certain conditions, especially with metal hydrides or zinc in basic media, coupling of nitroarene intermediates can occur, leading to the formation of colored azo-dimers.[5]

Troubleshooting the Reduction Step:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is often a clean and effective method for nitro group reduction.[5]

    • Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classical and effective methods. However, they can sometimes lead to the formation of metal-containing byproducts that require careful removal.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can be a milder alternative to using hydrogen gas.

  • Reaction Conditions:

    • Temperature: Low to moderate temperatures are generally preferred to minimize side reactions.

    • Solvent: The choice of solvent can influence the reactivity of the reducing agent and the solubility of intermediates.

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and avoid the accumulation of intermediates like hydroxylamines.

Reducing Agent Common Impurities Mitigation Strategy
Catalytic Hydrogenation (e.g., Pd/C, H₂)Incomplete reduction, hydroxylaminesIncrease catalyst loading, hydrogen pressure, or reaction time.
Metal Hydrides (e.g., LiAlH₄)Hydroxylamines, oximesNot recommended for this transformation due to its high reactivity and lack of selectivity.[5]
Metal/Acid (e.g., Fe/AcOH)Residual metal salts, incomplete reductionEnsure complete reaction, followed by a thorough workup to remove metal ions.
Question 3: My final product is showing signs of degradation, particularly a change in color upon storage. What is happening and how can I prevent it?

4-Aminoindole derivatives are susceptible to oxidation, especially when exposed to air and light. The electron-donating amino group makes the indole nucleus more prone to oxidative degradation, often leading to the formation of colored impurities.[6][7]

Causality: The indole ring can be oxidized at various positions, and the amino group can also undergo oxidation. This can lead to the formation of complex polymeric materials or quinone-like structures, which are often highly colored.

Prevention of Oxidative Degradation:

  • Inert Atmosphere: Handle and store the final compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.

  • Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant.

  • Purification: Ensure the final product is free from any residual metal catalysts from previous steps, as these can promote oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A widely employed strategy involves a multi-step synthesis starting from a substituted toluene derivative. A common pathway is the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid scaffold.[1] The 4-amino functionality is typically introduced by first synthesizing the 4-nitro-1H-indole-2-carboxylic acid precursor, followed by the reduction of the nitro group to an amine.[8]

Q2: What are the main challenges in purifying this compound?

The purification of this compound can be challenging due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to poor solubility in many common organic solvents and a tendency to remain in the aqueous phase during extractions.[9]

Purification Strategies:

  • Isoelectric Point Precipitation: Adjusting the pH of an aqueous solution of the crude product to its isoelectric point can cause the compound to precipitate out, leaving more soluble impurities behind.

  • Ion-Exchange Chromatography: This technique can be very effective for separating amphoteric compounds from non-ionic impurities.

  • Reverse-Phase HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful tool, often using a mobile phase with a pH modifier to control the ionization state of the molecule.

Q3: How can I best analyze the purity of my this compound?

Purity analysis is typically performed using High-Performance Liquid Chromatography (HPLC). However, due to the weak chromophore of the indole nucleus, detection at low wavelengths (around 220 nm) is often necessary. For more sensitive and specific detection, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound from its 4-nitro precursor.

Impurity_Formation 4-Nitro-1H-indole-2-carboxylic acid 4-Nitro-1H-indole-2-carboxylic acid This compound This compound 4-Nitro-1H-indole-2-carboxylic acid->this compound Reduction (Desired) 4-Hydroxylamino-1H-indole-2-carboxylic acid 4-Hydroxylamino-1H-indole-2-carboxylic acid 4-Nitro-1H-indole-2-carboxylic acid->4-Hydroxylamino-1H-indole-2-carboxylic acid Incomplete Reduction 4-Amino-1H-indole 4-Amino-1H-indole This compound->4-Amino-1H-indole Decarboxylation Oxidized_Products Oxidized/Degraded Products This compound->Oxidized_Products Oxidation

Sources

Technical Support Center: Purification of Crude 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-Amino-1H-indole-2-carboxylic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on an indole scaffold. This amphoteric nature, combined with the indole ring's susceptibility to oxidation, presents unique challenges and opportunities for purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₈N₂O₂[1]Provides the basis for molecular weight calculations.
Molecular Weight 176.17 g/mol [1]Essential for calculating molar equivalents and reaction yields.
Appearance Typically an off-white to yellowish or brown powder in its crude form.Color often indicates the presence of oxidative impurities.
Solubility Generally low in water and non-polar organic solvents.[2] Soluble in polar organic solvents like ethanol, methanol, and DMSO, and aqueous acidic or basic solutions.This differential solubility is the cornerstone of acid-base extraction and recrystallization techniques.
Stability Can be susceptible to air oxidation, especially when exposed to light and heat, leading to colored degradation products.[3]Purification and storage should be conducted with care to minimize degradation. Consider storing under an inert atmosphere.[3]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might face during the purification of crude this compound.

Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing during recrystallization. What's causing this and how can I fix it?

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated to a high degree. The compound separates as a liquid phase rather than forming a crystalline solid. This is common with compounds that have melted in the hot solvent or when the solution is cooled too rapidly.[3]

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[3]

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Consider using a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.

Q2: After recrystallization, my yield is very low. How can I improve recovery?

Causality: Low recovery can stem from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[3]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.[3]

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

  • Efficient Crystal Collection: Ensure all crystals are transferred to the filter funnel. Rinse the flask with a small amount of the cold recrystallization solvent and pour this over the collected crystals.

  • Solvent Selection: Re-evaluate your choice of solvent. If the product is too soluble in the chosen solvent even at low temperatures, a different solvent or a solvent mixture should be screened.

Q3: The color of my product hasn't improved after recrystallization. How do I remove colored impurities?

Causality: Colored impurities are often polar, polymeric, or products of oxidation that can co-crystallize with the desired compound.[3]

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal.[3]

    • Caution: Use a minimal amount of charcoal as it can also adsorb your product, reducing the yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and the adsorbed impurities. This must be done quickly to prevent premature crystallization.[3]

Column Chromatography Challenges
Q4: My compound is streaking badly on the silica gel column and I'm getting poor separation. Why is this happening?

Causality: The amphoteric nature of this compound is the primary culprit. The basic amino group can interact strongly with the acidic silanol groups on the silica gel surface, while the acidic carboxylic acid group can also lead to strong adsorption. This results in significant band broadening and "streaking."[4]

Solutions:

  • Eluent Modification:

    • For the Carboxylic Acid: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the carboxylate form, keeping the compound in its less polar, neutral state and reducing its interaction with the silica.[5]

    • For the Amino Group: Add a small amount of a volatile base, like triethylamine or ammonia (typically 0.1-1%), to the eluent. This keeps the amine in its neutral state.[4]

    • The Dilemma: Since your compound has both groups, you'll need to experiment. Often, adding a small amount of acid is more effective as the interaction of the amine with silica is usually stronger.

  • Alternative Stationary Phases:

    • Alumina: Alumina can be a better choice for purifying polar compounds, including amines.[4]

    • Reverse-Phase Chromatography (C18): This is an excellent alternative. The stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[4][6] You can still use acid or base modifiers in the mobile phase to control the ionization state and improve peak shape.[7][8]

  • Protecting Groups: In some cases, it may be necessary to protect one of the functional groups before chromatography and then deprotect it afterward. For instance, the carboxylic acid could be esterified.

Q5: I can't find a solvent system that gives good separation on TLC. What should I try?

Causality: The high polarity of the compound can make it challenging to find a suitable mobile phase for normal-phase chromatography.

Solutions:

  • Increase Eluent Polarity: Use highly polar solvent systems. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common starting points.[6][9]

  • Incorporate Modifiers: As mentioned above, add a small percentage of acetic acid or triethylamine to your TLC solvent systems to see how it affects the Rf and spot shape.

  • Try Reverse-Phase TLC: Use C18-functionalized TLC plates to develop a suitable solvent system for reverse-phase column chromatography.

Acid-Base Extraction Issues
Q6: I'm getting a low yield after performing an acid-base extraction and re-precipitation. Where did my product go?

Causality: Low yields in acid-base extractions can be due to incomplete extraction, incomplete precipitation, or the formation of emulsions.

Solutions:

  • Ensure Complete pH Adjustment:

    • Basification: When extracting into the aqueous basic layer, ensure the pH is high enough to deprotonate the carboxylic acid fully. Use a pH meter or pH paper to check.

    • Acidification: When precipitating the product from the aqueous basic layer, add acid until the pH is well into the acidic range (pH 3-4) to ensure complete protonation and precipitation of the carboxylic acid.[10] A slight excess of acid is often necessary.[11]

  • Sufficient Mixing: During extraction, ensure the two phases are mixed thoroughly to allow for the complete transfer of the compound from one layer to the other.

  • Breaking Emulsions: If an emulsion (a stable suspension of one liquid in another) forms at the interface, it can trap your product. Try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Back-Washing: After separating the aqueous layer containing your product salt, "back-wash" it with a small amount of the fresh organic solvent to remove any trapped neutral impurities.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis (e.g., from side reactions or incomplete cyclization in a Fischer indole synthesis), and degradation products formed by oxidation of the indole ring.[12][13] The specific impurities will depend on the synthetic route used.

Q2: Which purification technique is generally best for this compound?

There is no single "best" method; the choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is often a good first choice for removing small amounts of impurities, especially if the crude product is already relatively pure (>90%). It is scalable and cost-effective.

  • Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[14][15] Since your compound has both acidic and basic groups, it can be selectively moved between aqueous and organic layers by carefully controlling the pH.[10][16] This is excellent for removing neutral impurities.

  • Column Chromatography: This is the most powerful technique for separating complex mixtures or closely related impurities.[3] Reverse-phase chromatography is often more suitable for this polar, amphoteric molecule than normal-phase silica gel chromatography.[4]

Q3: Can I use a combination of purification techniques?

Absolutely. A multi-step purification workflow is often the most effective approach. For example, you could perform an acid-base extraction to remove the bulk of neutral impurities, followed by recrystallization to achieve high purity.

Q4: How can I monitor the purity of my compound during the purification process?
  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[7][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their structures are known and their signals do not overlap with the product signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

IV. Experimental Protocols & Workflows

Workflow 1: Purification by Acid-Base Extraction followed by Recrystallization

This workflow is ideal for removing neutral organic impurities.

G cluster_0 Acid-Base Extraction cluster_1 Recrystallization A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). B 2. Add aqueous base (e.g., 1M NaHCO₃). Mix thoroughly in a separatory funnel. A->B C 3. Separate Layers B->C D Organic Layer: Contains neutral impurities. (Discard) C->D Isolate E Aqueous Layer: Contains sodium salt of product. C->E Isolate F 4. Wash aqueous layer with fresh organic solvent (Back-wash). E->F G 5. Acidify aqueous layer with HCl (to pH ~3-4) to precipitate pure product. F->G H 6. Collect solid by vacuum filtration. Wash with cold water. G->H I 7. Dissolve the filtered solid in a minimal amount of hot solvent (e.g., Ethanol/Water). H->I J 8. (Optional) Treat with activated charcoal and perform hot filtration. I->J K 9. Allow to cool slowly to form crystals. J->K L 10. Collect pure crystals by vacuum filtration. Wash with cold solvent and dry. K->L caption Fig 1. Workflow for Purification

Fig 1. Workflow for Purification
Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

V. References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Jakše, R., et al. (2014). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 10, 1859-1867.

  • Reddit. (2019). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Moof University. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • MDPI. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 23(9), 2329.

  • Reddit. (2017). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 9(11), 1993.

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from

  • Reddit. (2018). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-1H-indole-6-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(9), 5985-6007.

  • Springer. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Medicinal Chemistry Research, 30, 1245-1258.

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from

  • Longdom Publishing. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Sciences, 55(8), 823-828.

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115294.

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(18), 6663.

  • National Institutes of Health. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1246-1252.

  • Reddit. (2014). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Canadian Science Publishing. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry, 42(12), 2980-2982.

  • MDPI. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(21), 3870.

  • MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(16), 4983.

  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. European Journal of Medicinal Chemistry, 42(5), 657-666.

  • ResearchGate. (2019). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

Sources

Stability studies of 4-Amino-1H-indole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Given the limited direct stability data on this specific molecule, this guide synthesizes information from the broader class of indole derivatives and established principles of drug stability testing to offer scientifically grounded advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary stability concerns for this compound?

Answer: The indole scaffold, while a privileged structure in medicinal chemistry, is susceptible to degradation under various stress conditions. For this compound, the primary concerns are oxidative degradation, and to a lesser extent, susceptibility to acidic or basic conditions and photolytic degradation. The electron-rich nature of the indole ring makes it prone to oxidation. The amino group at the 4-position can further modulate the electron density of the aromatic system, potentially influencing its reactivity and stability.

Troubleshooting:

  • Unexpected Degradation in Early Formulation: If you observe significant degradation of the compound in your initial formulations, first consider the potential for oxidative degradation. The presence of atmospheric oxygen or reactive oxygen species from excipients could be a cause.

  • Inconsistent Results: Inconsistent stability data between batches could point to variations in the levels of residual catalysts or impurities from the synthesis, which might be promoting degradation.

Question 2: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of indole derivatives can be significantly influenced by pH. While specific data for this compound is not readily available, for some indole compounds like melatonin, stability can be compromised under both acidic and highly alkaline conditions. For instance, melatonin shows greater stability at a very low pH (around 1.0) compared to neutral or high pH levels[1]. The amino and carboxylic acid functional groups on your molecule are ionizable, and their protonation state, which is pH-dependent, will affect the molecule's overall electronic properties and susceptibility to hydrolytic or oxidative degradation. Changes in pH can dramatically alter reaction rates and equilibrium conditions[2].

Troubleshooting:

  • Precipitation during pH adjustment: The solubility of your compound is likely pH-dependent due to the ionizable amino and carboxylic acid groups. If you observe precipitation, you may need to adjust the concentration or use a co-solvent system.

  • Accelerated degradation at neutral pH: Some indole derivatives show increased degradation at neutral pH. If you observe this, it may be necessary to formulate your product in a buffered solution at a pH that confers maximum stability, which must be determined experimentally.

Question 3: What are the likely degradation pathways for this compound under oxidative stress?

Answer: Oxidative degradation is a major pathway for many indole-containing compounds. The indole ring can be oxidized to form various products, including oxindole, isatin, and anthranilic acid derivatives through cleavage of the pyrrole ring[3][4][5]. The reaction can be initiated by atmospheric oxygen, peroxides, or metal ions. For indole itself, atmospheric oxidation can be initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, leading to the formation of peroxy radicals that can further react to form various degradation products[6]. The presence of the amino group at the 4-position may influence the site of initial oxidation.

Troubleshooting:

  • Identification of Unknown Peaks in HPLC: If you observe new peaks in your chromatogram after exposure to oxidative conditions (e.g., treatment with AIBN or H₂O₂), these are likely oxidative degradants. Mass spectrometry (LC-MS) is an essential tool for the structural elucidation of these products.

  • Discoloration of the Sample: The formation of colored degradants, such as indigo from the dimerization of indoxyl, is a known phenomenon for some indoles[7]. If your sample changes color, it is a strong indication of oxidative degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffers of various pH values

Analytical Method: A stability-indicating HPLC method with UV and/or MS detection should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA).

Step-by-Step Protocols:

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Neutral Conditions: Dissolve the compound in purified water. Heat at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Analysis: Analyze samples by HPLC at various time points.

3. Photolytic Degradation:

  • Procedure: Expose a solution of the compound, as well as the solid compound, to a calibrated light source (e.g., Xenon lamp) that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

4. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

  • Analysis: Analyze the sample at various time points. Thermal decomposition of indole can be complex, involving isomerization and fragmentation at very high temperatures.[10]

Data Presentation: Expected Stability Profile

The following table provides a hypothetical summary of the expected stability of this compound under forced degradation conditions. Actual results must be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradants
Acid Hydrolysis 0.1 M HCl60°C24 hModerateHydrolysis of potential ester impurities, possible ring opening at elevated temperatures.
Base Hydrolysis 0.1 M NaOH60°C24 hModerate to HighPotential for increased oxidation, possible salt formation affecting solubility.
Oxidation 3% H₂O₂Room Temp24 hHighOxindoles, Isatins, Ring-opened products (e.g., aminoanthranilic acid derivatives).[3][4]
Photolysis ICH Q1B light sourceRoom TempAs per guidelinesModeratePhotoproducts from decarboxylation, oxygenation, or solvent trapping.[11]
Thermal (Solid) Dry Heat80°C48 hLow to ModerateMinimal degradation expected at this temperature, but should be confirmed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Conclusion Conclusion Start Start with pure This compound MethodDev Develop & Validate Stability-Indicating HPLC Method Start->MethodDev Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Photo Photolysis (ICH Q1B) Thermal Thermal (80°C, solid) HPLC HPLC Analysis (UV/MS Detection) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC PeakID Identify & Characterize Degradation Products HPLC->PeakID Pathway Elucidate Degradation Pathways PeakID->Pathway Report Report Findings Pathway->Report

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for optimizing reaction conditions for 4-Amino-1H-indole-2-carboxylic acid coupling.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This molecule presents unique challenges in standard amide coupling reactions due to its distinct electronic and structural properties. This guide is designed to provide in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve optimal results in your syntheses.

The core difficulty in coupling this compound lies in its dual nature. It possesses an electron-rich indole core and an aniline-type amino group, which is less nucleophilic than its aliphatic counterparts.[1][2] Furthermore, its zwitterionic character can lead to significant solubility issues in common organic solvents.[3] This guide will address these specific issues through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reagent is most effective for this substrate?

A: While many options exist, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides (like DCC or EDC) for this substrate.[4][5]

  • Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are highly recommended. HATU, in particular, reacts faster and with less epimerization.[5] They are extremely efficient for forming the active ester intermediate, which helps drive the reaction with the less nucleophilic 4-amino group.

  • Phosphonium Reagents (PyBOP, PyAOP): These are also excellent choices and are particularly effective for sterically hindered couplings.[5][6]

  • Carbodiimides (EDC, DIC): While common, these can be sluggish with anilines and are more prone to side reactions, such as the formation of unreactive N-acylurea byproducts.[7] If using a carbodiimide, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to minimize racemization and improve efficiency.[5][6]

Q2: Do I need to protect the N-H on the indole ring or the 4-amino group?

A: This depends on your reaction conditions and the subsequent steps in your synthesis.

  • Indole N-H (N1): For most standard amide couplings, protection of the indole N-H is not necessary. Its acidity is low, and it is generally not reactive enough to compete with the amine you are coupling. However, under strongly basic conditions or with highly reactive electrophiles, side reactions at this position can occur. If you observe side products related to N1-acylation, consider using a protecting group like Boc (tert-butyloxycarbonyl).[8][9]

  • 4-Amino Group: This is the group you are typically trying to couple to another carboxylic acid. If, however, you intend to perform a reaction elsewhere on the molecule (e.g., at the carboxylic acid), you must protect the 4-amino group. Standard amine protecting groups like Boc or Cbz (carboxybenzyl) are effective.[9][10][11]

Q3: What is the best solvent for this reaction?

A: Solubility is a major hurdle. This compound is often poorly soluble in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) due to its zwitterionic nature.

  • Recommended Solvents: Polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these couplings. Other options include N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).

  • Solubility Enhancement: If solubility remains an issue, adding a small amount of a base like N,N-Diisopropylethylamine (DIPEA) can help break up the zwitterionic salt and improve dissolution before adding the coupling reagent.

Q4: What is the optimal order of reagent addition?

A: The order of addition is critical, especially when using uronium reagents like HATU, to avoid undesirable side reactions. The generally accepted best practice is to pre-activate the carboxylic acid.[12]

  • Dissolve the carboxylic acid (the partner you are coupling to the 4-aminoindole) in your chosen solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 2-3 equivalents).

  • Add the coupling reagent (e.g., HATU, 1.1-1.2 equivalents) and stir for several minutes (5-15 min) at room temperature. This forms the highly reactive O-acylisourea intermediate.

  • Finally, add the this compound (or its ester derivative if coupling to its amino group).

This sequence prevents the coupling reagent from reacting directly with the amine, which can form an unreactive guanidinium byproduct.[12]

Troubleshooting Guide

Problem: My reaction yield is very low or the reaction has stalled.

This is the most common issue, often stemming from a combination of factors. Use the following decision tree to diagnose the problem.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low or No Yield Solubility Is the starting material fully dissolved? Start->Solubility Activation Is the activation step efficient? Solubility->Activation Yes Sol_Solvent Action: Switch to DMF, NMP, or DMSO. Consider adding base (DIPEA) to aid dissolution. Solubility->Sol_Solvent No Stoichiometry Are reagent equivalents correct? Activation->Stoichiometry Yes Sol_Activation Action: Use a stronger coupling reagent (HATU, PyAOP). Ensure pre-activation before adding the amine. Check reagent quality. Activation->Sol_Activation No Monitoring How is the reaction monitored? Stoichiometry->Monitoring Yes Sol_Stoichiometry Action: Use 1.1-1.2 eq. of coupling reagent. Use 2-3 eq. of a non-nucleophilic base (DIPEA). Stoichiometry->Sol_Stoichiometry No Workup Is the product lost during workup? Monitoring->Workup Yes Sol_Monitoring Action: Monitor by LC-MS to track starting material, active ester, and product. TLC may not be sufficient. Monitoring->Sol_Monitoring No Sol_Workup Action: Avoid acidic washes if product is basic. Product may be water-soluble; consider back-extraction or alternative purification. Workup->Sol_Workup Yes End Problem Resolved Workup->End No Sol_Solvent->Activation Sol_Activation->Stoichiometry Sol_Stoichiometry->Monitoring Sol_Monitoring->Workup Sol_Workup->End

Caption: Troubleshooting Decision Tree for Low Yield Coupling Reactions.

Problem: I am observing significant side products in my crude analysis.

Potential Cause & Solution:

  • Oxidation of the Indole Ring: The electron-rich 4-aminoindole system can be sensitive to oxidation, especially if the reaction is run for extended periods or exposed to air.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use. Avoid unnecessary exposure to air during workup.

  • Formation of N-Acylurea: If using a carbodiimide like EDC or DCC, the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, consuming your starting material.[7]

    • Solution: Switch to a uronium or phosphonium reagent (HATU, PyBOP). If you must use a carbodiimide, ensure you add HOBt or OxymaPure, as these additives trap the active intermediate as a more stable active ester, preventing rearrangement.[5]

  • Double Acylation or Polymerization: If your coupling partner is a diacid or has other reactive sites, you may see oligomerization.

    • Solution: Ensure you are using appropriate protecting groups for all other reactive functionalities on your coupling partners.[10] Use precise stoichiometry to favor the desired mono-acylation.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry
Reagent/ComponentEquivalents (relative to limiting reagent)Purpose
This compound1.0Substrate
Carboxylic Acid Coupling Partner1.0 - 1.2Coupling Partner
Coupling Reagent (e.g., HATU)1.1 - 1.2Activates the carboxylic acid
Non-Nucleophilic Base (e.g., DIPEA)2.0 - 3.0Scavenges acid formed during the reaction and maintains a basic pH for efficient coupling.[6]
Solvent (e.g., DMF)N/AReaction medium (typically 0.1 - 0.2 M concentration)
Experimental Protocol: Standard HATU-Mediated Coupling

This protocol describes the coupling of a generic carboxylic acid ("Acid-Partner") to the 4-amino group of ethyl 4-amino-1H-indole-2-carboxylate ("Amine-Substrate"). The ester form of the indole is used here to simplify the reaction by blocking the indole's carboxylic acid group.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Acid-Partner (1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous DMF (5-10 mL) and stir until all solids are dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1 mmol, 1.1 equiv) in one portion. Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Coupling: In a separate flask, dissolve the Amine-Substrate (ethyl 4-amino-1H-indole-2-carboxylate, 1.0 mmol, 1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with a 5% aqueous LiCl solution (2 x 25 mL) to remove DMF, saturated aqueous NaHCO₃ (2 x 25 mL), and finally, brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism Visualization

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea (Active Intermediate) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster - H⁺ IndoleAmine 4-Aminoindole Derivative Tetrahedral Tetrahedral Intermediate IndoleAmine->Tetrahedral Nucleophilic Attack ActiveEster->Tetrahedral AmideProduct Amide Product Tetrahedral->AmideProduct Byproducts Byproducts Tetrahedral->Byproducts Collapse

Caption: Simplified Mechanism for HATU-Mediated Amide Bond Formation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Shugrue, C., & Trogdon, M. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084. Retrieved from [Link]

  • Reddit r/Chempros community. (2023). HATU coupling - what's the best order? Reddit. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Goud, T. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]

  • Goud, T. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Jin, Z. (2025). Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3689-3732.
  • optimareagents.com. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. OMICS International. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wiley Online Library. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity. Retrieved from [Link]

  • ACS Publications. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. CSIR. Retrieved from [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Arkat USA, Inc. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1H-indole-2-carboxylic acid. This valuable heterocyclic compound serves as a crucial building block in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol based on the Reissert indole synthesis, a classic and reliable method for this class of molecules.

I. Conceptual Overview: The Reissert Indole Synthesis Pathway

The synthesis of this compound is effectively achieved through a modified Reissert indole synthesis. This pathway begins with a substituted o-nitrotoluene and proceeds through two key transformations:

  • Condensation: An initial Claisen condensation between an o-nitrotoluene derivative (specifically, 2-methyl-5-nitroaniline, which would first need to be diazotized and converted to 4-methyl-3-nitrotoluene, or starting directly with 4-methyl-3-nitrotoluene) and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine, which spontaneously cyclizes to form the indole ring.

This guide will focus on the troubleshooting aspects of this synthetic sequence.

Reissert_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Condensation Claisen Condensation (e.g., KOEt, EtOH) 2-methyl-5-nitroaniline->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation Intermediate Ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate Condensation->Intermediate Forms pyruvate intermediate Reduction Reduction of Nitro Group (e.g., Zn/AcOH or H2, Pd/C) Intermediate->Reduction Key intermediate Cyclization Intramolecular Cyclization Reduction->Cyclization Forms aniline, then cyclizes Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Cyclization->Hydrolysis Forms Ethyl 4-amino-1H-indole-2-carboxylate Final_Product This compound Hydrolysis->Final_Product Final product isolation

Caption: Workflow for the synthesis of this compound via the Reissert pathway.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Condensation Reaction

Q1: The initial condensation reaction between my substituted o-nitrotoluene and diethyl oxalate is giving a very low yield or failing completely. What are the likely causes?

A1: This is a critical step, and its success hinges on the efficient deprotonation of the methyl group of the nitrotoluene. Several factors can impede this:

  • Base Strength and Steric Hindrance: Sodium ethoxide is a common base for this reaction, but potassium ethoxide is often superior as it is a stronger base.[1][2] Ensure your ethoxide is fresh and anhydrous. The presence of bulky substituents near the methyl group can sterically hinder the approach of the base.

  • Moisture: The presence of water will quench the strong base and inhibit the deprotonation. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: While the reaction is typically run at room temperature or with gentle warming, excessively high temperatures can lead to side reactions of the highly reactive diethyl oxalate.

  • Purity of Starting Materials: Impurities in the nitrotoluene or diethyl oxalate can interfere with the reaction. Ensure your starting materials are of high purity.

Q2: I'm observing the formation of a dark, tarry substance during the condensation. What is happening and how can I prevent it?

A2: Tar formation is often indicative of side reactions, such as polymerization or degradation of the starting materials or product.

  • Temperature Control: Overheating can promote polymerization. Maintain a consistent and moderate temperature throughout the reaction.

  • Slow Addition: Add the base to the mixture of nitrotoluene and diethyl oxalate slowly to control the exotherm and minimize localized high concentrations of reactive species.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

Step 2: Reductive Cyclization

Q3: The reduction of the nitro group and subsequent cyclization is not proceeding to completion, resulting in a mixture of the nitro intermediate and the desired indole. How can I improve the conversion?

A3: The choice and efficacy of the reducing agent are paramount in this step.

  • Choice of Reducing Agent: Several reducing agents can be employed for this transformation.[3][4]

    • Zinc dust in acetic acid is a classic and effective method.[2] Ensure the zinc dust is activated (e.g., by washing with dilute HCl) to remove any passivating oxide layer.

    • Catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative but may require optimization of pressure and catalyst loading.[1]

    • Iron powder in acetic acid is another viable option.[4]

  • Reaction Conditions:

    • For metal/acid reductions, maintaining a sufficiently acidic environment is crucial.

    • For catalytic hydrogenation, ensure efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.

  • Incomplete Reaction: If the reaction stalls, you can try adding a fresh portion of the reducing agent.

Q4: I am observing the formation of side products other than the desired indole during the reductive cyclization. What are these and how can I minimize them?

A4: Several side reactions can occur during the reduction of the nitro group.

  • Over-reduction: Under harsh reduction conditions, the carboxylic acid or ester group could potentially be reduced. Using milder conditions or a more selective reducing agent can mitigate this.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction of the nitro group can sometimes lead to the formation of dimeric azo or azoxy species. Ensuring a sufficient amount of the reducing agent and adequate reaction time can help drive the reaction to the desired amine.

  • Decarboxylation: If the reaction is performed at elevated temperatures, premature decarboxylation of the indole-2-carboxylic acid can occur. It is best to perform the reductive cyclization at or near room temperature if possible.

Step 3: Ester Hydrolysis

Q5: The hydrolysis of my ethyl 4-amino-1H-indole-2-carboxylate to the final carboxylic acid is slow or incomplete. How can I drive this reaction to completion?

A5: Saponification of the ester is generally a straightforward reaction, but issues can arise.

  • Base Concentration and Temperature: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.[5] Heating the reaction mixture (e.g., to reflux in an ethanol/water mixture) will significantly increase the rate of hydrolysis.[6]

  • Solubility: The starting ester may have limited solubility in a purely aqueous base. Using a co-solvent like ethanol or methanol can improve solubility and facilitate the reaction.[5]

  • Reaction Time: Allow for an adequate reaction time. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Purification and Characterization

Q6: I'm having difficulty purifying the final this compound. It seems to be poorly soluble or streaks on my silica gel column.

A6: The purification of aromatic amino acids can be challenging due to their zwitterionic nature and polarity.

  • Crystallization: This is often the preferred method for purifying the final product. After acidic workup to precipitate the carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can yield a pure product.

  • Ion-Exchange Chromatography: For particularly difficult purifications, ion-exchange chromatography can be a powerful technique for separating amino acids from other impurities.[7][8][9][10]

  • Avoiding Silica Gel Chromatography: Due to the acidic nature of silica and the basicity of the amino group, traditional silica gel chromatography can be problematic, leading to streaking and poor recovery. If chromatography is necessary, consider using a more inert stationary phase like alumina or a reverse-phase C18 column.

Q7: My characterization data (NMR, MS) does not perfectly match the expected values. What could be the issue?

A7: Discrepancies in analytical data can arise from several sources.

  • Residual Solvents: Ensure your sample is thoroughly dried under high vacuum to remove any residual solvents from the purification, which can show up in the 1H NMR spectrum.

  • Impurities: Even small amounts of impurities can complicate spectral interpretation. Re-purification may be necessary.

  • Salt Formation: The amino and carboxylic acid groups can exist in various protonation states depending on the pH. If the sample was isolated from a solution that was not properly neutralized, you might have a salt form of your compound, which will alter its spectral properties.

  • Reference Data: Ensure you are comparing your data to a reliable source. Spectral data can vary slightly depending on the solvent and instrument used.

III. Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Reissert indole synthesis and subsequent hydrolysis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of Ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 4-methyl-3-nitrotoluene (1 equivalent) and anhydrous ethanol.

  • Base Preparation: In a separate flask, prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Condensation: To the stirred solution of 4-methyl-3-nitrotoluene, add diethyl oxalate (1.2 equivalents). Slowly add the potassium ethoxide solution via the dropping funnel over 30-60 minutes, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • Workup: Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Ethyl 4-Amino-1H-indole-2-carboxylate
  • Setup: In a round-bottom flask, dissolve the crude ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate (1 equivalent) in glacial acetic acid.

  • Reduction: To the stirred solution, add activated zinc dust (5-10 equivalents) portion-wise, maintaining the temperature below 40°C with an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the yellow color of the nitro compound has disappeared. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture through a pad of celite to remove the excess zinc. The filtrate is then carefully poured into a large volume of ice water. The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and dried.

Step 3: Synthesis of this compound
  • Setup: In a round-bottom flask, suspend the crude ethyl 4-amino-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Workup: Cool the reaction mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol/water.

IV. Expected Characterization Data

The following table summarizes the expected spectroscopic data for the intermediate and final products. Note that exact chemical shifts may vary depending on the solvent and instrument.

Compound1H NMR (DMSO-d₆)13C NMR (DMSO-d₆)Mass Spec (ESI+)
Ethyl 4-Amino-1H-indole-2-carboxylate δ 11.5-12.0 (s, 1H, NH-indole), 7.0-7.5 (m, 3H, Ar-H), 6.5-6.8 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, NH₂), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃)δ 162 (C=O), 140-145 (Ar-C), 125-130 (Ar-C), 110-120 (Ar-C), 100-105 (Ar-C), 60 (OCH₂), 14 (CH₃)m/z: 205.09 [M+H]⁺
This compound δ 12.5-13.5 (br s, 1H, COOH), 11.0-11.5 (s, 1H, NH-indole), 7.0-7.4 (m, 3H, Ar-H), 6.4-6.7 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, NH₂)δ 164 (C=O), 140-145 (Ar-C), 125-130 (Ar-C), 110-120 (Ar-C), 100-105 (Ar-C)m/z: 177.06 [M+H]⁺

Infrared (IR) Spectroscopy:

  • This compound: A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. The N-H stretches from the indole and amino groups will appear in the range of 3200-3500 cm⁻¹. A strong C=O stretch from the carboxylic acid will be present around 1680-1710 cm⁻¹.

V. Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Step1 Step 1: Condensation Start->Step1 Step2 Step 2: Reductive Cyclization Step1->Step2 Successful Low_Yield_S1 Low Yield / No Reaction in Step 1 Step1->Low_Yield_S1 Issue Tar_Formation_S1 Tar Formation in Step 1 Step1->Tar_Formation_S1 Issue Step3 Step 3: Hydrolysis Step2->Step3 Successful Incomplete_S2 Incomplete Reaction in Step 2 Step2->Incomplete_S2 Issue Side_Products_S2 Side Products in Step 2 Step2->Side_Products_S2 Issue Purification Purification Step3->Purification Successful Incomplete_S3 Incomplete Hydrolysis in Step 3 Step3->Incomplete_S3 Issue End Pure Product Purification->End Successful Purification_Issues Purification Difficulty Purification->Purification_Issues Issue Solution_S1a Check Base (Use KOEt) Ensure Anhydrous Conditions Low_Yield_S1->Solution_S1a Solution_S1b Control Temperature Slow Addition of Reagents Tar_Formation_S1->Solution_S1b Solution_S2a Activate Reducing Agent Optimize Reaction Time/Temp Incomplete_S2->Solution_S2a Solution_S2b Use Milder Conditions Ensure Stoichiometry Side_Products_S2->Solution_S2b Solution_S3 Increase Base Concentration Add Co-solvent (EtOH) Increase Reaction Time/Temp Incomplete_S3->Solution_S3 Solution_Purification Recrystallization Ion-Exchange Chromatography Purification_Issues->Solution_Purification

Caption: A logical flowchart for troubleshooting the synthesis of this compound.

VI. References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. Process for purifying aromatic amino acids. Available from:

  • PubMed. SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. Available from: [Link]

  • ASM Journals. Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • ResearchGate. Separation and Purification of Amino Acids. Available from: [Link]

  • Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Wikipedia. Reissert indole synthesis. Available from: [Link]

  • Semantic Scholar. divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Available from: [Link]

  • Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Available from:

  • Reissert Indole Synthesis. Available from: [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

  • ResearchGate. Reissert-Indole-Synthesis.pdf. Available from: [Link]

  • YouTube. Reissert Indole Synthesis. Available from: [Link]

  • YouTube. Reissert Indole Synthesis: The Path to Perfect Indoles. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

Sources

Technical Support Center: Synthetic Strategies for 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides researchers, medicinal chemists, and process development professionals with a comprehensive overview of alternative synthetic routes to 4-Amino-1H-indole-2-carboxylic acid, a valuable building block in pharmaceutical research. We will move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on the synthesis.

Q1: What makes the synthesis of this compound challenging?

The primary challenge lies in the regioselective construction of the 4-substituted indole core. Many classical indole syntheses, such as the Fischer method, are often inefficient for preparing 4-substituted isomers due to the difficulty in accessing the required precursors (e.g., 3-aminophenylhydrazine) and potential for unwanted side reactions or isomer formation.[1][2] Furthermore, the final product is an amino acid, which can be zwitterionic and present unique purification challenges.

Q2: Which are the most reliable and scalable synthetic strategies?

For the synthesis of 4-substituted indoles, particularly those originating from nitro-precursors, two methods have emerged as highly reliable alternatives to the Fischer synthesis:

  • The Reissert Indole Synthesis : This is often the most direct route as it constructs the indole ring and introduces the 2-carboxylic acid moiety simultaneously. It begins with an ortho-nitrotoluene derivative, making starting materials readily accessible.[3][4][5]

  • The Batcho-Leimgruber Indole Synthesis : This method is prized for its high yields, mild conditions, and operational simplicity.[1][6][7] It typically produces a 2,3-unsubstituted indole, which requires a subsequent C2-carboxylation step. This adds steps to the overall sequence but offers flexibility.

The choice between them depends on factors like starting material availability, tolerance to specific reagents, and overall step-count economy.

Q3: My final reduction step from the 4-nitro group is failing. What am I doing wrong?

Reduction of the 4-nitro group is a critical final step. Failure is often due to an inappropriate choice of reducing agent that may not be compatible with the indole ring or the carboxylic acid/ester group. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method.[8] Chemical reductions using reagents like iron powder in acetic acid, stannous chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄) are also robust alternatives.[6][9][10] The key is to select a method that is chemoselective for the nitro group. For instance, harsh reducing agents could potentially reduce the indole ring itself.

Comparative Overview of Synthetic Routes

The diagram below illustrates the two primary retrosynthetic pathways discussed in this guide, starting from the common precursor, 2-methyl-3-nitroaniline.

cluster_0 Retrosynthetic Analysis cluster_1 Route A: Reissert Synthesis cluster_2 Route B: Batcho-Leimgruber + C2-Carboxylation Target This compound Nitro_Acid 4-Nitro-1H-indole-2-carboxylic acid Target->Nitro_Acid Nitro Group Reduction (e.g., H₂, Pd/C) Nitro_Ester Ethyl 4-Nitro-1H-indole-2-carboxylate Nitro_Acid->Nitro_Ester Ester Hydrolysis (e.g., NaOH, H₂O) Nitro_Indole 4-Nitroindole Nitro_Acid->Nitro_Indole C2-Carboxylation (e.g., 1. n-BuLi, 2. CO₂) Start 2-Methyl-3-nitroaniline Nitro_Ester->Start 1. Condensation with Diethyl Oxalate 2. Reductive Cyclization (e.g., Zn/AcOH) Nitro_Indole->Start Batcho-Leimgruber Synthesis (DMFDMA, Pyrrolidine then Reduction)

Caption: High-level comparison of the Reissert and Batcho-Leimgruber synthetic pathways.

Route Comparison Table
FeatureRoute A: Reissert SynthesisRoute B: Batcho-Leimgruber + C2-Carboxylation
Starting Material 2-Methyl-3-nitroaniline2-Methyl-3-nitroaniline
Key Transformations Condensation, Reductive Cyclization, HydrolysisEnamine formation, Reductive Cyclization, C2-Carboxylation
Typical Overall Yield ModerateModerate to High
Pros Convergent; directly installs the C2-carboxylate.[3][4]Very mild and high-yielding initial cyclization.[1][6]
Cons Reductive cyclization can sometimes lead to byproducts.[5]Requires additional steps for C2-carboxylation. C2-lithiation can be challenging.
Reference Reissert, A. (1897)[3]Leimgruber & Batcho (1971)[1][6]

Troubleshooting Guide 1: Reissert Indole Synthesis

This route directly builds the target scaffold from 2-methyl-3-nitrotoluene or its corresponding aniline. The key steps are condensation with diethyl oxalate followed by reductive cyclization.

A 2-Methyl-3-nitroaniline B Condensation Intermediate (o-nitrophenylpyruvate) A->B 1. Diethyl Oxalate 2. KOC₂H₅ C Ethyl 4-Nitro-1H-indole-2-carboxylate B->C Reductive Cyclization (e.g., Zn, Acetic Acid) D 4-Nitro-1H-indole-2-carboxylic Acid C->D Saponification (NaOH, EtOH/H₂O) E Final Product D->E Reduction (H₂, Pd/C)

Caption: Workflow for the Reissert Indole Synthesis pathway.

Problem: Low yield on the initial condensation with diethyl oxalate.
  • Causality: The first step is a base-catalyzed Claisen condensation between the activated methyl group of the nitrotoluene and diethyl oxalate. The efficiency of this step is highly dependent on the choice of base and solvent. The base must be strong enough to deprotonate the methyl group, which is activated by the adjacent nitro group.

  • Troubleshooting & Solutions:

    • Base Selection: Potassium ethoxide (KOC₂H₅) has been shown to give better results than sodium ethoxide (NaOC₂H₅).[3] This is because potassium cations can coordinate more effectively, and potassium ethoxide is often a stronger, less-aggregated base in solution.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and hydrolyze the oxalate ester. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Solvent Choice: While ethanol is common, aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can enhance the reactivity of the ethoxide base.[11]

Problem: The reductive cyclization step is messy and gives multiple products.
  • Causality: This step involves the reduction of the nitro group to an amine, which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[4] If the reduction is too harsh or non-selective, it can lead to over-reduction of the indole ring or other side reactions.

  • Troubleshooting & Solutions:

    • Classic Reductant (Zn/Acetic Acid): This is the most common method.[3][9] The reaction generates the nascent amine which cyclizes in situ. Ensure the zinc dust is activated and the reaction temperature is controlled to prevent runaway reactions.

    • Alternative Reductants: If Zn/AcOH fails, consider milder conditions. Iron powder in acetic acid/ethanol is an excellent choice and often gives cleaner reactions.[4][10] Sodium dithionite (Na₂S₂O₄) is another effective reagent for this transformation.[9]

    • Monitoring: The intermediate amine is often unstable. The reaction should be monitored closely by TLC and worked up promptly upon consumption of the starting material to prevent degradation.

Troubleshooting Guide 2: Batcho-Leimgruber + C2-Carboxylation

This powerful route first constructs the 4-nitroindole core, which must then be functionalized at the C2 position.

Problem: Incomplete formation of the intermediate trans-β-dimethylamino-2-nitrostyrene.
  • Causality: This step involves the condensation of the activated methyl group of 2-methyl-3-nitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction proceeds via an enamine intermediate.[6][7] The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive enamine.

  • Troubleshooting & Solutions:

    • Role of Pyrrolidine: While the reaction can proceed without it, adding catalytic pyrrolidine often dramatically reduces reaction times and improves yields by facilitating the formation of the key enamine intermediate.[6][10]

    • Temperature Control: The condensation typically requires heating (e.g., 110 °C in DMF).[10] Ensure the temperature is maintained consistently.

    • Purity of Reagents: DMFDMA is moisture-sensitive. Use a fresh bottle or a recently opened one stored under inert gas.

Problem: How do I introduce the carboxylic acid at the C2-position?
  • Causality: The C2 proton of the indole ring is the most acidic and can be selectively removed by a strong base to form an organometallic intermediate, which can then be quenched with an electrophile like carbon dioxide. This process is known as directed ortho-metalation or, in this context, C2-lithiation.

  • Troubleshooting & Solutions:

    • N-Protection: Before attempting C2-lithiation, the indole nitrogen must be protected. The acidic N-H proton would be deprotonated preferentially by the strong base. A triisopropylsilyl (TIPS) group is an excellent choice as it is bulky and directs metalation to the C2 position.[12]

    • Base and Conditions: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF.

    • Quenching: After deprotonation, the resulting C2-lithiated indole is quenched by bubbling dry CO₂ gas through the solution or by adding crushed dry ice. An acidic workup will then yield the N-protected 4-nitroindole-2-carboxylic acid.

    • Deprotection: The TIPS group can be readily removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Purification Clinic

Problem: My final product, this compound, is insoluble and difficult to purify by standard silica gel chromatography.
  • Causality: As an amino acid, the final product is zwitterionic. It has both a basic amino group and an acidic carboxylic acid group. This makes it highly polar, often leading to poor solubility in common organic solvents and irreversible streaking on a standard silica gel column.[13]

  • Purification Strategy:

    • Isoelectric Point Precipitation: The most effective purification method is often recrystallization or precipitation by adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its aqueous solubility is at a minimum, causing it to precipitate out in pure form.

      • Procedure: Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). Filter to remove any insoluble impurities. Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) dropwise with vigorous stirring until precipitation is maximized. Filter the solid, wash with cold water and then a non-polar organic solvent (like diethyl ether) to remove residual water, and dry under vacuum.

    • Reverse-Phase Chromatography: If chromatographic purification is necessary, reverse-phase (C18) chromatography is the method of choice. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid and amino groups are protonated, leading to better peak shape.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate via Reissert Synthesis

This protocol is an adaptation based on established Reissert reaction principles.[3][4][9]

  • Condensation: To a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, add anhydrous ethanol (100 mL). Add potassium metal (2.35 g, 60 mmol) in small portions. Once all the potassium has reacted to form potassium ethoxide, cool the solution to 0 °C.

  • In a separate flask, dissolve 2-methyl-3-nitrotoluene (7.55 g, 50 mmol) and diethyl oxalate (8.76 g, 60 mmol) in 50 mL of anhydrous ethanol.

  • Add the nitrotoluene/oxalate solution dropwise to the cold potassium ethoxide solution over 30 minutes. Allow the deep red mixture to warm to room temperature and stir for 12 hours.

  • Reductive Cyclization: Cool the reaction mixture to 0 °C and slowly add glacial acetic acid (20 mL) followed by water (50 mL). Add zinc dust (19.6 g, 300 mmol) portion-wise, keeping the internal temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (3 x 50 mL). Combine the filtrates, wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield ethyl 4-nitro-1H-indole-2-carboxylate as a yellow solid.

Protocol 2: Reduction of Ethyl 4-Nitro-1H-indole-2-carboxylate

This protocol uses catalytic hydrogenation, a clean and efficient method.[8]

  • Dissolve ethyl 4-nitro-1H-indole-2-carboxylate (5.0 g, 21.3 mmol) in ethanol (100 mL) in a suitable hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) (500 mg, 10 wt%).

  • Seal the vessel and purge with N₂ gas, then place it under a hydrogen atmosphere (e.g., H₂ balloon or Parr hydrogenator at 50 psi).

  • Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude ethyl 4-amino-1H-indole-2-carboxylate can often be used in the next step without further purification.

Protocol 3: Saponification to this compound
  • Dissolve the crude ethyl 4-amino-1H-indole-2-carboxylate (approx. 21.3 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.56 g, 64 mmol) and heat the mixture to 60 °C for 2 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Carefully adjust the pH to approximately 5-6 with 1M HCl. The product will precipitate as a solid.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under high vacuum to yield this compound.

References
  • Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 1897, 30 (1), 1030–1053. [Link]

  • Leimgruber, W.; Batcho, A. D. Process for Preparing Indoles. U.S. Patent 3,732,245, May 8, 1971. [Link]

  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Various Authors. Reissert Indole Synthesis. In Name Reactions in Organic Synthesis; Cambridge University Press, 2005. [Link]

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22 (1), 195-221. [Link]

  • Chae, J. et al. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 2004, 25(9), 1360-1364. [Link]

  • Harrison, B. A. et al. Synthesis of a Series of Diaminoindoles. ACS Omega, 2018, 3(11), 15486-15494. [Link]

  • Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2241–2245. [Link]

  • Zhang, M. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2019, 24(18), 3246. [Link]

  • Li, J. J. Batcho–Leimgruber indole synthesis. In Name Reactions in Heterocyclic Chemistry II; John Wiley & Sons, Inc., 2009. [Link]

  • CMV YouTube Channel. Reissert Indole Synthesis. [Link]

  • Liu, X. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2023, 13, 11123-11135. [Link]

  • Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2016. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

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  • Liu, X. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv., 2023, 13, 11123-11135. [Link]

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How to prevent oxidation of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to prevent the oxidative degradation of this valuable molecule, ensuring the integrity and reproducibility of your experiments.

The unique structure of this compound, featuring both an electron-rich indole ring and an aromatic amine, makes it highly susceptible to oxidation. This guide provides field-proven insights and protocols to mitigate this instability.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to pink/brown. What does this mean?

A color change is a clear visual indicator of oxidation.[1] The indole nucleus is prone to autoxidation, which often leads to the formation of colored, polymeric byproducts. While a slight color change might not significantly affect the bulk purity for some preliminary applications, it is a definitive sign of degradation. For sensitive and quantitative experiments, using a discolored reagent is not recommended as it can lead to inconsistent and unreliable results.

Q2: What are the primary causes of oxidation for this compound?

The degradation of this compound is driven by its inherent chemical properties. Both the indole and the aromatic amine moieties are electron-rich, making them susceptible to attack by oxidizing agents. The primary factors are:

  • Atmospheric Oxygen: This is the most common culprit. The electron-rich pyrrole ring of the indole can react with oxygen, especially in the presence of catalysts.[1]

  • Light Exposure: Many indole derivatives are photosensitive. Light, particularly UV radiation, can provide the energy to initiate free-radical oxidation reactions.[1]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Trace metal ion impurities can act as catalysts, significantly speeding up the degradation process.[1]

  • Strong Oxidizing Agents: Direct contact with oxidizing agents will rapidly degrade the compound.[2][3]

Q3: What are the ideal long-term storage conditions for solid this compound?

To maximize the shelf-life of the solid compound, you must control the environmental factors that promote oxidation. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CSlows down the rate of chemical degradation significantly.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, preventing the primary oxidation pathway.[1][3]
Light In an amber or opaque vialProtects the photosensitive compound from light-induced degradation.[1]
Moisture Tightly sealed container in a dry locationThe compound may be hygroscopic; moisture can facilitate degradation.[3]
Q4: How should I prepare solutions of this compound to prevent degradation during my experiment?

Solutions are often more susceptible to rapid oxidation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.

  • Solvent Selection & Preparation: Use high-purity, anhydrous solvents. Crucially, the solvent must be deoxygenated before use. This is typically achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use of Antioxidants: For extended experiments or storage of solutions, adding a free-radical scavenger is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[1] A typical concentration is 0.01% (w/v). Aromatic amines themselves can act as antioxidants, but the goal here is to protect the primary molecule.[4][5]

  • Handling: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to oxygen.[6][7]

Q5: How can I analytically verify the purity of my compound and check for oxidation?

If you suspect degradation, you can use several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is one of the best methods to assess purity. An oxidized sample will typically show a diminished peak for the parent compound and the appearance of new peaks corresponding to degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. The complex spectra of oxidation products can often cause broadening of peaks or the appearance of new, unidentifiable signals.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential oxidation products, such as hydroxylated or dimeric species.[9]

Troubleshooting Guide

Problem ObservedProbable Cause(s)Recommended Solution(s)
Compound is discolored upon receipt or after short-term storage. Improper shipping or storage conditions (exposure to air, light, or heat).Contact the supplier for a replacement. If not possible, consider purification (e.g., recrystallization) if the degradation is minor, but verify purity analytically before use.
Solution darkens rapidly during an experiment. 1. Oxygen is present in the solvent or headspace.2. The reaction is being run at elevated temperatures without an inert atmosphere.3. Contaminants (e.g., metal ions) are catalyzing oxidation.1. Ensure you are using properly degassed solvents and maintaining a positive pressure of inert gas.2. Add an antioxidant like BHT to the solution.[1]3. Use high-purity reagents and acid-washed glassware to minimize metal contamination.
Inconsistent or non-reproducible experimental results. Degradation of the starting material. The actual concentration of the active compound is lower than calculated and impurities may be interfering with the reaction.Always use a fresh vial or a sample that has been properly stored. Verify the purity of a suspect batch using HPLC before proceeding. Discard any significantly discolored material.

Visualized Workflows and Mechanisms

Oxidation Pathway

The diagram below illustrates the general process of oxidation that this compound undergoes. The electron-rich system is attacked by oxidants, forming unstable intermediates that lead to a complex mixture of colored byproducts.

G cluster_0 Oxidative Degradation Pathway Molecule This compound (Stable, Off-White Solid) Intermediates Reactive Intermediates (Radicals, Cations) Molecule->Intermediates O₂, Light, Metal Ions Products Oxidized Products (Colored, Polymeric) Intermediates->Products Further Reactions

Caption: Simplified pathway of indole oxidation.

Recommended Handling Workflow

To preserve the integrity of the compound during experimental use, a systematic workflow that minimizes exposure to air is critical.

G cluster_1 Workflow for Handling Air-Sensitive Compound Start 1. Remove Vial from -20°C Freezer Equilibrate 2. Equilibrate to Room Temp in a Desiccator Start->Equilibrate Inert 3. Transfer Vial into Inert Atmosphere (Glovebox) Equilibrate->Inert Weigh 4. Uncap and Weigh the Required Amount Inert->Weigh Dissolve 5. Add Degassed Solvent (+ Antioxidant if needed) Weigh->Dissolve Ready 6. Solution is Ready for Use (Maintain under Inert Gas) Dissolve->Ready

Caption: Step-by-step workflow for handling the compound.

Detailed Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage of Solid Compound

This protocol is for safely aliquoting a newly received bulk container of the compound for long-term storage.

Materials:

  • This compound

  • Glovebox or Schlenk line with Nitrogen or Argon supply

  • Spatula

  • Analytical balance

  • Multiple small, amber glass vials with PTFE-lined caps

  • Parafilm or vial sealing tape

Procedure:

  • Place the sealed primary container, new vials, balance, and spatula inside the glovebox antechamber.

  • Purge the antechamber according to the glovebox operating procedure.

  • Bring all items into the main glovebox chamber. Allow them to sit for 10-15 minutes to ensure the atmosphere is fully inert.

  • Carefully open the primary container.

  • Weigh the desired amount of the solid into each new amber vial. Work efficiently to minimize the time the bulk material is exposed.

  • Securely tighten the caps on each aliquot vial.

  • For extra protection, wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the compound name, date, and weight.

  • Remove the vials from the glovebox and immediately place them in a -20°C freezer for long-term storage.[1]

Protocol 2: Preparation of a Stabilized Solution with BHT

This protocol describes how to make a solution of the compound containing BHT as an antioxidant.[1]

Materials:

  • This compound (stored as per Protocol 1)

  • Butylated hydroxytoluene (BHT)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Inert gas supply (Argon or Nitrogen) with sparging needle

  • Volumetric flask

  • Glass syringe and needle

  • Septum

Procedure:

  • Prepare BHT Stock: Prepare a 1% (w/v) stock solution of BHT in your chosen solvent. For example, dissolve 100 mg of BHT in 10 mL of solvent. Store this stock in a tightly sealed amber vial at 4°C.

  • Degas Solvent: Take the required volume of the primary solvent in a flask sealed with a septum. Bubble a gentle stream of Nitrogen or Argon through the solvent via a long needle for at least 20 minutes to remove dissolved oxygen. An exhaust needle is required to prevent pressure buildup.

  • Weigh Compound: In a glovebox or using a Schlenk line, weigh the required amount of this compound into your reaction or volumetric flask.

  • Add Antioxidant: Using a micropipette, add the BHT stock solution to the flask containing the solid. To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% stock solution for every 10 mL of final solution volume.

  • Dissolve Compound: Using a syringe, carefully transfer the degassed solvent from the solvent flask to the flask containing the solid and BHT. Swirl gently to dissolve.

  • Store Solution: If the solution is to be stored, keep it in a tightly sealed vial with an inert gas headspace, protected from light, and at a cool temperature (2-8°C). Use as quickly as possible for best results.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • PubMed. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death.
  • BenchChem. (2025). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
  • Thermo Fisher Scientific. (2012). 7-Aminoindole - SAFETY DATA SHEET.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • ResearchGate. (2025). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Fisher Scientific. (2009). 5-Aminoindole hydrochloride - SAFETY DATA SHEET.
  • PubMed. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway.
  • Fisher Scientific. (2010). 6-Aminoindole, 97% - SAFETY DATA SHEET.
  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • PubMed. (n.d.). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Thermo Fisher Scientific. (2012). 7-Aminoindole - SAFETY DATA SHEET.
  • Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles.
  • PubMed. (n.d.). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of....
  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • ResearchGate. (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
  • Pharma Excipients. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.

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Technical Support Center: Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and avoid critical side reactions. The inherent reactivity of the 4-aminoindole core, coupled with the carboxylic acid functionality, presents unique challenges that require careful consideration of reaction conditions and protective group strategies.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents. However, its synthesis is often plagued by low yields and the formation of difficult-to-separate byproducts. The electron-rich nature of the indole nucleus, further activated by the 4-amino group, makes the molecule susceptible to oxidation and unwanted electrophilic substitution. Furthermore, the carboxylic acid group at the 2-position is prone to decarboxylation under certain conditions. This guide provides a systematic approach to identifying and mitigating these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods are the Reissert indole synthesis and the Fischer indole synthesis. The Reissert synthesis typically starts from a substituted o-nitrotoluene, while the Fischer synthesis utilizes a substituted phenylhydrazine. Both methods have their own sets of potential side reactions that need to be carefully managed.

Q2: Why is my reaction mixture turning dark brown or black?

A2: A dark coloration is a strong indicator of oxidation of the 4-aminoindole core. This is a very common issue due to the high electron density of the aromatic system, which makes it highly susceptible to air oxidation, especially at elevated temperatures or under acidic conditions.

Q3: I am observing significant loss of my product during the workup. What could be the cause?

A3: Unintended decarboxylation is a likely culprit. Indole-2-carboxylic acids can lose CO2 upon heating, particularly in acidic or high-boiling point protic solvents[1]. The presence of the electron-donating 4-amino group can potentially facilitate this process.

Q4: Do I need to protect the 4-amino group?

A4: Yes, protecting the 4-amino group is highly recommended. An unprotected amino group can interfere with the desired reaction pathway through side reactions such as N-acylation, N-alkylation, or by participating in undesired cyclizations. It also significantly increases the molecule's susceptibility to oxidation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section delves into the most frequently encountered side reactions during the synthesis of this compound and provides detailed troubleshooting protocols.

Issue 1: Oxidation and Polymerization

Symptoms:

  • The reaction mixture progressively darkens to a brown or black tar-like substance.

  • Complex mixture of byproducts observed by TLC or LC-MS.

  • Low yield of the desired product.

Causality: The 4-aminoindole system is highly prone to oxidation, leading to the formation of colored, often polymeric, byproducts. The initial oxidation can generate reactive radical cations that can then polymerize. This is particularly problematic in the presence of air (oxygen) and certain metal catalysts or acidic conditions.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Action: Conduct all reaction steps under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: To minimize contact with atmospheric oxygen, which is a primary oxidant.

  • Degassed Solvents:

    • Action: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Rationale: To remove dissolved oxygen from the reaction medium.

  • Antioxidant Additives:

    • Action: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

    • Rationale: These compounds can scavenge radical intermediates and inhibit oxidative polymerization.

  • Temperature Control:

    • Action: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Rationale: Higher temperatures accelerate oxidation processes.

  • Amino Group Protection:

    • Action: Protect the 4-amino group as a carbamate (e.g., Boc or Cbz) or an amide.

    • Rationale: Reduces the electron-donating ability of the amino group, thereby decreasing the susceptibility of the indole ring to oxidation.

Issue 2: Uncontrolled Decarboxylation

Symptoms:

  • Formation of 4-aminoindole as a significant byproduct.

  • Gas evolution (CO2) from the reaction mixture.

  • Lower than expected yield of the carboxylic acid product.

Causality: Indole-2-carboxylic acids are susceptible to decarboxylation, a reaction that is often promoted by heat and acidic conditions[1]. The stability of the resulting 2-unsubstituted indole drives this process.

Troubleshooting Protocol:

  • Temperature Management:

    • Action: Avoid excessive heating during the reaction and workup. If the synthesis involves a high-temperature step (e.g., in some Fischer indole cyclizations), minimize the reaction time.

    • Rationale: Decarboxylation is a thermally driven process.

  • pH Control:

    • Action: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid catalyst is required, use the mildest acid possible and the lowest effective concentration. Neutralize the reaction mixture promptly during workup.

    • Rationale: Protonation of the indole ring can facilitate decarboxylation.

  • Solvent Choice:

    • Action: Whenever possible, use aprotic solvents or lower boiling point protic solvents.

    • Rationale: High-boiling protic solvents like quinoline, sometimes used for decarboxylation, should be avoided if the carboxylic acid is the desired product[1].

  • Esterification as a Protective Strategy:

    • Action: Synthesize the corresponding ester (e.g., methyl or ethyl ester) of the carboxylic acid. The ester can be hydrolyzed under mild basic conditions in a final step.

    • Rationale: Esters are generally more stable to decarboxylation than the free carboxylic acid.

Issue 3: Side Reactions Related to the Amino Group (Unprotected)

Symptoms:

  • Formation of N-acylated, N-alkylated, or other substituted byproducts.

  • Incomplete reaction or formation of unexpected heterocyclic systems.

Causality: The nucleophilic 4-amino group can compete with other desired reactions. For instance, in the Reissert synthesis, it might interfere with the cyclization step. In the Fischer indole synthesis, it can react with the ketone or aldehyde starting material.

Troubleshooting Protocol:

  • Amino Group Protection:

    • Action: Protect the 4-amino group prior to the main synthetic steps.

    • Rationale: This is the most effective way to prevent side reactions at the amino group.

    Table 1: Common Protecting Groups for the 4-Amino Group

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable to many reaction conditions, easily removed.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
AcetylAcAcetic anhydride or acetyl chlorideAcidic or basic hydrolysisSimple and inexpensive.

Experimental Protocol: Boc Protection of 4-Aminoindole

  • Dissolve 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

Visualizing the Synthetic Challenges

To better understand the potential pitfalls, the following diagrams illustrate the key side reactions.

Side_Reactions cluster_oxidation Oxidation & Polymerization cluster_decarboxylation Decarboxylation cluster_side_reactions Amino Group Side Reactions (Unprotected) 4-Aminoindole 4-Aminoindole Oxidized Intermediates Oxidized Intermediates 4-Aminoindole->Oxidized Intermediates [O] Polymeric Byproducts Polymeric Byproducts Oxidized Intermediates->Polymeric Byproducts This compound This compound 4-Aminoindole_decarboxylated 4-Aminoindole This compound->4-Aminoindole_decarboxylated Heat, H+ CO2 CO2 This compound->CO2 Unprotected 4-Aminoindole Unprotected 4-Aminoindole Side Products N-Acylation, N-Alkylation, etc. Unprotected 4-Aminoindole->Side Products Electrophiles

Caption: Key side reactions in the synthesis of this compound.

Logical Troubleshooting Workflow

When encountering issues in your synthesis, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Color Is the reaction mixture dark brown/black? Start->Check_Color Oxidation_Suspected Oxidation is likely. Implement inert atmosphere, degassed solvents, and consider amino group protection. Check_Color->Oxidation_Suspected Yes Check_Byproducts Analyze byproducts by LC-MS or NMR. Is 4-aminoindole present? Check_Color->Check_Byproducts No Review_Protocol Review and optimize reaction conditions (reagents, solvent, temperature, time). Oxidation_Suspected->Review_Protocol Decarboxylation_Suspected Decarboxylation is occurring. Reduce temperature, avoid strong acids, or synthesize the ester. Check_Byproducts->Decarboxylation_Suspected Yes Other_Byproducts Are there other unexpected byproducts? Check_Byproducts->Other_Byproducts No Decarboxylation_Suspected->Review_Protocol Amino_Side_Reactions Unprotected amino group is reacting. Protect the amino group (e.g., with Boc). Other_Byproducts->Amino_Side_Reactions Yes Other_Byproducts->Review_Protocol No Amino_Side_Reactions->Review_Protocol

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Conclusion

The synthesis of this compound requires a proactive approach to mitigate potential side reactions. By understanding the inherent reactivity of the molecule and implementing the strategies outlined in this guide—particularly the use of an inert atmosphere and amino-group protection—researchers can significantly improve the yield and purity of their target compound. Careful control of temperature and pH are also paramount to prevent unwanted decarboxylation. This technical guide serves as a valuable resource to navigate the challenges of this synthesis and accelerate the development of novel therapeutics based on this important scaffold.

References

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Amino-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of analogs derived from the 4-Amino-1H-indole-2-carboxylic acid scaffold. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical class. We will explore how modifications to this core structure influence activity across various biological targets, including viral enzymes, protein kinases, and cell surface receptors.

Introduction to the this compound Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of an amino group at the 4-position and a carboxylic acid at the 2-position creates a molecule with a specific three-dimensional structure and electronic properties that can be finely tuned. The amino group can act as a hydrogen bond donor, while the carboxylic acid can act as a hydrogen bond donor and acceptor, and can also chelate metal ions. These features make this compound an attractive starting point for the design of novel therapeutic agents. This guide will delve into the biological profiles of its analogs, providing a comparative analysis of their activities and the underlying molecular mechanisms.

I. HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][2] The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The carboxylic acid at the C2 position and the indole nitrogen are known to chelate with two Mg2+ ions within the active site of the integrase, a key interaction for inhibitory activity.[3][4]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the indole-2-carboxylic acid scaffold have revealed key structural features that enhance anti-integrase activity. While direct SAR studies on the 4-amino substituted parent are limited, broader studies on substituted indole-2-carboxylic acids provide valuable insights:

  • Substitutions at the C6-position: Introducing a halogenated benzene ring at the C6 position of the indole core has been shown to significantly improve inhibitory activity.[3][4] This modification is believed to promote π-π stacking interactions with the viral DNA.[3][4]

  • Modifications at the C3-position: The introduction of a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the integrase active site, leading to increased potency.[3]

  • Esterification of the Carboxylic Acid: While the free carboxylic acid is crucial for the chelating interaction, esterification can be used as a prodrug strategy to improve cell permeability.

Comparative Biological Data: HIV-1 Integrase Inhibitors
Compound IDR1 (C4-position)R2 (C6-position)R3 (C3-position)IC50 (µM)Reference
1 -H-H-H32.37[4]
17a -H4-fluorophenylamino-H3.11[4][5]
20a -H3-fluoro-4-methoxyphenylamino(2-fluorobenzyloxy)methyl0.13[3]
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

This workflow outlines a typical in vitro assay to determine the inhibitory activity of compounds against HIV-1 integrase.

HIV_Integrase_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection plate Streptavidin-coated 96-well plate ds_dna Biotinylated donor substrate (DS) DNA plate->ds_dna Coat plate integrase Add HIV-1 Integrase ds_dna->integrase Incubate compound Add Test Compound or Control integrase->compound Incubate ts_dna Add Target Substrate (TS) DNA compound->ts_dna Incubate wash Wash to remove unbound reagents ts_dna->wash hrp_ab Add HRP-conjugated antibody wash->hrp_ab substrate Add TMB substrate hrp_ab->substrate read Read absorbance at 450 nm substrate->read

Caption: Workflow for an in vitro HIV-1 Integrase strand transfer assay.

Signaling Pathway: HIV-1 Integration

The following diagram illustrates the key steps in the integration of the HIV-1 genome into the host cell DNA.

HIV_Integration_Pathway cluster_cell Host Cell vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) vDNA->PIC PIC Formation nucleus Nucleus PIC->nucleus Nuclear Import host_DNA Host DNA PIC->host_DNA Integration (catalyzed by Integrase) provirus Integrated Provirus host_DNA->provirus

Caption: Simplified pathway of HIV-1 integration into the host genome.

II. Anticancer Activity: EGFR and CDK2 Dual Inhibition

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key proteins involved in cell proliferation and survival, and their dysregulation is a common feature of many cancers.[6][7] Indole-2-carboxamides have emerged as a promising class of compounds with the potential to dually inhibit both EGFR and CDK2, offering a synergistic approach to cancer therapy.[8][9]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of indole-2-carboxamide derivatives is significantly influenced by the nature and position of substituents:

  • Amide Moiety: The presence of a phenethyl moiety attached to the carboxamide nitrogen is crucial for potent antiproliferative action.[9]

  • Substituents on the Indole Ring: Halogen substitutions, particularly chlorine and fluorine, at the C5 and C7 positions of the indole ring can enhance anticancer activity.[9]

  • Terminal Amine Group: The nature of the amine at the terminus of the phenethyl group plays a critical role. For instance, a 2-methylpyrrolidin-1-yl group has been shown to be more potent than a morpholino group.[9]

Comparative Biological Data: EGFR/CDK2 Inhibitors
Compound IDR1 (Indole Substitution)R2 (Terminal Amine)EGFR IC50 (µM)CDK2 IC50 (µM)MCF-7 GI50 (µM)Reference
5d 5-ClMorpholin-4-yl0.180.251.05[9]
5e 5-Cl2-methylpyrrolidin-1-yl0.110.150.95[9]
5i 5,7-diClMorpholin-4-yl0.220.311.50[9]
5j 5,7-diF-H0.150.211.20[9]
Experimental Workflow: In Vitro Kinase Assay

This workflow depicts a common method for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection plate 384-well plate compound Add Test Compound plate->compound enzyme Add Kinase (EGFR or CDK2) compound->enzyme substrate Add Substrate & ATP enzyme->substrate incubation Incubate at 30°C substrate->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo luminescence Measure Luminescence adp_glo->luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway: EGFR and CDK2 in Cell Proliferation

The following diagram illustrates the interconnected roles of EGFR and CDK2 in promoting cell cycle progression.

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates S_phase S-phase Entry CDK2->S_phase Promotes

Caption: EGFR and CDK2 signaling pathways leading to cell cycle progression.

III. Cannabinoid Receptor Modulation

The cannabinoid type 1 (CB1) receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a role in various physiological processes.[5][10] Substituted 1H-indole-2-carboxamides have been investigated as allosteric modulators of the CB1 receptor.

Structure-Activity Relationship (SAR) Insights

The potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators is influenced by several structural features:

  • Phenyl Ring Substitution: A diethylamino group at the 4-position of the phenyl ring attached to the amide linker enhances potency.

  • Indole Ring Halogenation: A chloro or fluoro group at the C5 position of the indole ring improves modulatory activity.

  • C3-Alkyl Chain: Shorter alkyl groups at the C3 position of the indole ring are favored for higher potency.

Comparative Biological Data: CB1 Receptor Allosteric Modulators
Compound IDR1 (C5-position)R2 (C3-position)R3 (Phenyl Substitution)IC50 (nM)
1 -H-ethyl4-piperidinyl212
17 -Cl-ethyl4-diethylamino484
45 -Cl-propyl4-diethylamino79
Experimental Workflow: FLIPR-Based Calcium Mobilization Assay

This workflow illustrates a common method for assessing the activity of compounds at GPCRs that couple to changes in intracellular calcium.

Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_readout Measurement cells Plate CB1-expressing cells dye Load with calcium-sensitive dye cells->dye compound Add Test Compound dye->compound agonist Add CB1 Agonist compound->agonist flipr Measure fluorescence with FLIPR agonist->flipr

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Signaling Pathway: Cannabinoid Receptor CB1

The diagram below shows the primary signaling cascade initiated by the activation of the CB1 receptor.

CB1_Signaling_Pathway Cannabinoid Cannabinoid Agonist CB1R CB1 Receptor Cannabinoid->CB1R Binds & Activates Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates IonChannels Ion Channels (Ca2+, K+) Gi_o->IonChannels Modulates cAMP cAMP AC->cAMP Decreases Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibits Release

Caption: Simplified signaling pathway of the cannabinoid CB1 receptor.

IV. Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties.[11][12][13] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of indole-based compounds can be modulated by various structural modifications:

  • Hydrazide Moiety: The presence of an acetohydrazide group at the C3 position of the indole ring is a key feature for significant anti-inflammatory activity.[11]

  • Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring of the hydrazone moiety influences potency. Electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) at various positions have been shown to be effective.[11]

Comparative Biological Data: Anti-inflammatory Indole Derivatives
Compound IDR (Substitution on Phenyl Ring)% Inhibition of Paw Edema (3h)Reference
S3 3-nitrophenyl61.20[11]
S7 3,4-dimethoxyphenyl62.24[11]
S14 2,4,5-trimethoxyphenyl63.69[11]
Indomethacin (Reference Drug)76.89[11]
Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of test compounds.

Paw_Edema_Assay cluster_animal_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement animals Group and fast rats compound Administer Test Compound or Vehicle animals->compound carrageenan Inject carrageenan into paw compound->carrageenan plethysmometer Measure paw volume at intervals carrageenan->plethysmometer

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Signaling Pathway: MAPK in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines.[3][14][15]

MAPK_Inflammation_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor Activates MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines Induces Gene Expression

Caption: Simplified MAPK signaling pathway in inflammation.

V. Antimicrobial Activity

Indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens. Their mechanism of action can vary, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indole-based compounds is dependent on their substitution patterns:

  • Halogenation: The presence and position of halogen atoms on the indole ring are critical for the efficacy of some aminoguanidyl indole derivatives.

  • Lipophilicity: Increased lipophilicity can correlate with improved activity against certain bacteria, such as Mycobacterium tuberculosis.

Comparative Biological Data: Antimicrobial Indole Analogs
CompoundTarget OrganismMIC (µg/mL)
Indole Trimer Analog B. anthracis<0.8
Indole-2-carboxamide 39 M. tuberculosis0.02
Indole-2-carboxamide 41 M. tuberculosis0.01
Experimental Workflow: Broth Microdilution for MIC Determination

This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

MIC_Assay cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading plate 96-well microtiter plate compound Prepare serial dilutions of Test Compound plate->compound bacteria Add standardized bacterial suspension compound->bacteria incubate Incubate at 37°C bacteria->incubate read Visually assess for growth inhibition incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold and its broader class of indole-2-carboxylic acid analogs represent a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in tuning the biological activity towards a diverse range of targets, from viral enzymes and protein kinases to GPCRs. The presented experimental data and protocols provide a foundation for researchers to design and evaluate new analogs with improved potency and selectivity. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Meng, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(15), 4983. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1011. [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

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  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1011. [Link]

  • Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005. [Link]

  • Chen, T., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 199, 112386. [Link]

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  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

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  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215. [Link]

  • Mayo Clinic. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Mayo Clinic. [Link]

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  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Integrase inhibitors to treat HIV/AIDS. Nature reviews Drug discovery, 4(3), 236-248. [Link]

  • Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European journal of medicinal chemistry, 39(5), 449-452. [Link]

  • Kumar, A., et al. (2010). Synthesis of novel indole derivatives as potent anti-inflammatory agents. European journal of medicinal chemistry, 45(6), 2279-2286. [Link]

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  • Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(10), 2001-2010. [Link]

  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

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  • Sharma, V., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(12), 2083. [Link]

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Sources

A Senior Application Scientist's Guide to the Validation of a Novel UPLC-UV Method for 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of a new, high-performance analytical method for 4-Amino-1H-indole-2-carboxylic acid, a crucial indole derivative with significant potential in pharmaceutical development. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation step, comparing a modern Ultra-Performance Liquid Chromatography (UPLC) approach to traditional High-Performance Liquid Chromatography (HPLC). The protocols and acceptance criteria are grounded in the latest international regulatory standards, including the ICH Q2(R2) and FDA guidelines, to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and efficient method for the quantification of this compound.

Introduction: The "Why" Beyond the "How"

This compound is a heterocyclic compound whose structural motif is a cornerstone in many biologically active molecules. Its accurate quantification is paramount, whether it serves as a critical starting material, a process intermediate, or a potential impurity. An unvalidated or poorly characterized analytical method introduces significant risk, potentially leading to inaccurate batch release data, flawed stability studies, or misinterpreted research findings.

The objective of method validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.[4] This guide details the validation of a newly developed UPLC-UV method, chosen for its significant advantages in speed, resolution, and reduced solvent consumption over conventional HPLC methods. We will systematically evaluate the method's performance characteristics to build a comprehensive data package that substantiates its reliability and accuracy.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected investigations. The logical flow ensures that foundational parameters are established before proceeding to more complex evaluations. This systematic process guarantees that each step builds upon validated, trustworthy data.

G cluster_0 Phase 1: Foundational Suitability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing Specificity Specificity & Selectivity SystemSuitability->Specificity Ensures instrument is performing Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ must be precise/accurate Robustness Robustness LOQ->Robustness FinalValidationReport FinalValidationReport Robustness->FinalValidationReport Final Assessment

Caption: A logical workflow for analytical method validation.

Method Comparison: UPLC vs. Conventional HPLC

Our choice of a UPLC (Ultra-Performance Liquid Chromatography) platform is a deliberate one, aimed at enhancing analytical efficiency and data quality. The core advantage lies in the use of sub-2 µm particle size columns, which provide superior resolving power and efficiency compared to the 3-5 µm particles used in traditional HPLC.

ParameterConventional HPLC MethodProposed UPLC Method Rationale for Improvement
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 50 mmSmaller particles and column dimensions dramatically increase efficiency and reduce run times.
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate significantly reduces solvent consumption and waste generation.
Run Time ~15 minutes~3 minutes Faster analysis increases sample throughput, crucial in a development or QC environment.
Peak Width BroadNarrow & SharpSharper peaks lead to better resolution from impurities and improved sensitivity (higher signal-to-noise).
System Pressure 1500-2000 psi8000-12000 psiUPLC operates at higher pressures to push mobile phase through the densely packed column.
Sensitivity (LOQ) ~0.5 µg/mL~0.1 µg/mL Improved peak shape and lower baseline noise contribute to a lower limit of quantitation.

Experimental Protocols & Validation Parameters

The following sections detail the experimental design for each validation parameter, grounded in the principles of the ICH Q2(R2) guideline.[5][6][7]

Specificity

Causality: The purpose of specificity is to demonstrate that the analytical signal is solely attributable to the analyte of interest.[8] We must prove that no interference occurs from the matrix (excipients), potential impurities, or degradation products. This is the cornerstone of a reliable quantitative method.

Experimental Protocol:

  • Blank Injection: Inject the mobile phase to ensure no system peaks interfere with the analyte's retention time.

  • Placebo Injection: Prepare a solution containing all formulation excipients (if applicable) without the this compound active pharmaceutical ingredient (API). Inject to demonstrate no interference from the matrix.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm homogeneity.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This proportionality is essential for accurate calculation of unknown sample concentrations from a calibration curve. The range is the interval over which this proportionality is established and proven to be acceptable.[8]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[8][9]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998

  • Y-intercept: Should be close to zero, demonstrating minimal systematic error.

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80481050480500481600481050
90540500541500541000541000
100601200600800601000601000
110660500661500662000661333
120721800722200722000722000
Regression Results R² = 0.9999 y = 6005x + 850
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies by spiking a known quantity of analyte into a placebo matrix. This confirms that the sample preparation process and the method itself are free from significant bias.[2]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the nine samples and calculate the concentration found using the validated linear curve.

  • Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each level.

  • RSD of Recovery: ≤ 2.0% at each level.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.

  • Intermediate Precision: Evaluates the method's reproducibility under variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the process with a different analyst, on a different day, and using a different UPLC system if available.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for both sets of measurements and for the combined data.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be reliably quantified.[8][11] Establishing these limits is critical for analyzing impurities or low-level analytes.

Experimental Protocol:

  • Method: Based on the signal-to-noise ratio (S/N).

  • Procedure: Prepare and inject a series of dilute solutions of the analyte.

  • Determination:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[12]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[12]

  • Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy through multiple injections.

Acceptance Criteria:

  • LOD (S/N): ~3:1

  • LOQ (S/N): ~10:1

  • Precision at LOQ: RSD ≤ 10%

Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to small, deliberate variations in its parameters.[2] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate, pH).

  • Systematic Variation: Analyze a standard solution while systematically altering one parameter at a time (e.g., mobile phase organic content ±2%, column temperature ±5°C, flow rate ±10%).

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria.

G cluster_variations Deliberate Variations Nominal {Nominal Condition|Mobile Phase: 40% ACN|Temp: 30°C|Flow: 0.4 mL/min} MP_Low Mobile Phase 38% ACN Nominal->MP_Low MP_High Mobile Phase 42% ACN Nominal->MP_High Temp_Low Temperature 25°C Nominal->Temp_Low Temp_High Temperature 35°C Nominal->Temp_High Flow_Low Flow Rate 0.36 mL/min Nominal->Flow_Low Flow_High Flow Rate 0.44 mL/min Nominal->Flow_High

Caption: Diagram of robustness testing parameters.

Conclusion

The validation data presented in this guide collectively demonstrate that the proposed UPLC-UV method for the analysis of this compound is specific, linear, accurate, precise, and robust for its intended purpose. The method offers significant improvements in efficiency and sensitivity over traditional HPLC approaches, making it highly suitable for high-throughput environments in both research and quality control. Adherence to the principles outlined herein, grounded in authoritative ICH and FDA guidelines, ensures the generation of scientifically sound and defensible analytical data.[3][13]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH Q2(R1)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Labcompare.
  • ICH Q2 Analytical Method Valid
  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).
  • HPLC Method Valid
  • Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. PubMed.
  • Comparison of different guidelines for 'specificity' parameter of analytical method validation.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 4-Amino-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of established methodologies for its synthesis, offering detailed experimental protocols and supporting data to inform your selection of the most suitable route for your research needs.

Introduction to this compound

The indole nucleus is a privileged structure in drug discovery, and the specific substitution pattern of this compound, with an amino group at the 4-position and a carboxylic acid at the 2-position, offers versatile handles for further chemical modification. Its synthesis, however, is not trivial and requires careful consideration of the synthetic strategy. This guide will focus on the most practical and historically significant approach: the Reissert indole synthesis.

The Reissert Indole Synthesis: A Classic and Reliable Route

The Reissert indole synthesis is a powerful method for the preparation of indoles and their derivatives from ortho-nitrotoluenes.[1] This two-step process involves the initial condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate to form the indole-2-carboxylic acid. To arrive at our target molecule, a final reduction of the nitro group is necessary.

This guide will dissect each stage of this synthesis, presenting detailed protocols and discussing the critical parameters that influence yield and purity.

Synthetic Workflow Overview

The overall synthetic strategy is a three-step process starting from the readily available 3-nitrotoluene.

Synthesis_Workflow Start 3-Nitrotoluene Step1 Step 1: Condensation with Diethyl Oxalate Start->Step1 Intermediate1 Ethyl 2-(3-nitrophenyl)-2-oxopropanoate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization Intermediate1->Step2 Intermediate2 4-Nitro-1H-indole-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct SnCl2_Reduction Start 4-Nitro-1H-indole-2-carboxylic acid Step1 Dissolve in Ethanol Start->Step1 Step2 Add SnCl₂·2H₂O Step1->Step2 Step3 Reflux Step2->Step3 Step4 Neutralize & Extract Step3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the Tin(II) Chloride reduction of 4-Nitro-1H-indole-2-carboxylic acid.

Experimental Protocol: SnCl₂ Reduction
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5.15 g (0.025 mol) of 4-Nitro-1H-indole-2-carboxylic acid in 100 mL of ethanol.

  • Addition of Reagent: Add 28.2 g (0.125 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it into 300 mL of ice water. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). The product may be partially soluble in both the aqueous and organic layers. It is advisable to filter the entire mixture through a pad of celite to remove the tin salts before extraction.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

Method B: Catalytic Hydrogenation

Catalytic_Hydrogenation Start 4-Nitro-1H-indole-2-carboxylic acid Step1 Dissolve in Solvent (e.g., Ethanol) Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenate (H₂ balloon) Step2->Step3 Step4 Filter & Concentrate Step3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the catalytic hydrogenation of 4-Nitro-1H-indole-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a solution of 5.15 g (0.025 mol) of 4-Nitro-1H-indole-2-carboxylic acid in 100 mL of ethanol in a hydrogenation flask, add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 6-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the celite pad with additional ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound.

Benchmarking the Final Step: A Comparison of Reduction Methods

MethodReagentsProsConsTypical Yield
Tin(II) Chloride SnCl₂·2H₂O, EthanolTolerant of various functional groups, cost-effective.Work-up can be tedious due to tin salt precipitation.75-85%
Catalytic Hydrogenation H₂, 10% Pd/C, EthanolClean reaction, high yields, easy work-up.Catalyst can be expensive and pyrophoric, potential for over-reduction of the indole ring in some cases.85-95%
Iron in Acetic Acid Fe powder, Acetic AcidInexpensive, environmentally friendly.Can require longer reaction times, work-up involves filtering iron salts.70-80%

Conclusion

The Reissert indole synthesis provides a robust and reliable pathway to this compound. The choice of the final nitro group reduction method can be tailored to the specific needs of the laboratory in terms of cost, scale, and available equipment. For high purity and yield, catalytic hydrogenation is often the preferred method, while the tin(II) chloride reduction offers a dependable and cost-effective alternative. This guide provides the necessary detailed protocols and comparative data to enable researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

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A Head-to-Head Comparison of Kynurenine Pathway Inhibitors: Situating the Indole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of inhibitors targeting the kynurenine pathway, a critical metabolic route implicated in immuno-oncology and neurodegenerative diseases. While direct, extensive inhibitory data for 4-Amino-1H-indole-2-carboxylic acid is not broadly published, we will analyze it within the context of its parent scaffold, indole-2-carboxylic acid, which has been identified as a promising foundation for developing dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] This guide will compare this scaffold against other major classes of kynurenine pathway inhibitors, providing the necessary experimental context for researchers in drug development.

The Kynurenine Pathway: A Critical Therapeutic Axis

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid L-tryptophan, accounting for approximately 95% of its degradation.[2] The first and rate-limiting step is catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3]

  • IDO1: An extrahepatic enzyme induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ). Its expression in the tumor microenvironment (TME) is a key mechanism of cancer immune evasion.[4][5] By depleting tryptophan and producing the metabolite kynurenine, IDO1 suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5]

  • TDO: Primarily a hepatic enzyme responsible for maintaining systemic tryptophan homeostasis.[6] However, TDO is also expressed in a significant number of tumors, including gliomas and hepatocellular carcinoma, where it contributes to an immunosuppressive environment similar to IDO1.[2][7]

  • Kynurenine 3-Monooxygenase (KMO): This enzyme is located at a crucial branchpoint, converting kynurenine into 3-hydroxykynurenine (3-HK).[8][9] Inhibition of KMO is a key strategy for neurodegenerative disorders, as it shunts the pathway away from producing neurotoxic metabolites like 3-HK and quinolinic acid, and towards the production of the neuroprotective kynurenic acid (KYNA).[8][9][10]

The therapeutic rationale is clear: inhibiting these enzymes can rebalance tryptophan metabolism to either restore anti-tumor immunity or promote neuroprotection.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch cluster_inhibitors Inhibitor Targets Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO1 / TDO Kynurenine L-Kynurenine NFK->Kynurenine Formamidase ThreeHK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->ThreeHK KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs QUIN Quinolinic Acid (Neurotoxic, Excitotoxic) ThreeHK->QUIN Multiple Steps IDO1_Inh IDO1 Inhibitors (e.g., Epacadostat) IDO1_Inh->Tryptophan Block TDO_Inh TDO2 Inhibitors TDO_Inh->Tryptophan Block Dual_Inh Dual IDO1/TDO Inhibitors (Indole-2-carboxylic acids) Dual_Inh->Tryptophan Block KMO_Inh KMO Inhibitors (e.g., Ro 61-8048) KMO_Inh:e->Kynurenine:w Block

Caption: The Kynurenine Pathway and key inhibitor targets.

Head-to-Head Inhibitor Comparison

The development of KP inhibitors has yielded several distinct classes of molecules, each with specific mechanisms and therapeutic goals. The failure of the selective IDO1 inhibitor Epacadostat in a Phase III melanoma trial has shifted focus towards more comprehensive pathway modulation, such as dual IDO1/TDO inhibition.[11][12]

Inhibitor ClassRepresentative Compound(s)Primary Target(s)Mechanism of ActionPotency (IC50)Key Therapeutic Application
Indole-2-carboxylic Acid Derivatives Compound 9o-1[1]IDO1 & TDO Dual InhibitionIDO1: 1.17 µM, TDO: 1.55 µM[1]Immuno-oncology
Selective IDO1 Inhibitors Epacadostat, NavoximodIDO1 Competitive, binds to heme-containing holo-enzyme[5][13]Epacadostat: ~12 nM (cell-based)[5]Immuno-oncology
Apo-IDO1 Inhibitors BMS-986205IDO1 Binds to the heme-free apo-enzyme, competing with heme[5][13]~2 nM[5]Immuno-oncology
Selective TDO2 Inhibitors Various preclinical compoundsTDO2 Varies; includes apo-enzyme binders[14]Micromolar range[14]Immuno-oncology (e.g., Glioma, HCC)[7]
KMO Inhibitors Ro 61-8048, GSK180KMO Competitive with kynurenine substrate[10][15]Ro 61-8048: Potent inhibitor[2][15]Neurodegeneration, Acute Pancreatitis[8][9][10]
Analysis and Field-Proven Insights
  • Indole-2-carboxylic Acid Scaffold (e.g., this compound): The key advantage of this scaffold is its demonstrated potential for dual IDO1/TDO inhibition .[1] Tumors can sometimes compensate for the inhibition of IDO1 by upregulating TDO2, making a dual inhibitor a compelling strategy to achieve a more complete blockade of tryptophan catabolism in the TME.[3] The micromolar potency of initial derivatives suggests that this is a promising starting point for further optimization to achieve potencies comparable to clinical-stage IDO1 inhibitors.[1]

  • Selective IDO1 Inhibitors: While compounds like Epacadostat are highly potent and selective, clinical results have been disappointing.[11][16] The ECHO-301 trial, combining Epacadostat with the checkpoint inhibitor pembrolizumab, failed to show a benefit over pembrolizumab alone.[11] This highlights that targeting IDO1 in isolation may be insufficient to overcome the complex immunosuppressive network in many tumors.

  • KMO Inhibitors: The therapeutic strategy here is fundamentally different. Instead of blocking the initial step, KMO inhibition aims to redirect the pathway's flux. By blocking the production of neurotoxic 3-HK, substrate kynurenine is increasingly converted to the neuroprotective KYNA.[8] This has shown promise in preclinical models of Huntington's disease, Alzheimer's, and acute pancreatitis.[8][9][10]

Experimental Protocol: Cell-Based IDO1/TDO Activity Assay

To compare the efficacy of different inhibitors, a robust and reproducible assay is essential. A cell-based assay is superior to a purely biochemical one as it accounts for cell permeability, off-target effects, and stability in a biological matrix.

Causality Behind Experimental Choices:

  • Cell Line Selection: We use a cell line endogenously expressing the target enzyme (e.g., SKOV3 for IDO1, A172 for TDO2) or engineered to overexpress it.[17] Using human cell lines is critical for clinical relevance. Stimulation with IFN-γ is required to induce high levels of IDO1 expression, mimicking an inflammatory TME.[5]

  • Analyte Detection: Direct measurement of the product (kynurenine) and substrate (tryptophan) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. It is highly sensitive and specific. The Kyn/Trp ratio is a critical biomarker used both preclinically and clinically to assess target engagement.[18][19]

Step-by-Step Methodology
  • Cell Culture:

    • Seed human SKOV3 ovarian cancer cells (for IDO1) or A172 glioblastoma cells (for TDO2) in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Enzyme Induction (IDO1 only):

    • For SKOV3 cells, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. TDO in A172 cells is typically constitutively expressed.

    • Incubate for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test compounds (e.g., this compound, Epacadostat) in the appropriate cell culture medium. A typical concentration range would be 1 nM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for the desired time, typically 24-72 hours.

  • Sample Collection and Preparation:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • To precipitate proteins, add 100 µL of 10% trichloroacetic acid (TCA) to 100 µL of supernatant.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable chromatography method (e.g., C18 column) to separate L-tryptophan and L-kynurenine.

    • Quantify the concentrations of both analytes using a standard curve.

  • Data Analysis:

    • Calculate the concentration of kynurenine in each well.

    • Normalize the kynurenine production to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 1. Seed Cells (e.g., SKOV3) A2 2. Adhere for 24h A1->A2 A3 3. Induce IDO1 (with IFN-γ, 48h) A2->A3 B1 4. Add Inhibitor (Serial Dilutions) A3->B1 B2 5. Incubate for 24-72h B1->B2 C1 6. Collect Supernatant B2->C1 C2 7. Precipitate Proteins (TCA) C1->C2 C3 8. Analyze by LC-MS/MS (Quantify Kynurenine) C2->C3 C4 9. Calculate IC50 C3->C4

Caption: Workflow for a cell-based IDO1 inhibitor activity assay.

Conclusion and Future Directions

The therapeutic targeting of the kynurenine pathway is a dynamic field. While the initial excitement around highly selective IDO1 inhibitors has been tempered by clinical setbacks, the underlying biology remains a valid and compelling target. The challenges have spurred innovation, leading to new strategies with the potential for greater efficacy.

  • Dual IDO1/TDO Inhibition: Scaffolds like indole-2-carboxylic acid are at the forefront of this strategy.[1] By blocking both primary tryptophan-catabolizing enzymes in the TME, these compounds may prevent the compensatory upregulation of TDO and lead to more profound and durable immune reconstitution.

  • Targeting Apo-Enzymes: Inhibitors that bind to the heme-free "apo" form of IDO1 or TDO represent a distinct mechanistic class that may offer advantages in potency and pharmacokinetics.[5][13][14]

  • KMO Inhibition: For neurodegenerative and inflammatory conditions outside of oncology, KMO remains a highly attractive target.[8][20] The development of brain-penetrant KMO inhibitors is a key area of ongoing research.

For researchers, the path forward involves rigorous head-to-head comparisons using validated assays, as described here. Evaluating novel compounds like this compound against established benchmarks like Epacadostat and within the context of dual-inhibition strategies will be crucial for identifying the next generation of kynurenine pathway modulators.

References

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A Comparative Guide to Cross-Reactivity of 4-Amino-1H-indole-2-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The 4-Amino-1H-indole-2-carboxylic acid scaffold represents a promising chemical starting point for the development of such inhibitors. Its derivatives have been investigated for activity against a range of therapeutic targets, including HIV-1 integrase and various protein kinases.[1][2][3][4] However, the therapeutic efficacy of any kinase inhibitor is intrinsically linked to its selectivity.[5] Off-target binding, or cross-reactivity, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate, making a thorough understanding of a compound's selectivity profile a critical step in its development.[6][7] This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical this compound-based compounds, supported by established experimental methodologies.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This similarity presents a significant challenge in designing truly selective inhibitors.[8] A compound that potently inhibits its intended target but also interacts with numerous other kinases can trigger a cascade of unintended biological effects.[9] Therefore, early and comprehensive off-target screening is not just a regulatory expectation but a fundamental component of a robust drug discovery program.[10] It allows for the early identification and mitigation of potential safety liabilities, ultimately saving time and resources.[6]

Comparative Cross-Reactivity Analysis

To illustrate the importance of structural modifications on selectivity, we present a comparative analysis of three hypothetical this compound derivatives: Compound A (Parent Scaffold) , Compound B (Derivative with Bulky Side Chain) , and Compound C (Derivative with Modified H-Bonding Moiety) . Their inhibitory activity (IC50) was assessed against a panel of 10 representative kinases to simulate a typical cross-reactivity screen.

Target KinaseCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target X 10 12 8
Off-Target 150>100075
Off-Target 2120>1000250
Off-Target 38580090
Off-Target 4200>1000350
Off-Target 5500>1000600
Off-Target 63095045
Off-Target 71500>10001800
Off-Target 8750>1000800
Off-Target 9900>10001100
Off-Target 102500>10003000

Interpretation of Data:

  • Compound A demonstrates potent inhibition of the primary target but exhibits significant cross-reactivity with Off-Targets 1, 3, and 6. This polypharmacology could lead to a complex biological response and potential side effects.

  • Compound B , featuring a sterically bulky side chain, shows a remarkable improvement in selectivity. The bulky group likely prevents the compound from fitting into the ATP-binding pockets of many off-target kinases, thus significantly reducing cross-reactivity.[5]

  • Compound C , with a modification to a key hydrogen-bonding moiety, maintains high potency against the primary target but shows a slightly altered off-target profile compared to Compound A. This suggests that subtle changes in hydrogen bonding can fine-tune selectivity, though not as dramatically as the steric hindrance in Compound B.[5]

Experimental Methodologies for Assessing Cross-Reactivity

The data presented above is typically generated using a combination of in vitro assays. Below are detailed protocols for two of the most common and robust methods.

Competitive Binding Assay (Kinase-Glo® Platform)

This assay directly measures the ability of a test compound to displace a known, broad-spectrum kinase inhibitor from the ATP-binding site of a panel of kinases.

Causality Behind Experimental Choices: This method is chosen for its high-throughput capability and its direct measurement of binding affinity (Kd or IC50), which is independent of enzyme activity.[8][11] This is particularly useful for screening against a large number of kinases simultaneously.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare kinase panel in assay buffer prep2 Serially dilute test compounds in DMSO prep3 Prepare broad-spectrum inhibitor probe step1 Add kinase, test compound, and probe to 384-well plate prep3->step1 step2 Incubate at room temperature to reach equilibrium step1->step2 step3 Add Kinase-Glo® reagent to measure remaining ATP step2->step3 step4 Read luminescence on a plate reader step3->step4 analysis1 Normalize data to positive and negative controls step4->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

Caption: Workflow for a competitive kinase binding assay.

Step-by-Step Protocol:

  • Kinase Preparation: Recombinant kinases are diluted to their optimal concentration in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Test compounds are serially diluted in 100% DMSO and then added to a 384-well assay plate.

  • Assay Initiation: The kinase and a fixed concentration of a broad-spectrum kinase inhibitor probe (often a biotinylated or fluorescently tagged molecule) are added to the wells containing the test compounds.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The amount of unbound probe is quantified. In the Kinase-Glo® format, a reagent is added that measures the amount of ATP remaining in solution, which is inversely proportional to the amount of probe bound to the kinase.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls (no inhibitor and a saturating concentration of a known inhibitor) and IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Functional Kinase Assay (Z'-LYTE™ Platform)

This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a specific substrate.

Causality Behind Experimental Choices: This method provides a direct measure of the functional consequence of compound binding.[8] It is a crucial follow-up to binding assays to confirm that binding translates to inhibition of the kinase's catalytic activity.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare kinase and fluorescently labeled peptide substrate prep2 Serially dilute test compounds in DMSO prep3 Prepare ATP solution step1 Add kinase, substrate, and test compound to plate prep3->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature for a set time step2->step3 step4 Add development reagent to stop the reaction step3->step4 step5 Read FRET signal on a plate reader step4->step5 analysis1 Calculate the ratio of emission signals step5->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for a functional FRET-based kinase assay.

Step-by-Step Protocol:

  • Component Preparation: The target kinase, a specific FRET-based peptide substrate, and ATP are prepared in the appropriate assay buffer.

  • Compound Plating: Test compounds are serially diluted in DMSO and added to the assay plate.

  • Reaction Initiation: The kinase and peptide substrate are added to the wells, followed by the addition of ATP to start the phosphorylation reaction.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: A development reagent is added, which contains a site-specific protease that cleaves the unphosphorylated substrate, disrupting the FRET signal. The phosphorylated substrate is protected from cleavage, and the FRET signal remains intact.

  • Data Analysis: The plate is read on a fluorescence plate reader, and the ratio of the two emission wavelengths is calculated. IC50 values are determined by plotting the emission ratio against the compound concentration.

Conclusion: A Pathway to More Selective Therapeutics

The systematic evaluation of cross-reactivity is an indispensable part of modern drug development. As demonstrated with our hypothetical this compound derivatives, subtle structural modifications can have a profound impact on a compound's selectivity profile. By employing a combination of robust in vitro assays, such as competitive binding and functional kinase assays, researchers can gain a comprehensive understanding of a compound's off-target interactions. This knowledge is crucial for guiding medicinal chemistry efforts to optimize selectivity, mitigate potential toxicities, and ultimately develop safer and more effective targeted therapies.[12][13]

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

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Establishing a Reference Standard for 4-Amino-1H-indole-2-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the integrity of analytical data is paramount. The foundation of this integrity lies in the quality of the reference standards used.[1][2][3] A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), impurities, and intermediates are measured.[1][2] This guide provides a comprehensive framework for establishing an in-house (secondary) reference standard for 4-Amino-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of various pharmacologically active agents.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a robust and self-validating process. We will compare the rigorous characterization of a candidate reference standard with a typical research-grade material to highlight the critical differences in quality and intended use.

The Imperative for a High-Purity Reference Standard

In regulated pharmaceutical development, all analytical methods used for product release and stability testing must be validated. A cornerstone of this validation is the use of a well-characterized reference standard.[1][2] For a novel or non-compendial substance like this compound, a primary reference standard from a pharmacopeia (e.g., USP, EP) may not exist.[1] Therefore, the onus is on the developing organization to establish a thoroughly characterized in-house or secondary reference standard. This secondary standard must be demonstrably of high purity and its identity unequivocally confirmed.[1]

Part 1: The Qualification Workflow: A Multi-Pronged Analytical Approach

The establishment of a reference standard is a holistic process that integrates multiple analytical techniques to build a complete profile of the candidate material. The workflow is designed to confirm the molecule's identity, determine its purity with a high degree of confidence, and assess its physicochemical properties.

Reference_Standard_Qualification_Workflow Figure 1: Overall Workflow for Reference Standard Qualification cluster_selection Candidate Material Selection cluster_characterization Comprehensive Characterization cluster_assignment Potency Assignment cluster_documentation Documentation & Release Select Select High-Purity Batch Preliminary Preliminary Screening (e.g., HPLC, LC-MS) Select->Preliminary Identity Identity Confirmation (NMR, MS, FT-IR) Preliminary->Identity Purity Purity & Impurity Profiling (HPLC-UV, LC-MS) Identity->Purity Content Content Analysis (Water, Residual Solvents) Purity->Content MassBalance Mass Balance Calculation Content->MassBalance qNMR Quantitative NMR (qNMR) (Optional/Confirmatory) MassBalance->qNMR CoA Certificate of Analysis (CoA) Generation qNMR->CoA Release Release as In-house Reference Standard CoA->Release

Figure 1: Overall Workflow for Reference Standard Qualification

Part 2: Identity Confirmation - The Foundational Pillar

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques that provide orthogonal (complementary) information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we expect to see signals for the aromatic protons on the indole ring, the C3-proton, the amine (NH₂) protons, the indole NH proton, and the carboxylic acid (COOH) proton. The coupling patterns (splitting) of the aromatic protons are particularly diagnostic of the substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment (e.g., aromatic, carbonyl, aliphatic).

Expected ¹H and ¹³C NMR Data (Predicted)

¹H NMR (Predicted) Chemical Shift (ppm, in DMSO-d₆) Multiplicity Assignment
Carboxylic Acid~12.5Broad SingletCOOH
Indole NH~11.5Broad SingletN1-H
Aromatic~7.3DoubletH-7
Aromatic~7.1SingletH-3
Aromatic~6.9TripletH-6
Aromatic~6.5DoubletH-5
Amine~5.0Broad SingletNH₂
¹³C NMR (Predicted) Chemical Shift (ppm, in DMSO-d₆) Assignment
Carbonyl~163C=O
Aromatic~145C-4
Aromatic~138C-7a
Aromatic~129C-2
Aromatic~127C-3a
Aromatic~122C-6
Aromatic~108C-7
Aromatic~105C-5
Aromatic~101C-3
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for a reference standard. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.

    • Expected Exact Mass for C₉H₈N₂O₂ [M+H]⁺: 177.0664

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides a fingerprint. For this compound, characteristic fragments would likely arise from the loss of water (M-18), the carboxylic acid group (M-45), and potentially cleavage of the indole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Characteristic IR Absorptions Wavenumber (cm⁻¹) Functional Group
Broad, Strong3300-2500O-H stretch (Carboxylic Acid)
Medium, Sharp (doublet)3500-3300N-H stretch (Primary Amine)
Strong~1700C=O stretch (Carboxylic Acid)
Medium1620-1550N-H bend (Amine)
Medium1320-1210C-O stretch (Carboxylic Acid)

Part 3: Purity Assessment and Impurity Profiling

A reference standard must be of the highest reasonably attainable purity.[1] Purity is not just the absence of other components; it's a comprehensively evaluated parameter that includes organic impurities, water content, residual solvents, and non-volatile impurities.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining the organic purity of a drug substance. The goal is to develop a stability-indicating method capable of separating the main component from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the carboxylic acid and amine groups, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute any potential impurities that may have different polarities.

    • Initial Gradient: 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation (Abbreviated): Once optimized, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Water Content by Karl Fischer Titration

Water is a common impurity that can affect the potency of a reference standard. Karl Fischer titration is the gold standard for water determination.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Apparatus: A volumetric Karl Fischer titrator.

  • Reagent: A one-component Karl Fischer reagent (e.g., CombiTitrant).

  • Solvent: Methanol suitable for Karl Fischer titration. For amino acids, which can have poor solubility in methanol, a solubilizer like formamide can be added to the solvent.[4][5]

  • Procedure: a. Add a known volume of the solvent to the titration vessel and titrate to a dry endpoint with the KF reagent. b. Accurately weigh approximately 100-200 mg of the this compound standard and add it to the vessel. c. Titrate with the KF reagent to the endpoint. The instrument software will calculate the percentage of water. d. Perform the determination in triplicate to ensure precision.

Residual Solvents and Non-Volatile Impurities
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can be used to determine the total volatile content (residual solvents and water). A typical TGA thermogram for an indole derivative might show thermal degradation beginning around 150-190°C. Any significant mass loss before this temperature would likely be due to residual solvents.

  • Gas Chromatography-Headspace (GC-HS): If specific residual solvents are suspected from the synthesis, GC-HS is the preferred method for their identification and quantification.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-volatile inorganic impurities. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined. For a high-purity reference standard, the ROI should be negligible (<0.1%).

Part 4: Potency Assignment by Mass Balance

The potency of a reference standard is its "effective purity" and is used in calculations for assays of other samples. The most common method for assigning potency is the mass balance approach.

Potency (%) = [100% - Organic Impurities (%) - Water (%) - Residual Solvents (%) - Non-volatile Impurities (%)] x Assay (%) / 100

Where the "Assay" is the purity determined by HPLC (area percent).

Mass_Balance_Calculation Figure 2: Mass Balance Calculation for Potency Assignment cluster_impurities Total Impurities Total 100% Organic Organic Impurities (from HPLC) Total->Organic - Water Water Content (from Karl Fischer) Organic->Water - Solvents Residual Solvents (from TGA/GC-HS) Water->Solvents - Inorganic Non-volatile Impurities (from ROI) Solvents->Inorganic - Potency Assigned Potency Inorganic->Potency =

Figure 2: Mass Balance Calculation for Potency Assignment

Part 5: Comparison of a Reference Standard and Research-Grade Material

The following table illustrates the critical differences between a fully characterized in-house reference standard and a typical research-grade chemical. The data presented are illustrative.

Parameter In-House Reference Standard Research-Grade Material Rationale for the Difference
Purity (HPLC) ≥ 99.5% (by area)Typically 95-98%A reference standard requires the highest possible purity to minimize the error in subsequent assays.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, HRMS, and FT-IROften confirmed by only one or two techniques (e.g., ¹H NMR and LC-MS)Orthogonal methods provide a much higher degree of confidence in the structural assignment.
Water Content Quantified by Karl Fischer Titration (e.g., 0.2%)Not typically specified or measured.Water content directly impacts the calculated potency of the standard.
Residual Solvents Quantified by TGA or GC-HS (e.g., <0.1%)Not typically specified.Solvents add to the mass but not the active component, affecting potency.
Potency Assigned by Mass Balance (e.g., 99.2%)Not provided. Purity is often equated with potency, which is inaccurate.Potency is a calculated value that accounts for all impurities and is essential for accurate quantitative analysis.
Documentation Comprehensive Certificate of Analysis with all experimental data and spectra.Basic Certificate of Analysis with limited data (e.g., purity by HPLC).Full documentation ensures traceability and supports regulatory submissions.
Intended Use Quantitative analysis (e.g., assays, impurity quantification), instrument calibration.Exploratory research, synthesis starting material (where minor impurities may not be critical).The level of characterization dictates the appropriate application.

Conclusion

Establishing an in-house reference standard for a compound like this compound is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. It requires a deep understanding of analytical chemistry principles and a commitment to meticulous experimental execution. By moving beyond simple purity measurements to a holistic characterization that includes identity confirmation, impurity profiling, and a formal potency assignment, researchers can ensure the integrity of their work and the quality of the medicines they develop. This guide provides a robust framework for this critical endeavor, emphasizing the scientific rationale that transforms a high-purity chemical into a trusted reference standard.

References

  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Comparative analysis of different synthetic pathways for 4-Amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-1H-indole-2-carboxylic Acid in Drug Discovery

This compound is a crucial heterocyclic building block in medicinal chemistry. Its unique structural motif, featuring an indole core substituted with an amino group at the 4-position and a carboxylic acid at the 2-position, serves as a versatile scaffold for the development of a wide range of therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections of the indole core. The most prominent methods involve the formation of the pyrrole ring onto a pre-functionalized benzene ring. This section will compare and contrast three major synthetic strategies: the modified Reissert, Fischer, and Leimgruber-Batcho indole syntheses.

Synthetic PathwayStarting MaterialsKey Transformation(s)AdvantagesDisadvantages
Modified Reissert Synthesis 2-Methyl-5-nitroanilineCondensation with diethyl oxalate, reductive cyclizationReadily available starting materials, good control over substitution pattern.Multi-step process, potentially harsh reaction conditions.
Modified Fischer Indole Synthesis 3-Nitrophenylhydrazine, Pyruvic acidFormation of a hydrazone, acid-catalyzed cyclization, reduction of the nitro groupConvergent synthesis, potential for one-pot procedures.Potential for regioisomeric mixtures, harsh acidic conditions.
Leimgruber-Batcho Indole Synthesis 2-Methyl-5-nitrotolueneEnamine formation, reductive cyclizationHigh yields, mild reaction conditions, good functional group tolerance.Requires specialized reagents (e.g., DMF-DMA).

Pathway 1: Modified Reissert Indole Synthesis

The Reissert indole synthesis offers a classical and reliable approach to indole-2-carboxylic acids. A modified version, starting from an appropriately substituted o-nitrotoluene derivative, provides a viable route to the 4-amino target compound. The key is to introduce the nitrogen functionality at the desired position on the benzene ring prior to the indole ring formation.

Causality Behind Experimental Choices

This pathway strategically begins with 2-methyl-5-nitroaniline. The methyl group is essential for the initial condensation with diethyl oxalate, while the nitro group serves as a precursor to the final amino group, dictating its position on the indole ring. The synthesis proceeds through the formation of an ethyl o-nitrophenylpyruvate intermediate, followed by a reductive cyclization. The choice of reducing agent is critical; milder conditions are preferred to avoid over-reduction or side reactions.

Workflow Diagram

Reissert_Synthesis A 2-Methyl-5-nitroaniline B Condensation with Diethyl Oxalate A->B KOEt, EtOH C Ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate B->C D Reductive Cyclization (e.g., H2, Pd/C) C->D E Ethyl 4-amino-1H-indole-2-carboxylate D->E F Hydrolysis E->F NaOH, EtOH/H2O G This compound F->G

Caption: Modified Reissert synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate

  • To a solution of potassium ethoxide (prepared from potassium metal in absolute ethanol), add 2-methyl-5-nitroaniline.

  • Cool the mixture and add diethyl oxalate dropwise with stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with dilute acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate.

Step 2: Synthesis of Ethyl 4-amino-1H-indole-2-carboxylate

  • Dissolve the ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the crude ethyl 4-amino-1H-indole-2-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the crude ethyl 4-amino-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford this compound.

Pathway 2: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus. By starting with a substituted phenylhydrazine, this method can be adapted to produce a variety of functionalized indoles. For the synthesis of our target molecule, a 3-nitrophenylhydrazine is the logical starting point.

Causality Behind Experimental Choices

The reaction of 3-nitrophenylhydrazine with pyruvic acid initially forms a hydrazone. Under acidic conditions, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring. The nitro group is then reduced in a subsequent step to the desired amino group. The choice of acid catalyst is crucial and can influence the reaction yield and purity.

Workflow Diagram

Fischer_Synthesis A 3-Nitrophenylhydrazine C Hydrazone Formation A->C B Pyruvic Acid B->C D 4-Nitro-1H-indole-2-carboxylic acid C->D Acid Catalyst (e.g., PPA) E Reduction D->E e.g., SnCl2, HCl F This compound E->F

Caption: Modified Fischer indole synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-indole-2-carboxylic acid

  • A mixture of 3-nitrophenylhydrazine and pyruvic acid in a suitable solvent (e.g., ethanol or acetic acid) is heated.

  • An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, is added.

  • The reaction is heated to reflux and monitored by TLC.

  • After completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Suspend the 4-nitro-1H-indole-2-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation (H2, Pd/C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, the product is isolated by adjusting the pH and extracting with an organic solvent or by filtration if it precipitates.

  • Purify the crude product by recrystallization to obtain this compound.

Pathway 3: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a more modern and often higher-yielding alternative to the classical methods. It proceeds via an enamine intermediate derived from an o-nitrotoluene. This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance.[2]

Causality Behind Experimental Choices

This synthesis commences with 2-methyl-5-nitrotoluene. The reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of an amine like pyrrolidine, generates a reactive enamine.[2] The subsequent reductive cyclization of this intermediate leads to the indole ring. The nitro group is concomitantly or subsequently reduced to the amine. This pathway avoids the harsh acidic conditions of the Fischer synthesis and the multi-step nature of the classical Reissert synthesis.

Workflow Diagram

Leimgruber_Batcho_Synthesis A 2-Methyl-5-nitrotoluene B Enamine Formation A->B DMF-DMA, Pyrrolidine C 1-(2-(2-Methyl-5-nitrophenyl)vinyl)pyrrolidine B->C D Reductive Cyclization C->D Raney Ni, H2 or Hydrazine E 4-Amino-1H-indole D->E F Carboxylation at C2 E->F e.g., Vilsmeier-Haack followed by oxidation G This compound F->G

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 1-(2-(2-Methyl-5-nitrophenyl)vinyl)pyrrolidine

  • A mixture of 2-methyl-5-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess reagents are removed under reduced pressure to yield the crude enamine.

Step 2: Synthesis of 4-Amino-1H-indole

  • The crude enamine is dissolved in a suitable solvent.

  • A reducing agent such as Raney nickel and hydrogen gas or hydrazine hydrate is added.[2]

  • The reaction is carried out until the reduction and cyclization are complete.

  • The catalyst is filtered off, and the solvent is evaporated. The crude 4-aminoindole is purified by column chromatography.

Step 3: Synthesis of this compound

  • The 4-aminoindole is subjected to a Vilsmeier-Haack reaction (POCl3, DMF) to introduce a formyl group at the 2-position.

  • The resulting 4-amino-1H-indole-2-carbaldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., KMnO4 or Ag2O).

  • The final product is isolated and purified by recrystallization.

Spectroscopic Data of this compound

The structural confirmation of the final product is crucial. Below is a summary of the expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons in the 6.5-7.5 ppm region, a singlet for the C3-proton, broad singlets for the NH and NH₂ protons, and a downfield singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the eight aromatic/heterocyclic carbons, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
IR Spectroscopy Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches from the indole and amino groups (~3300-3500 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O₂).

Conclusion

The synthesis of this compound can be accomplished through several established methods, each with its own set of advantages and challenges. The modified Reissert synthesis offers a traditional and reliable route with readily available starting materials. The modified Fischer indole synthesis provides a more convergent approach, though it may require careful optimization to control regioselectivity and handle harsh acidic conditions. The Leimgruber-Batcho synthesis represents a modern, high-yielding, and milder alternative, although it involves specialized reagents.

The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. This guide provides the necessary foundational knowledge and experimental framework to assist researchers in making an informed decision for their synthetic endeavors.

References

  • Leimgruber, W.; Batcho, A. D. Process for the production of indoles. U.S.
  • Leimgruber, W.; Batcho, A. D. A new and efficient indole synthesis. J. Am. Chem. Soc.1971, 93 (24), 6492–6494.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-1H-indole-2-carboxylic Acid Derivatives as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment, facilitating tumor escape from immune surveillance. Consequently, the development of small molecule inhibitors targeting IDO1 has become a fervent area of research. Among the promising scaffolds, 4-Amino-1H-indole-2-carboxylic acid derivatives have garnered significant interest due to their structural features that suggest potent and selective inhibition.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds. We will delve into the underlying scientific principles, present available experimental data, and outline the methodologies crucial for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating promising in vitro activity into tangible in vivo therapeutic effects.

The Rationale: Why Target IDO1?

IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the overexpression of IDO1 leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves proliferative effector T cells, leading to their anergy and apoptosis.[1]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.

By inhibiting IDO1, the goal is to restore local tryptophan levels and reduce kynurenine production, thereby reactivating the host's immune system to recognize and eliminate cancer cells.

The IDO1-Kynurenine Signaling Pathway

The immunosuppressive effects of IDO1 are mediated through the kynurenine pathway, which ultimately leads to the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This signaling cascade is a critical consideration in the development of IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism EffectorT Effector T cell Anergy & Apoptosis Tryptophan->EffectorT Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activation Treg Regulatory T cell (Treg) Differentiation & Activation AhR->Treg

Caption: The IDO1-Kynurenine signaling pathway in the tumor microenvironment.

In Vitro Efficacy: Gauging Potency and Selectivity

The initial evaluation of any potential drug candidate begins with robust in vitro assays to determine its potency, selectivity, and mechanism of inhibition. For this compound derivatives targeting IDO1, these assays are fundamental to establishing a structure-activity relationship (SAR) and identifying lead compounds for further development.

Key In Vitro Assays
  • Enzyme Inhibition Assay: This is the most direct method to measure the inhibitory activity of a compound against the target enzyme.[2] It typically involves incubating the purified recombinant IDO1 enzyme with its substrate (tryptophan) and varying concentrations of the inhibitor. The production of the product, N-formylkynurenine, or its subsequent conversion to kynurenine, is then quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this assay.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the inhibition of IDO1 activity within a cellular environment.[2] Commonly used cell lines, such as HeLa or HEK293 cells, are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The ability of the test compounds to reduce kynurenine production in the cell culture supernatant is then measured.

  • Selectivity Assays: To ensure that the inhibitory effects are specific to IDO1, compounds are often tested against other related enzymes, such as indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).

Experimental Data: this compound Derivatives
CompoundTarget(s)In Vitro IC50 (µM)
Compound 9o-1 IDO1 / TDO1.17 / 1.55[3]
Compound 9p-O IDO1 / TDODouble-digit nanomolar[3]

Table 1: In Vitro Inhibitory Activity of Representative Indole-2-Carboxylic Acid Derivatives.[3]

These findings suggest that the indole-2-carboxylic acid scaffold is a promising starting point for the development of potent IDO1 inhibitors. The 4-amino substitution is a key modification that is being explored to enhance potency and selectivity.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

The following is a generalized protocol for determining the IC50 of a test compound against recombinant human IDO1.

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Recombinant IDO1 - Tryptophan (substrate) - Test Compound (inhibitor) - Assay Buffer start->prepare_reagents dispense Dispense Reagents into 96-well plate prepare_reagents->dispense incubate Incubate at 37°C dispense->incubate stop_reaction Stop Reaction (e.g., with trichloroacetic acid) incubate->stop_reaction measure Measure Kynurenine Production (e.g., colorimetrically at 480 nm) stop_reaction->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: A generalized workflow for an in vitro IDO1 enzyme inhibition assay.

In Vivo Efficacy: Translating Potency into Therapeutic Effect

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are critical to assess the therapeutic potential of a drug candidate. These studies evaluate not only the compound's ability to inhibit the target in a physiological setting but also its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Key In Vivo Models and Assessments
  • Syngeneic Mouse Tumor Models: These models utilize immunocompetent mice implanted with mouse-derived tumor cell lines. They are the gold standard for evaluating immunotherapies as they possess a fully functional immune system that can respond to the effects of IDO1 inhibition.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. Key parameters include bioavailability, half-life, and clearance.

  • Pharmacodynamic (PD) Studies: These studies measure the effect of the drug on the target. For IDO1 inhibitors, this typically involves measuring the levels of tryptophan and kynurenine in plasma and tumor tissue to confirm target engagement.

  • Anti-tumor Efficacy Studies: The ultimate goal of these studies is to determine if the drug can inhibit tumor growth, either as a monotherapy or in combination with other treatments like checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).

Case Study: Epacadostat (INCB024360) - An Indole-Derivative IDO1 Inhibitor

Epacadostat, a potent and selective IDO1 inhibitor, serves as an excellent case study to illustrate the translation of in vitro potency to in vivo efficacy. Although not a this compound derivative, its extensive preclinical and clinical evaluation provides a valuable framework for understanding the in vivo assessment of this class of compounds.

ParameterIn Vitro DataIn Vivo Data
Target IDO1IDO1
Potency HeLa cell IC50 = 19 nMSignificant reduction in plasma and tumor kynurenine levels in mice[4]
Efficacy Reversal of T-cell anergy in co-cultureDose-dependent tumor growth inhibition in B16 melanoma mouse model[4]

Table 2: Comparison of In Vitro and In Vivo Data for Epacadostat.[4]

The successful demonstration of in vivo target engagement and anti-tumor efficacy for Epacadostat highlights the potential for other potent and selective IDO1 inhibitors, including those with the this compound scaffold.

Protocol: In Vivo Anti-Tumor Efficacy Study

The following is a generalized protocol for an in vivo efficacy study of an IDO1 inhibitor in a syngeneic mouse tumor model.

in_vivo_workflow start Start tumor_implantation Implant Tumor Cells into Syngeneic Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Test Compound and Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume/Weight - Plasma/Tumor Kynurenine Levels - Immune Cell Infiltration monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for an in vivo anti-tumor efficacy study.

Bridging the In Vitro-In Vivo Gap: Challenges and Considerations

A significant challenge in drug development is the often-observed disconnect between promising in vitro data and a lack of in vivo efficacy. Several factors contribute to this discrepancy:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can prevent the drug from reaching its target at a sufficient concentration.

  • Off-Target Effects: The compound may have unforeseen off-target effects in a complex biological system that are not apparent in isolated enzyme or cell-based assays.

  • Tumor Microenvironment Complexity: The in vivo tumor microenvironment is a dynamic and heterogeneous system with multiple immunosuppressive mechanisms that may not be fully replicated in in vitro models.

Therefore, a comprehensive understanding of a compound's ADME properties and a thorough characterization of its on-target and off-target activities are crucial for successful translation to the clinic.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel IDO1 inhibitors for cancer immunotherapy. The available in vitro data suggests that derivatives of this class can achieve potent inhibition of the IDO1 enzyme. However, to fully realize their therapeutic potential, a concerted effort is needed to bridge the gap between in vitro potency and in vivo efficacy.

Future research should focus on:

  • Systematic SAR studies to optimize the this compound scaffold for improved potency, selectivity, and drug-like properties.

  • Comprehensive preclinical profiling of lead candidates, including thorough PK/PD and toxicology studies.

  • Exploration of combination therapies with other immunomodulatory agents to overcome potential resistance mechanisms and enhance anti-tumor efficacy.

By addressing these key areas, the scientific community can continue to advance the development of this promising class of IDO1 inhibitors and ultimately provide new therapeutic options for cancer patients.

References

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
  • Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762–774.
  • Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the tolerance of tumor cells by the host.
  • Holmgaard, R. B., et al. (2015). Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. Journal of Experimental Medicine, 212(9), 1389–1402.
  • Spranger, S., et al. (2014). Mechanism of tumor rejection with doublets of CTLA-4, PD-1/PD-L1, or IDO blockade involves restored IL-2 production and proliferation of CD8+ T cells. Journal for ImmunoTherapy of Cancer, 2(1), 3.
  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137–143.
  • Liu, X., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520–3530.
  • Godin-Ethier, J., et al. (2011). Indoleamine 2,3-dioxygenase expression in human cancers: clinical and immunologic perspectives. Clinical Cancer Research, 17(22), 6985–6991.
  • Zhai, L., et al. (2015). The role of the kynurenine-aryl hydrocarbon receptor signaling pathway in cancer.
  • Platten, M., et al. (2015).
  • Prendergast, G. C., et al. (2014). Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer. Cancer Research, 74(24), 7209–7216.
  • Van den Eynde, B. J., et al. (2009). The role of indoleamine 2,3-dioxygenase in tumor-induced tolerance. Journal of Clinical Oncology, 27(31), 5239–5245.
  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities. Trends in Pharmacological Sciences, 39(3), 307–325.
  • Takikawa, O., et al. (1988). Mechanism of interferongamma action. Characterization of indoleamine 2,3-dioxygenase. The Journal of Biological Chemistry, 263(4), 2041–2048.

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 4-Amino-1H-indole-2-carboxylic acid, a versatile scaffold in medicinal chemistry, with a core focus on ensuring the reproducibility of your experimental findings. We will delve into the critical aspects of material integrity, robust experimental design, and a comparative analysis with alternative compounds, supported by experimental data and protocols.

The Crucial Impact of Starting Material Integrity on Experimental Reproducibility

The journey to reproducible results begins long before the first assay is run; it starts with the quality of your this compound. Trace impurities, even in minute quantities, can lead to misleading biological data, artifacts, and a frustrating lack of reproducibility.[1][2] Therefore, a rigorous approach to synthesis, purification, and characterization is not just recommended, it is imperative.

Synthesis and Purification: A Self-Validating Protocol

A common route to synthesizing indole-2-carboxylic acid derivatives involves the Fischer indole synthesis, which can be followed by amination. A generalized synthetic workflow is outlined below. The key to reproducibility lies in the meticulous control of reaction conditions and the subsequent purification steps.

Start Arylhydrazine & Pyruvic Acid Hydrazone_Formation Hydrazone Formation (Acid Catalyst, Heat) Start->Hydrazone_Formation Fischer_Indolization Fischer Indolization (Lewis or Brønsted Acid) Hydrazone_Formation->Fischer_Indolization Indole_Ester Indole-2-carboxylic Acid Ester Fischer_Indolization->Indole_Ester Nitration Nitration (e.g., HNO3/H2SO4) Indole_Ester->Nitration Nitro_Indole 4-Nitro-1H-indole-2- carboxylic Acid Ester Nitration->Nitro_Indole Reduction Reduction (e.g., SnCl2, H2/Pd-C) Nitro_Indole->Reduction Amino_Indole_Ester 4-Amino-1H-indole-2- carboxylic Acid Ester Reduction->Amino_Indole_Ester Hydrolysis Ester Hydrolysis (e.g., NaOH) Amino_Indole_Ester->Hydrolysis Final_Product 4-Amino-1H-indole-2- carboxylic Acid Hydrolysis->Final_Product Purification Purification (Chromatography & Recrystallization) Final_Product->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol for Purification:

  • Column Chromatography:

    • Rationale: This is a critical first step to remove significant impurities from the crude product. The choice of stationary phase (e.g., silica gel) and mobile phase is crucial for effective separation.

    • Procedure:

      • Prepare a silica gel column (300–400 mesh) with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).[3]

      • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

      • Carefully load the sample onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Rationale: This step is essential for obtaining a highly pure, crystalline final product, removing any remaining minor impurities. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

    • Procedure:

      • Dissolve the product from chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

      • If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Quality Control: The Non-Negotiable Step

Before any biological experiment, the purity and identity of the synthesized this compound must be rigorously confirmed.

Table 1: Recommended Quality Control (QC) Techniques

Technique Purpose Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify the compound.Peak purity (ideally >98%), retention time consistency.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify impurities.Chemical shifts, integration, and coupling constants consistent with the expected structure. Absence of unexpected signals.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ).

Experimental Design and Execution: Mitigating Variability

Even with a highly pure compound, experimental design and execution are major sources of irreproducibility. This is particularly true for enzyme inhibition assays, a common application for indole derivatives.

A Case Study: IDO1 Inhibition Assays

This compound and its derivatives are known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[5] Reproducibility in IDO1 inhibition assays is highly dependent on several factors.

cluster_PreAssay Pre-Assay Considerations cluster_Assay Assay Execution cluster_PostAssay Post-Assay Analysis Compound_Prep Compound Preparation - Purity (>98%) - Accurate Concentration - Solubility in Assay Buffer Incubation Incubation - Consistent Time & Temperature Compound_Prep->Incubation Cell_Culture Cell Culture - Consistent Cell Line & Passage Number - Mycoplasma Testing - IFN-γ Stimulation Consistency Cell_Culture->Incubation Substrate_Conc Substrate Concentration (Tryptophan) Incubation->Substrate_Conc Detection Kynurenine Detection (e.g., HPLC, Spectrophotometry) Substrate_Conc->Detection Data_Analysis Data Analysis - Consistent Curve Fitting Model - Statistical Analysis Detection->Data_Analysis Reporting Reporting - Detailed Protocol - Raw Data Availability Data_Analysis->Reporting

Caption: Key variables influencing the reproducibility of a cell-based IDO1 inhibition assay.

Detailed Protocol for a Cell-Based IDO1 Inhibition Assay:

  • Cell Culture and IDO1 Induction:

    • Rationale: The choice of cell line and the method of IDO1 induction are critical. Different cell lines can have varying levels of endogenous IDO1 expression and respond differently to stimuli.

    • Procedure:

      • Culture a suitable cell line (e.g., HeLa or SKOV-3) in the recommended medium.[6]

      • Seed the cells in a 96-well plate at a predetermined density.

      • Induce IDO1 expression by treating the cells with a consistent concentration of interferon-gamma (IFN-γ) for a fixed period (e.g., 24-48 hours).

  • Compound Treatment and Incubation:

    • Rationale: The final concentration of the compound and the solvent used can significantly impact the results. The solvent (e.g., DMSO) concentration should be kept constant across all wells and at a level that does not affect cell viability or enzyme activity.

    • Procedure:

      • Prepare a stock solution of this compound in DMSO.

      • Perform serial dilutions to obtain the desired final concentrations in the assay medium.

      • Add the compound dilutions to the cells and incubate for a defined period.

  • Tryptophan Addition and Kynurenine Measurement:

    • Rationale: The concentration of the substrate, tryptophan, will affect the rate of the enzymatic reaction and thus the apparent IC50 value of the inhibitor.

    • Procedure:

      • Add a solution of L-tryptophan to each well at a final concentration that is appropriate for the assay (often near the Km of the enzyme).

      • Incubate for a specific time to allow for the conversion of tryptophan to kynurenine.

      • Collect the cell supernatant.

      • Measure the kynurenine concentration using a validated method, such as HPLC or a colorimetric assay involving Ehrlich's reagent.[7]

The Importance of Physicochemical Properties
  • Solubility: Poor solubility of indole derivatives is a known challenge and can lead to inaccurate IC50 values due to compound precipitation in the assay medium.[8][9] It is crucial to determine the kinetic solubility of this compound in your specific assay buffer.

Comparative Analysis with Alternative IDO1 Inhibitors

To provide context for the performance of this compound, it is valuable to compare it with other well-characterized IDO1 inhibitors.

Table 2: Comparison of IDO1 Inhibitors

Compound Mechanism of Action Selectivity (IDO1 vs. TDO) Reported Cell-Based Potency (IC50/EC50) Key Considerations for Reproducibility
This compound Competitive with TryptophanModerateMicromolar range[5]Purity, solubility, and stability are critical.
Epacadostat (INCB024360) Competitive with Tryptophan>100-fold[3]~15.3 nM[6]Potent inhibitor; accurate quantification of low concentrations is crucial.
Navoximod (GDC-0919) Non-competitive with Tryptophan~10-20-fold[3]~75 nM[3]Different inhibition kinetics may require specific data analysis models.
BMS-986205 IrreversibleHighly specific for IDO1[3]~9.5 nM[6]Irreversible binding requires careful consideration of pre-incubation times.

Causality Behind Performance Differences:

The variations in potency and selectivity among these compounds are rooted in their distinct chemical structures and how they interact with the IDO1 active site.

  • Competitive inhibitors , like this compound and epacadostat, bind to the same site as the natural substrate, tryptophan. Their apparent potency can be influenced by the tryptophan concentration in the assay.

  • Non-competitive inhibitors , such as navoximod, bind to an allosteric site, meaning their potency is less dependent on the substrate concentration.[3]

  • Irreversible inhibitors , like BMS-986205, form a covalent bond with the enzyme, leading to time-dependent inhibition.[3]

Understanding these mechanistic differences is crucial for designing experiments and interpreting data in a way that is reproducible and comparable across different studies.

Conclusion and Recommendations

Ensuring the reproducibility of experiments with this compound requires a multi-faceted approach that emphasizes the integrity of the starting material and the meticulous control of experimental variables.

  • Prioritize Purity: Always begin with a well-characterized compound of high purity (>98%).

  • Validate Protocols: Develop and validate detailed, step-by-step protocols for all experiments.

  • Control for Variables: Be mindful of factors such as solvent effects, compound stability, and assay-specific parameters.

  • Use Appropriate Controls and Standards: Include positive and negative controls in all assays, and use reference standards when available.

  • Document and Share: Maintain detailed records of all experimental procedures and data, and be prepared to share them to facilitate verification by others.

By adhering to these principles, researchers can enhance the reliability and reproducibility of their findings, thereby contributing to the advancement of robust and credible science.

References

  • Mellor, A. L., & Munn, D. H. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Expert opinion on drug discovery, 13(10), 929-939.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. (2023).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2021).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. (2024).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. (2020).
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Why Purity Variation is Significant in Laboratories. (2023).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (2023).
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Indole Test Protocol. American Society for Microbiology. (2009).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimiz
  • BenchChem. (2025). A Comparative Guide to the Specificity of Ido1-IN-25 for IDO1 and TDO2.
  • BenchChem. (2025).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—grounding each step in established safety protocols and regulatory standards to build a self-validating system of laboratory safety.

Part 1: Hazard Assessment and Immediate Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as Indole-2-carboxylic acid, provide a strong basis for hazard assessment. These analogs are consistently classified as hazardous.[1][2][3]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory: May cause respiratory tract irritation.[2]

Based on this profile, this compound and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[4]

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the hazardous material. The use of appropriate PPE is non-negotiable when handling the pure compound, solutions, or contaminated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6]Prevents skin contact, which can lead to irritation and potential absorption.
Body Protection Laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[1][3]Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.
Part 2: Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol is designed to create a closed-loop, verifiable system for waste management, from the point of generation to its final collection by a certified entity.

Step 1: Waste Characterization and Segregation

The foundational principle of safe chemical disposal is preventing unintended reactions.[6] Therefore, all waste streams containing this compound must be meticulously segregated.

  • Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, filter paper, gloves, bench paper), and empty, unrinsed containers. Collect these items in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[7]

Causality Note: Never mix incompatible waste streams. For instance, do not add acidic waste to a container with cyanides or sulfides, and keep oxidizing agents separate from organic compounds like this one.[8]

Step 2: Waste Containment and Container Management

Proper containment is critical to prevent leaks and environmental release.

  • Select a Compatible Container: Use containers made of materials that do not react with the chemical waste. For this compound, high-density polyethylene (HDPE) carboys for liquids and pails for solids are appropriate. The container must be in good condition, free of cracks or rust.

  • Maintain a Closed System: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.

Step 3: Comprehensive and Compliant Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

Before any waste is added, the container must be affixed with a "HAZARDOUS WASTE" tag. The label must include:

  • Full Chemical Name: "Waste this compound". Avoid using abbreviations or chemical formulas.

  • Composition: List all constituents, including solvents and their approximate percentages.

  • Hazard Identification: Clearly check the appropriate hazard boxes (e.g., Toxic, Irritant).

  • Generator Information: Name and contact information for the responsible researcher or laboratory.

Part 3: On-Site Waste Accumulation and Storage

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[8]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: All waste containers within the SAA must be placed in a secondary containment tray or bin that can hold the entire volume of the largest container. This provides a crucial safeguard against spills.

  • Segregation: Store incompatible waste streams in separate secondary containment bins.[8]

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal Gen Generate Waste (Pure compound, solution, contaminated labware) Solid Solid Waste Container (Labeled Hazardous) Gen->Solid Solids Liquid Liquid Waste Container (Labeled Hazardous) Gen->Liquid Liquids Sharps Sharps Container (Puncture-Proof) Gen->Sharps Sharps SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Solid->SAA Liquid->SAA Sharps->SAA Pickup Schedule Pickup with Licensed Waste Contractor SAA->Pickup Disposal Transport to Approved Waste Disposal Facility Pickup->Disposal

Caption: Waste Disposal Decision and Workflow Diagram.

Part 4: Final Disposal Logistics

The ultimate disposal of this compound must be managed by a licensed and approved hazardous waste disposal company.[1][5]

  • Scheduling Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy, often one year for partially filled containers), a pickup must be scheduled.[8]

  • Documentation: The disposal vendor will provide a hazardous waste manifest, a legal document that tracks the waste from the generator to its final destination. Ensure all information is accurate.

  • Professional Handling: The licensed contractor is equipped and trained to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations, typically through methods like high-temperature incineration.[7]

By adhering to this comprehensive, step-by-step guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the highest degree of safety and regulatory compliance, reinforcing a culture of responsibility that extends from discovery to disposal.

References

  • BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
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  • Alfa Aesar. (2008). Material Safety Data Sheet acc. to OSHA and ANSI: Indole-2-carboxylic acid.
  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Echemi.com. (n.d.). α-Amino-2-[(2-amino-2-carboxyethyl)
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. Retrieved from [Link]

  • Benchchem. (n.d.).
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  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Navigating the Safe Handling of 4-Amino-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 4-Amino-1H-indole-2-carboxylic acid, a member of the indole carboxylic acid family, presents a unique set of handling requirements that necessitate a robust safety and operational framework. This guide provides an in-depth, procedurally focused directive for the safe handling, use, and disposal of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to mitigate risks and streamline your workflow, establishing a foundation of trust through scientific rigor and practical guidance.

Immediate Safety and Hazard Assessment

Before commencing any work with this compound, a thorough understanding of its potential hazards is essential. Based on analogous compounds, it is prudent to treat this chemical as:

  • Harmful if swallowed or in contact with skin. [2][4]

  • A cause of serious eye irritation. [2][4]

  • A potential cause of respiratory irritation. [4]

Therefore, adherence to the personal protective equipment (PPE) and handling protocols detailed below is not merely a recommendation but a critical component of a safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE to ensure comprehensive protection.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1][5]To protect against accidental splashes of the compound, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant nitrile gloves are required. For prolonged handling or when dealing with solutions, consider double-gloving.[1][6]To prevent skin contact, as indole compounds can be harmful upon dermal absorption.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection A standard laboratory coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is advised.[1]To minimize skin exposure and protect personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available for a specific procedure, a properly fitted N95 respirator is the minimum requirement.[7]To prevent respiratory irritation from airborne particles of the compound.[4]
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow provides a step-by-step guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh Solid Compound (Minimize Dust) prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) storage_conditions Store in Tightly Sealed Container (Protect from Light) handle_dissolve->storage_conditions Store or Use Immediately dispose_waste Segregate Chemical Waste storage_conditions->dispose_waste Post-Experiment dispose_container Decontaminate or Dispose of Empty Container dispose_waste->dispose_container dispose_ppe Dispose of Contaminated PPE dispose_container->dispose_ppe

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Review Documentation: Before starting, thoroughly review the safety information for analogous compounds like indole-2-carboxylic acid to be fully aware of potential hazards.[3][4]

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.[8]

    • Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhalation.[7]

  • Handling:

    • Weighing: When weighing the solid compound, handle it carefully to avoid generating dust. Use a balance inside a fume hood or a ventilated balance enclosure.

    • Dissolving: this compound is expected to be soluble in organic solvents such as DMSO and DMF. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Container: Keep the compound in a tightly sealed container to prevent contamination and absorption of moisture.

    • Conditions: Store in a cool, dry, and dark place, as indole compounds can be light-sensitive.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow.

  • Chemical Waste:

    • All solutions and solid waste containing this compound must be disposed of as hazardous chemical waste.

    • Collect all waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

    • For larger quantities, it may be possible to break down the amino-carboxylic acid chelates to facilitate the removal of any metal contaminants before disposal, though this is a more complex procedure.[9]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of in the designated solid chemical waste stream.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.

  • Institutional Guidelines:

    • Always follow your institution's specific guidelines for chemical waste disposal. Consult with your Environmental Health and Safety (EHS) department for any specific protocols.

By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors. A commitment to safety is the bedrock of innovative and successful science.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
  • Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Indole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxylic Acid.
  • RecSupply. (2024). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Google Patents. (n.d.). Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.